Clovanediol
描述
Clovanediol has been reported in Scutellaria scandens, Schisandra plena, and other organisms with data available.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1S,2S,5S,8R,9R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-12(17)15-7-5-11(16)14(3,9-15)6-4-10(13)15/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXJQHJHGMZLBT-OEMOEHNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C23C1CCC(C2)(C(CC3)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@](C1)(CC[C@H]2O)[C@H](CC3(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318232 | |
| Record name | Clovanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2649-64-1 | |
| Record name | Clovanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2649-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clovanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002649641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clovanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOVANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3813SSB4ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Clovanediol?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clovanediol is a naturally occurring sesquiterpenoid diol that has garnered interest for its potential biological activities.[1] As a member of the clovane class of sesquiterpenoids, it possesses a unique tricyclic carbon skeleton. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is characterized by a tricyclo[6.3.1.01,5]dodecane core structure with two hydroxyl groups. The precise stereochemistry is crucial for its biological function.
2D and 3D Structures:
(Image of the 2D and 3D structures of this compound would be inserted here if image generation were supported)
IUPAC Name: (1S,2S,5S,8R,9R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol[1]
SMILES String: C[C@@]12CC[C@@H]3--INVALID-LINK--C)O">C@([C@H]1O)CC2
Key Identifiers:
| Identifier | Value |
| CAS Number | 2649-64-1[1] |
| PubChem CID | 15599878[1] |
| Molecular Formula | C15H26O2[1] |
| Molecular Weight | 238.37 g/mol [1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in biological systems and for the design of formulations and analytical methods.
| Property | Value | Source |
| Physical Description | Colorless to pale yellow liquid | [2] |
| Melting Point | Not available | |
| Boiling Point | 319.8 ± 10.0 °C at 760 mmHg (Predicted) | |
| Water Solubility | Moderately soluble | [2] |
| Organic Solvent Solubility | Good solubility in organic solvents | [2] |
| XLogP3 | 2.9 | [1] |
Spectroscopic Data
Experimental Protocols
Isolation from Natural Sources:
Detailed, peer-reviewed protocols for the total synthesis of this compound are not widely published. However, it is a naturally occurring compound and has been isolated from various plant sources. A general procedure for the isolation of sesquiterpenoids from plant material is outlined below. This should be adapted and optimized based on the specific plant matrix and the physicochemical properties of this compound.
General Isolation Workflow:
-
Extraction: Dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol, ethanol, or a mixture of dichloromethane and methanol. Maceration, Soxhlet extraction, or ultrasound-assisted extraction are common methods.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning between an immiscible aqueous and organic solvent system (e.g., water and ethyl acetate) to separate compounds based on their polarity.
-
Chromatographic Separation: The organic phase is dried and concentrated. The resulting residue is then subjected to a series of chromatographic techniques for purification.
-
Column Chromatography: Initial separation is typically performed on a silica gel or alumina column using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate).
-
Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions can be achieved using pTLC.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often performed using normal-phase or reverse-phase HPLC.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS, IR) and comparison with literature data.
Biological Activity and Mechanism of Action
This compound has been reported to possess antimicrobial properties.[2] While the specific molecular targets of this compound have not been fully elucidated, the mechanism of action for diols, in general, is believed to involve the disruption of microbial cell membranes. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
The following diagram illustrates a proposed general mechanism for the antimicrobial action of diol compounds.
Caption: Proposed antimicrobial mechanism of diols.
Conclusion
This compound represents an interesting natural product with potential for further investigation, particularly in the area of antimicrobial research. This guide provides a foundational understanding of its chemical and physical properties. Further research is warranted to fully elucidate its synthetic pathways, detailed biological mechanisms, and potential therapeutic applications. The availability of robust synthetic protocols would greatly facilitate such investigations.
References
Clovanediol: A Technical Guide for Researchers
CAS Number: 2649-64-1
This technical guide provides an in-depth overview of Clovanediol, a sesquiterpenoid diol, for researchers, scientists, and drug development professionals. It covers the compound's properties, potential biological activities, and generalized experimental protocols for its study.
Chemical and Physical Properties
This compound is a natural product found in various plants, including guava (Psidium guajava) and cloves[1]. It belongs to the class of organic compounds known as diols, containing two hydroxyl functional groups[1]. Its chemical structure is based on the clovane skeleton, a tricyclic system that imparts unique stereochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2649-64-1 | [1][2] |
| Molecular Formula | C₁₅H₂₆O₂ | [1][2] |
| Molecular Weight | 238.37 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 159 °C | [2] |
| Boiling Point | 319.8 ± 10.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Solubility | Moderate in water; good in organic solvents | [1] |
| XLogP3 | 2.74 | [2] |
Biological Activity and Potential Mechanisms of Action
This compound and related clovane-type terpenoids are of interest for their potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. While specific studies on this compound are limited, the activities of similar natural products suggest potential mechanisms of action.
Anti-inflammatory Activity
Many terpenoids and flavonoids exhibit anti-inflammatory properties by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity
The antioxidant effects of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Proposed Antioxidant Signaling Pathway of this compound
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Antimicrobial Activity
The antimicrobial properties of essential oils and their constituents, like those found in cloves, are often attributed to their ability to disrupt bacterial cell membranes. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Proposed Antimicrobial Mechanism of this compound
Caption: Proposed antimicrobial action of this compound via cell membrane disruption.
Experimental Protocols
Extraction and Isolation from Plant Material (e.g., Psidium guajava leaves)
This protocol outlines a general procedure for the extraction and fractionation of compounds from guava leaves.
-
Preparation of Plant Material:
-
Freshly collected leaves are washed, shade-dried, and ground into a coarse powder.
-
-
Extraction:
-
The powdered material is subjected to maceration or Soxhlet extraction with a suitable solvent, such as methanol or ethanol.
-
The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
-
Isolation:
-
The fractions are then subjected to chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20.
-
Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Generalized Experimental Workflow for Isolation
Caption: A general workflow for the isolation and purification of this compound.
Purification by High-Performance Liquid Chromatography (HPLC)
A generalized preparative HPLC method for the final purification of this compound would involve:
-
Column: A reversed-phase C18 column is typically used for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.
-
Detection: A UV detector is commonly used, though an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can also be employed.
-
Fraction Collection: Fractions are collected based on the retention time of the peak corresponding to this compound.
Structural Characterization
The structure of the purified this compound can be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can provide further structural information.
-
Infrared (IR) Spectroscopy: This technique helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) groups.
Synthesis
The total synthesis of clovane-type sesquiterpenoids, including precursors to this compound, has been reported in the scientific literature. These synthetic routes are often complex and involve multiple steps to construct the intricate tricyclic core. Strategies may include cycloaddition reactions, radical cyclizations, and various stereoselective transformations to achieve the desired stereochemistry. Researchers interested in the synthesis of this compound should refer to specialized organic chemistry literature on terpenoid synthesis.
Conclusion
This compound is a naturally occurring sesquiterpenoid with potential biological activities that warrant further investigation. This guide provides a foundational understanding of its properties and outlines general experimental approaches for its study. Further research is needed to fully elucidate its specific mechanisms of action and to develop standardized protocols for its synthesis and analysis.
References
Unveiling the Natural Sources of Clovanediol: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the natural sources, isolation, and biosynthetic origins of clovanediol has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the organisms that produce this sesquiterpenoid, offering valuable data and methodologies for its study and potential applications.
This compound, a bicyclic sesquiterpenoid diol, has been identified in the plant kingdom. Specifically, scientific literature reports its presence in Scutellaria scandens and Schisandra plena .[1] While these plants are documented as natural sources, detailed quantitative data on the yield of this compound from these species remains limited in publicly accessible literature. Further investigation into the phytochemistry of these plants is warranted to establish robust extraction yields.
Biosynthesis of the this compound Backbone
This compound belongs to the clovane class of sesquiterpenoids. The biosynthesis of all sesquiterpenoids originates from the precursor molecule farnesyl pyrophosphate (FPP) , which is formed through the mevalonate pathway.[2][3][4] The formation of the characteristic tricyclic clovane skeleton from the linear FPP involves a series of complex enzymatic cyclization reactions.
The biosynthesis is initiated by a sesquiterpene synthase, which catalyzes the ionization of FPP to form a farnesyl cation. This is followed by an intramolecular cyclization to generate a humulyl cation intermediate. A subsequent cascade of cyclizations and rearrangements, including 1,2-hydride and methyl shifts, leads to the formation of the distinctive bridged bicyclo[4.3.1]decane core of the clovane skeleton. The final steps in the biosynthesis of this compound would involve stereospecific hydroxylation reactions at positions C-2 and C-9, catalyzed by cytochrome P450 monooxygenases or other hydroxylating enzymes.
Figure 1. Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.
Experimental Protocols for Isolation and Characterization
General Extraction and Fractionation Workflow
Figure 2. General experimental workflow for the isolation of this compound.
Detailed Methodologies
1. Plant Material Collection and Preparation:
-
The aerial parts or roots of Scutellaria scandens or Schisandra plena should be collected and authenticated.
-
The plant material is air-dried in the shade and then ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for several days (maceration) or using a Soxhlet apparatus for a more exhaustive extraction.
-
The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Sesquiterpenoids like this compound are expected to be present in the less polar fractions (e.g., ethyl acetate).
-
The desired fraction is concentrated and subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds based on their polarity.
4. Purification:
-
Fractions containing compounds with similar TLC profiles are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC).
-
A reversed-phase C18 column with a mobile phase of methanol-water or acetonitrile-water is commonly used for HPLC purification of sesquiterpenoids.
5. Structure Elucidation:
-
The purity and structure of the isolated this compound are confirmed using spectroscopic techniques.
-
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy provides information about the functional groups present (e.g., hydroxyl groups).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is crucial for determining the complete chemical structure and stereochemistry of the molecule.[5][6][7][8]
Quantitative Data Summary
As of the date of this publication, specific quantitative yields of this compound from its natural sources are not well-documented in peer-reviewed literature. The following table is provided as a template for researchers to populate as data becomes available.
| Natural Source | Plant Part | Extraction Method | Yield of this compound (% of dry weight) | Reference |
| Scutellaria scandens | To be determined | To be determined | To be determined | [1] |
| Schisandra plena | To be determined | To be determined | To be determined | [1] |
This technical guide serves as a foundational resource for the scientific community. It highlights the known natural sources of this compound and provides a roadmap for its isolation and characterization. Further research is encouraged to quantify the abundance of this compound in its natural hosts and to fully elucidate its biosynthetic pathway and potential biological activities.
References
- 1. This compound | C15H26O2 | CID 15599878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. trans, trans-farnesyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 8. mdpi.com [mdpi.com]
The Biosynthesis of Clovanediol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clovanediol, a bicyclic sesquiterpenoid diol, is a plant-derived natural product with potential applications in pharmacology and fragrance industries. Its biosynthesis is a complex process involving the coordinated action of multiple enzymes. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in plants. While the complete pathway has not been fully elucidated in a single plant species, this document consolidates current knowledge on sesquiterpenoid biosynthesis to present a comprehensive, albeit partially hypothetical, pathway. This guide details the enzymatic steps from the central precursor, farnesyl pyrophosphate (FPP), to the formation of the characteristic clovane skeleton and subsequent oxidative functionalization. Detailed experimental protocols for key analytical techniques are provided to facilitate further research in this area. Furthermore, quantitative data from related sesquiterpenoid biosynthetic enzymes are summarized to offer a comparative perspective.
Introduction to Sesquiterpenoid Biosynthesis
Sesquiterpenoids are a diverse class of C15 isoprenoid natural products derived from the universal precursor, farnesyl pyrophosphate (FPP)[1][2]. The biosynthesis of these compounds is a hallmark of plant secondary metabolism and contributes significantly to the chemical diversity observed in the plant kingdom. The initial and often rate-limiting step in sesquiterpenoid biosynthesis is the cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs)[3][4]. These enzymes are responsible for generating the vast array of carbocyclic skeletons that characterize this compound class.
Following the formation of the hydrocarbon backbone, further structural diversification is achieved through the action of modifying enzymes, most notably cytochrome P450 monooxygenases (P450s)[5][6]. These enzymes introduce polar functional groups, such as hydroxyl groups, which significantly impact the biological activity and physicochemical properties of the final sesquiterpenoid.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to proceed in two major stages: the formation of the clovane hydrocarbon skeleton from FPP and the subsequent hydroxylation of this scaffold.
Formation of the Clovane Skeleton
The initial step is the conversion of the universal C15 precursor, farnesyl pyrophosphate (FPP), into the tricyclic clovane skeleton. This complex cyclization cascade is catalyzed by a putative clovane synthase, a type of sesquiterpene synthase.
The proposed mechanism, based on the cyclization of FPP to other sesquiterpene skeletons like caryophyllene, involves the following key steps:
-
Ionization of FPP: The reaction is initiated by the metal-dependent removal of the pyrophosphate group from FPP, generating a farnesyl carbocation[7].
-
Cyclization Cascade: The highly reactive carbocation undergoes a series of intramolecular cyclizations. For the formation of the clovane skeleton, this likely involves the formation of a humulyl cation intermediate, followed by further ring closures to generate the characteristic 5/6/4-fused ring system of the clovane backbone.
-
Termination: The reaction cascade is terminated by deprotonation or quenching with a water molecule to yield the stable clovane hydrocarbon.
Caption: Proposed initial cyclization steps in this compound biosynthesis.
Hydroxylation of the Clovane Skeleton
Following the formation of the clovane hydrocarbon backbone, it is proposed that two successive hydroxylation reactions occur to yield this compound. These reactions are catalyzed by cytochrome P450 monooxygenases (P450s). P450s are heme-containing enzymes that typically utilize NADPH and molecular oxygen to introduce a hydroxyl group onto a substrate[5][6].
The exact positions of hydroxylation on the clovane skeleton to produce this compound would be determined by the specific regioselectivity of the involved P450 enzymes. It is plausible that two different P450s are required for the dihydroxylation, or a single P450 could potentially catalyze both steps.
Caption: Proposed hydroxylation steps in this compound biosynthesis.
Quantitative Data on Related Sesquiterpenoid Biosynthetic Enzymes
While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following table summarizes representative kinetic parameters for other plant sesquiterpene synthases and a cytochrome P450 involved in sesquiterpenoid metabolism. This data provides a general framework for the expected enzymatic efficiencies.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Plant | Reference |
| 5-Epi-aristolochene synthase (TEAS) | FPP | 1.5 | 0.04 | 2.7 x 104 | Nicotiana tabacum | [3] |
| Amorpha-4,11-diene synthase | FPP | 0.6 | 0.02 | 3.3 x 104 | Artemisia annua | |
| Germacrene A synthase | FPP | 2.3 | 0.11 | 4.8 x 104 | Lactuca sativa | |
| CYP71AV1 (Amorpha-4,11-diene hydroxylase) | Amorpha-4,11-diene | 5.2 | 0.35 | 6.7 x 104 | Artemisia annua |
Experimental Protocols
The elucidation of a novel biosynthetic pathway such as that for this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments that would be essential for identifying and characterizing the enzymes involved.
Identification and Cloning of Candidate Genes
Objective: To identify and isolate the full-length coding sequences of putative sesquiterpene synthase and cytochrome P450 genes from a this compound-producing plant.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce this compound using a suitable kit or a CTAB-based method. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Degenerate PCR: Degenerate primers are designed based on conserved motifs of known plant sesquiterpene synthases (e.g., DDxxD and NSE/DTE motifs) and P450s (e.g., heme-binding domain). PCR is performed on the cDNA to amplify partial gene fragments.
-
RACE (Rapid Amplification of cDNA Ends): The full-length sequences of the candidate genes are obtained using 5' and 3' RACE protocols with gene-specific primers designed from the partial sequences obtained in the previous step.
-
Full-Length cDNA Cloning: Once the full-length sequences are known, gene-specific primers with appropriate restriction sites are used to amplify the complete open reading frame from the cDNA. The PCR product is then cloned into a suitable expression vector.
Caption: Workflow for the identification and cloning of candidate biosynthetic genes.
Heterologous Expression and Purification of Recombinant Enzymes
Objective: To produce and purify the candidate sesquiterpene synthase and P450 enzymes for in vitro characterization.
Methodology:
-
Heterologous Expression: The expression vectors containing the candidate genes are transformed into a suitable host, typically Escherichia coli for STSs and Saccharomyces cerevisiae or insect cells for plant P450s (which often require co-expression of a cytochrome P450 reductase). The cells are cultured and protein expression is induced.
-
Cell Lysis: The cells are harvested and lysed by sonication or French press in a suitable buffer containing protease inhibitors.
-
Protein Purification: The recombinant protein, usually engineered with a purification tag (e.g., His-tag), is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA chromatography). Further purification can be achieved by size-exclusion chromatography.
-
Protein Quantification and Verification: The concentration of the purified protein is determined using a Bradford or BCA assay. The purity and molecular weight are confirmed by SDS-PAGE.
In Vitro Enzyme Assays
Objective: To determine the function of the purified recombinant enzymes and to characterize their kinetic properties.
Methodology for Sesquiterpene Synthase Assay:
-
Reaction Setup: The assay is performed in a glass vial containing a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
Enzyme and Substrate Addition: A known amount of the purified STS is added to the buffer, followed by the addition of the substrate, farnesyl pyrophosphate (FPP).
-
Incubation: The reaction mixture is overlaid with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene products and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction and Analysis: The organic layer containing the products is collected. An internal standard is added for quantification. The products are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.
-
Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the initial reaction rates are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.
Methodology for Cytochrome P450 Hydroxylase Assay:
-
Reaction Setup: The assay mixture contains a buffer (e.g., 50 mM potassium phosphate, pH 7.4), the purified P450, a cytochrome P450 reductase, and the sesquiterpene substrate (the product from the STS reaction).
-
Initiation: The reaction is initiated by the addition of NADPH.
-
Incubation: The reaction is incubated at an optimal temperature with shaking.
-
Reaction Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), which also serves to extract the hydroxylated products.
-
Product Analysis: The extracted products are analyzed by GC-MS or liquid chromatography-mass spectrometry (LC-MS) for identification and quantification.
Conclusion
The biosynthesis of this compound in plants is a fascinating example of the intricate enzymatic machinery that generates chemical diversity. While the complete pathway remains to be fully elucidated, the proposed route involving a dedicated sesquiterpene synthase and subsequent hydroxylation by cytochrome P450 monooxygenases provides a solid foundation for future research. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools and knowledge to unravel the specific details of this compound biosynthesis. A thorough understanding of this pathway will not only contribute to our fundamental knowledge of plant biochemistry but may also pave the way for the biotechnological production of this and other valuable sesquiterpenoids.
References
- 1. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative exploration of the catalytic landscape separating divergent plant sesquiterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene synthases: passive catalysts or active players? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
Clovanediol and its Derivatives: A Technical Guide for Drug Discovery and Development
Disclaimer: This document provides a technical overview of clovanediol and explores the potential of its derivatives based on analogous compounds. Due to limited publicly available research on this compound derivatives, this guide draws parallels from structurally related natural products to illustrate potential biological activities, synthetic strategies, and mechanisms of action. All information derived from external sources is appropriately cited.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid diol, a class of organic compounds found in various plants.[1][2] Its chemical formula is C15H26O2, and it possesses a complex tricyclic carbon skeleton.[1][2][3] While this compound itself has been identified in species such as Scutellaria scandens and Schisandra plena, there is a notable scarcity of research into its biological activities and those of its synthetic derivatives.[1] Natural sesquiterpenoids are known to exhibit a wide range of biological effects, including antimicrobial, cytotoxic, antiviral, and anti-inflammatory properties.[4][5][6] This inherent bioactivity within the sesquiterpenoid class suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.
The derivatization of natural products is a cornerstone of medicinal chemistry, often employed to enhance potency, selectivity, and pharmacokinetic profiles. This guide will, therefore, explore the untapped potential of this compound derivatives by examining the established biological activities and mechanisms of action of derivatives of other well-studied natural products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2649-64-1 | [2][3] |
| Molecular Formula | C15H26O2 | [1][2][3] |
| Molecular Weight | 238.37 g/mol | [1][3] |
| IUPAC Name | (1S,2S,5S,8R,9R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol | [1] |
| XLogP3 | 2.9 | [1] |
| Melting Point | 159 °C | [2] |
| Boiling Point | 319.8±10.0 °C at 760 mmHg | [2] |
Potential Biological Activities of this compound Derivatives
Given the broad spectrum of activity observed in sesquiterpenoids and other natural product derivatives, it is plausible that derivatives of this compound could exhibit significant anticancer, antiviral, and anti-inflammatory properties.[4][5][6] The following sections will explore these potential activities, drawing on data from analogous compounds to provide a framework for future research.
Anticancer Activity
Natural product derivatives have long been a source of anticancer agents.[7] Sesquiterpenoids, for instance, have demonstrated cytotoxicity against various cancer cell lines.[4] The modification of core structures can lead to compounds with enhanced potency and selectivity for cancer cells.
Table 2: In Vitro Anticancer Activity of Analogous Natural Product Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Sesquiterpenoid | Halichonadin E | L1210 | - | [4] |
| Sesquiterpenoid | Arteincultone | MCF-7 | 8.5 µg/mL | [8] |
| Sesquiterpenoid | Arteincultone | SK-N-MC | 9.6 µg/mL | [8] |
| Sesquiterpenoid | Arteincultone | A2780 | 10.9 µg/mL | [8] |
The anticancer effects of natural compounds are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[9] The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[9][10]
Caption: The MAPK signaling pathway, a potential target for anticancer derivatives.
A generalized workflow for screening novel compounds for anticancer activity is presented below. This typically involves initial cytotoxicity screening, followed by more detailed mechanistic studies.
Caption: A general experimental workflow for anticancer drug screening.
Protocol 1: Cell Viability (MTT) Assay [11][12] This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for 48-72 hours.[11]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.[11]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[11][12]
Antiviral Activity
The search for new antiviral agents is a global health priority. Natural products and their derivatives have shown promise in inhibiting the replication of various viruses.
Table 3: In Vitro Antiviral Activity of Analogous Natural Product Derivatives
| Compound Class | Derivative Example | Virus | Activity/Metric | Reference |
| Sesquiterpenoid | Compound 22 | HSV-2 | 22.3% inhibition at 0.5 mg/mL | [7] |
| Sesquiterpenoid | Compound 28 | HSV-2 | 31.7% inhibition at 0.25 mg/mL | [7] |
A common method to assess antiviral activity is the plaque reduction assay, which measures the inhibition of virus-induced cell death.
Protocol 2: Plaque Reduction Assay [13]
-
Cell Monolayer Preparation: Grow a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.[13]
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours.[13]
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing the test compound at various concentrations and a gelling agent (e.g., carboxymethyl cellulose).[14]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[14]
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[14]
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 (50% effective concentration).
A workflow for identifying viral entry inhibitors is depicted below.
Caption: Workflow for the identification of antiviral compounds targeting viral entry.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Many natural products exhibit anti-inflammatory effects by modulating inflammatory signaling pathways.[3]
The NF-κB and JAK-STAT signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators.[15][16][17]
NF-κB Signaling Pathway The NF-κB pathway is a key regulator of the immune response to infection and stress.[18]
Caption: The canonical NF-κB signaling pathway in inflammation.
JAK-STAT Signaling Pathway The JAK-STAT pathway transduces signals from cytokines and growth factors, playing a crucial role in immunity and inflammation.[16][17]
Caption: The JAK-STAT signaling pathway in cytokine-mediated inflammation.
In vitro and in vivo models are used to evaluate the anti-inflammatory potential of new compounds.
Protocol 3: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages [19][20]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.[19]
-
Cell Seeding and Treatment: Seed cells in 96-well plates, allow them to adhere, and then pre-treat with test compounds for 1-2 hours.[19]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[19]
-
Nitric Oxide (NO) Measurement (Griess Test): Collect the supernatant and measure nitrite concentration using the Griess reagent as an indicator of NO production.[20]
-
Cytokine Measurement (ELISA): Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.[21]
Protocol 4: In Vivo Carrageenan-Induced Paw Edema in Rats [22]
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.[22]
-
Grouping and Dosing: Divide animals into control, standard (e.g., indomethacin), and test groups. Administer the vehicle, standard drug, or test compound orally or intraperitoneally.[22]
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[22]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[22]
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.[22]
Synthetic Strategies for this compound Derivatives
The synthesis of derivatives from a natural product scaffold like this compound would likely involve targeting its hydroxyl groups. General strategies for the synthesis of sesquiterpenoid derivatives could be adapted. These may include:
-
Esterification and Etherification: The hydroxyl groups are reactive sites for the introduction of various functional groups through ester or ether linkages to modify lipophilicity and steric bulk.
-
Oxidation: Selective oxidation of the secondary hydroxyl groups to ketones could provide intermediates for further derivatization, such as the formation of oximes or hydrazones.
-
Ring Rearrangement or Opening: Acid-catalyzed reactions could potentially lead to rearrangement of the clovane skeleton, yielding novel scaffolds for biological evaluation.
Conclusion and Future Directions
This compound, a sesquiterpenoid diol, represents an under-explored natural product with potential as a scaffold for the development of new therapeutic agents. Although direct research on its derivatives is lacking, the extensive literature on the biological activities of other natural product derivatives provides a strong rationale for investigating this compound class. The methodologies and pathways outlined in this guide offer a comprehensive framework for the synthesis, screening, and mechanistic evaluation of novel this compound derivatives. Future research should focus on the semi-synthesis of a library of this compound derivatives and their systematic evaluation in anticancer, antiviral, and anti-inflammatory assays to unlock their therapeutic potential.
References
- 1. This compound | C15H26O2 | CID 15599878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpenoids from Meliaceae Family and Their Biological Activities [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. oatext.com [oatext.com]
- 9. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 11. benchchem.com [benchchem.com]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Caryophyllane Sesquiterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and are recognized for their significant therapeutic potential.[1] While a vast number of these compounds exist, this guide focuses on the biological activities of caryophyllane-type sesquiterpenoids, using β-caryophyllene, α-humulene, and β-caryophyllene oxide as exemplary models due to the limited specific data on clovanediol. These compounds, commonly found in essential oils of plants like clove and black pepper, have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and illustrations of the key signaling pathways involved.
Anticancer Activity
Caryophyllane sesquiterpenoids have emerged as potential anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways that regulate cell proliferation and survival.[4][5]
Quantitative Data: Cytotoxicity of Caryophyllane Sesquiterpenoids
The cytotoxic effects of β-caryophyllene, α-humulene, and β-caryophyllene oxide have been quantified against numerous cancer cell lines, with their efficacy typically represented by the half-maximal inhibitory concentration (IC50). A summary of these findings is presented below.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| β-Caryophyllene | HCT-116 (Colon Cancer) | 19 µM | [3] |
| MG-63 (Bone Cancer) | 20 µM | [3] | |
| PANC-1 (Pancreatic Cancer) | 27 µM | [3] | |
| T24 (Bladder Cancer) | 40 µg/mL | [3] | |
| 5637 (Bladder Cancer) | 40 µg/mL | [3] | |
| Caco-2 (Colon Cancer) | 1103.34 ± 10.73 µM | [6] | |
| CCRF/CEM (Leukemia) | 311.59 ± 1.44 µM | [6] | |
| CEM/ADR5000 (Leukemia) | 368.48 ± 2.23 µM | [6] | |
| A549 (Lung Cancer) | 12.15 ± 1.52 µg/mL | [7] | |
| HepG2 (Liver Cancer) | 8.27 ± 0.99 µg/mL | [7] | |
| α-Humulene | HT-29 (Colon Cancer) | 5.2 x 10⁻⁵ mol/L | [8] |
| J5 (Liver Cancer) | 1.8 x 10⁻⁴ mol/L | [8] | |
| A549 (Lung Cancer) | 1.3 x 10⁻⁴ mol/L | [8] | |
| HCT-116 (Colon Cancer) | 7.6 x 10⁻⁵ mol/L | [8] | |
| MCF-7 (Breast Cancer) | 7.6 x 10⁻⁵ mol/L | [8] | |
| RAW 264.7 (Macrophage) | 41.9 µg/mL | [9] | |
| HCT-116 (Colon Cancer) | 77.3 µg/mL | [9] | |
| β-Caryophyllene Oxide | Caco-2 (Colon Cancer) | 332.30 ± 3.97 µM | [6] |
| CCRF/CEM (Leukemia) | 235.18 ± 5.18 µM | [6] | |
| CEM/ADR5000 (Leukemia) | 297.98 ± 3.33 µM | [6] | |
| A549 (Lung Cancer) | 124.1 µg/mL | [10] |
Signaling Pathways in Anticancer Activity
The anticancer effects of caryophyllane sesquiterpenoids are mediated through the modulation of several critical signaling pathways, including the NF-κB and PI3K/Akt pathways, which are central regulators of inflammation, cell survival, and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplates
-
Cancer cell line of interest
-
Complete culture medium
-
Sesquiterpenoid compound (e.g., β-caryophyllene) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpenoid compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Caryophyllane sesquiterpenoids have demonstrated significant anti-inflammatory properties, primarily through their interaction with the endocannabinoid system and modulation of inflammatory signaling pathways.[3]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated in cellular and animal models, with efficacy measured by the inhibition of inflammatory mediators or responses.
| Compound | Assay | Effect | Reference |
| β-Caryophyllene Oxide | NO Production in LPS-stimulated RAW 264.7 cells | IC50 = 43.2 µg/mL | [11] |
| α-Humulene | Carrageenan-induced paw edema in mice (50 mg/kg, oral) | Significant reduction in edema | [12][13] |
| NO Production in LPS-stimulated RAW 264.7 cells | IC50 = 15 ± 2 µg/mL | [14] |
Signaling Pathway in Anti-inflammatory Activity
β-Caryophyllene is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells. Activation of the CB2 receptor leads to a downstream signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines.[15][16]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo model is widely used to screen for the acute anti-inflammatory activity of pharmacological agents.
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Sesquiterpenoid compound (e.g., α-humulene) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., Indomethacin)
-
Pletismometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, positive control, and test groups with different doses of the sesquiterpenoid). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally to the respective groups.
-
Induction of Inflammation: One hour after the administration of the compounds, inject 0.1 mL of the 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness of each animal using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Caryophyllane sesquiterpenoids have demonstrated activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC Value | Reference |
| β-Caryophyllene | Staphylococcus aureus | 3 µM | [17] |
| Staphylococcus aureus | 32 µg/mL | [1] | |
| Bacillus cereus | 9 ± 1.1 µM | [17] | |
| α-Humulene | Staphylococcus aureus | 1.3 x 10⁻⁵ mol/L | [8] |
| Bacteroides fragilis | 2 µg/mL | ||
| β-Caryophyllene Oxide | Aspergillus niger | 3.125 - 7.80 µg/mL | |
| Fusarium oxysporum | 3.125 - 7.80 µg/mL |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microplates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sesquiterpenoid compound (e.g., β-caryophyllene oxide)
-
Positive control (a known antibiotic or antifungal)
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the sesquiterpenoid in a suitable solvent. Perform serial twofold dilutions of the compound in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add an equal volume of the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without the compound) and a sterility control well (broth medium only).
-
Incubation: Incubate the microplate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader to measure the optical density.
Conclusion
The caryophyllane sesquiterpenoids, β-caryophyllene, α-humulene, and β-caryophyllene oxide, exhibit a broad spectrum of promising biological activities. Their demonstrated anticancer, anti-inflammatory, and antimicrobial properties, coupled with an understanding of their mechanisms of action, position them as valuable lead compounds for drug discovery and development. The experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of these and other related sesquiterpenoids. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 10. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. dovepress.com [dovepress.com]
- 13. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Core Mechanism of Action of Clovanediol
To the Researchers, Scientists, and Drug Development Professionals,
This document serves to address the inquiry regarding the mechanism of action of the sesquiterpenoid clovanediol. Following a comprehensive review of publicly available scientific literature, it must be concluded that there is currently a significant lack of research specifically elucidating the detailed molecular mechanism of action for this compound.
While this compound has been identified as a natural constituent in a variety of plant species, dedicated studies investigating its specific biological activities, signaling pathways, and quantitative effects are not present in the current body of peer-reviewed literature. The information available is largely limited to its identification in phytochemical analyses of plant extracts.
This guide will present the currently available information on this compound and highlight the areas where further research is critically needed.
Physicochemical Properties of this compound
Before delving into the limited biological context, it is pertinent to understand the basic chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 238.37 g/mol | --INVALID-LINK-- |
| CAS Number | 2649-64-1 | --INVALID-LINK-- |
| Class | Sesquiterpenoid | [1] |
Occurrence in Nature
This compound has been identified as a phytochemical component in several plant species. Its presence is often detected through gas chromatography-mass spectrometry (GC-MS) analysis of essential oils and extracts.
-
Known Plant Sources: Dysoxylum densiflorum[1], Schisandra sphenanthera[2], Eriosema chinense[3], and Chrysanthemum indicum[4].
Current State of Research on Biological Activity and Mechanism of Action
A thorough search of scientific databases reveals a notable absence of in-depth studies on the pharmacological effects of isolated this compound. While the broader class of sesquiterpenoids, to which this compound belongs, is known for a wide array of biological activities—including antimicrobial, anti-inflammatory, and cytotoxic effects—these properties have not been specifically and quantitatively attributed to this compound itself.[1][4]
One commercial source makes a general claim of antimicrobial activity for this compound, suggesting it acts by disrupting microbial cell membranes. However, this assertion is not substantiated by any cited experimental data or peer-reviewed research.
A study investigating the anti-diabetic properties of a dichloromethane fraction of Schisandra sphenanthera identified this compound as one of its numerous constituents.[2] The study focused on the effects of the entire extract and did not isolate or determine the specific contribution or mechanism of this compound to the observed biological activity.[2]
Limitations in Current Knowledge:
-
Lack of Quantitative Data: There is no published data summarizing dose-response relationships, IC50 values, or other quantitative measures of this compound's biological effects.
-
Absence of Experimental Protocols: Detailed methodologies for experiments specifically designed to investigate the mechanism of action of this compound are not available in the literature.
-
Unknown Signaling Pathways: There are no studies that describe or propose any signaling pathways modulated by this compound.
Future Research Directions
The current landscape indicates that the mechanism of action of this compound is a completely unexplored area of research. For scientists and drug development professionals, this presents a clear opportunity for novel investigation. The following experimental workflow is proposed as a foundational approach to begin elucidating the biological activities and mechanism of action of this compound.
Caption: A proposed experimental workflow for the initial investigation of this compound's bioactivity.
Conclusion
References
- 1. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tmrjournals.com [tmrjournals.com]
- 3. The Genus Eriosema (Fabaceae): From the Ethnopharmacology to an Evidence-Based Phytotherapeutic Perspective? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide on the Anti-inflammatory Properties of Clovanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clovanediol, a bicyclic sesquiterpenoid diol with the chemical formula C15H26O2, is a natural product found in various plant species, including cloves, and has been identified in organisms such as Scutellaria scandens and Schisandra plena.[1] While natural sesquiterpenoids are a source of compounds with diverse biological activities, the anti-inflammatory potential of this compound specifically has been subject to limited investigation. This document provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory properties, drawing from the available peer-reviewed literature.
Quantitative Data on Anti-inflammatory Activity
Scientific investigation into the anti-inflammatory effects of this compound is sparse. A key study by Wen et al. (2022) isolated clovane-2β,9α-diol from the octocoral Rumphella antipathes and evaluated its in vitro anti-neutrophilic inflammatory activity. The study measured the compound's ability to inhibit superoxide anion generation and elastase release in fMLP/CB-induced human neutrophils. The findings from this study are summarized below.
| Compound | Assay | Concentration | Result |
| This compound (clovane-2β,9α-diol) | Superoxide Anion Generation | Not specified | Inactive |
| This compound (clovane-2β,9α-diol) | Elastase Release | Not specified | Inactive |
| Data sourced from Wen et al., 2022[2] |
The study concluded that under the tested conditions, this compound did not exhibit significant inhibitory effects on the generation of superoxide anions or the release of elastase by human neutrophils.[2]
Experimental Protocols
The following methodologies were employed by Wen et al. (2022) to assess the anti-inflammatory activity of this compound.[2]
1. Isolation of this compound (clovane-2β,9α-diol)
The octocoral Rumphella antipathes was collected, frozen, and subsequently freeze-dried. The freeze-dried material was minced and extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH2Cl2). The resulting extract was concentrated under reduced pressure. The crude extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc layer was separated and dried to yield a residue which was further fractionated using silica gel column chromatography with a gradient of hexane and EtOAc. Fractions containing this compound were identified and further purified using normal-phase HPLC with a hexane/EtOAc gradient.
2. In Vitro Anti-inflammatory Assay: Neutrophil Superoxide Anion Generation and Elastase Release
-
Neutrophil Preparation: Human neutrophils were isolated from the blood of healthy adult volunteers using dextran sedimentation, Ficoll-Paque density gradient centrifugation, and hypotonic lysis to remove red blood cells. The purified neutrophils were resuspended in a Hank's balanced salt solution (HBSS) with 10 mM HEPES at a pH of 7.4.
-
Superoxide Anion Generation Assay:
-
Neutrophils (6 × 10^5 cells/mL) were incubated with 0.5 mg/mL of cytochrome c and 1 mM of Ca2+.
-
The test compound (this compound) was added to the neutrophil suspension and incubated for 5 minutes at 37 °C.
-
The inflammatory process was induced by adding 100 nM N-formyl-methionyl-leucyl-phenylalanine (fMLP) and 0.6 µM cytochalasin B (CB).
-
The absorbance at 550 nm was continuously monitored to measure superoxide dismutase-inhibitable cytochrome c reduction.
-
-
Elastase Release Assay:
-
Neutrophils (6 × 10^5 cells/mL) were incubated with 100 µM of MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide as the elastase substrate.
-
The test compound (this compound) was added and the mixture was incubated for 5 minutes at 37 °C.
-
Inflammation was induced with 100 nM fMLP and 0.5 µM CB.
-
The change in absorbance at 405 nm was continuously monitored to measure elastase release.
-
Signaling Pathways
Currently, there is no published scientific literature that describes the signaling pathways modulated by this compound in the context of inflammation. The lack of observed activity in the primary study assessing its anti-inflammatory potential means that downstream mechanistic studies have not been pursued or reported.
Experimental Workflow Diagram
Caption: Experimental workflow for the isolation and in vitro anti-inflammatory evaluation of this compound.
The current body of scientific evidence on the anti-inflammatory properties of this compound is limited to a single study that reported a lack of activity in in vitro neutrophil-based assays.[2] While the broader class of sesquiterpenoids and compounds from clove have demonstrated anti-inflammatory effects, these properties cannot be directly extrapolated to this compound without further specific investigation. Future research is required to explore the potential of this compound in other inflammatory models and to elucidate any potential mechanisms of action. For drug development professionals, this compound remains a molecule with an uncharacterized anti-inflammatory profile, warranting foundational research before it can be considered a viable lead compound.
References
The Antimicrobial Effects of Clovanediol: A Review of Currently Available Scientific Literature
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide aims to provide a comprehensive overview of the antimicrobial effects of the sesquiterpenoid diol, clovanediol. A thorough review of publicly available scientific literature and patent databases was conducted to collate data on its antimicrobial activity, mechanism of action, and associated signaling pathways. The objective was to present quantitative data in structured tables, detail experimental protocols, and visualize key pathways to support further research and development.
Despite extensive searches using targeted keywords such as "this compound antimicrobial activity," "this compound mechanism of action," "this compound MIC," and "2,9-clovanediol antimicrobial," no specific studies detailing the antimicrobial effects of this compound were identified. The scientific compound database PubChem lists this compound and its chemical structure but does not provide any information on its biological activities[1].
While the broader class of compounds to which this compound belongs, sesquiterpenoids, is known to exhibit a wide range of antimicrobial properties, this guide is unable to provide specific data directly pertaining to this compound. The following sections will briefly touch upon the general antimicrobial activities of sesquiterpenoids as a class to provide context, but readers should be aware that this information is not specific to this compound.
Introduction to this compound
This compound is a bicyclic sesquiterpenoid diol. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are known for their diverse chemical structures and biological activities[2][3]. Many sesquiterpenoids isolated from natural sources such as plants and fungi have been reported to possess significant antibacterial and antifungal properties[4][5][6]. However, specific research into the antimicrobial potential of this compound appears to be limited or not publicly available at this time.
Antimicrobial Activity of Sesquiterpenoids (General Context)
Numerous studies have demonstrated the antimicrobial efficacy of various sesquiterpenoids against a wide spectrum of pathogenic bacteria and fungi. For instance, bisabolane-type sesquiterpenoids isolated from a marine-derived fungus, Aspergillus sp., have shown selective antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.25 to 20.0 µM[6]. Similarly, farnesane-type sesquiterpenoids from Chiliadenus lopadusanus have exhibited antibacterial and antibiofilm activities against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii[5].
The mechanisms of action for antimicrobial sesquiterpenoids are varied but often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with efflux pumps.
Quantitative Data on Antimicrobial Activity
As no studies detailing the antimicrobial activity of this compound were found, we are unable to present a table of quantitative data (e.g., Minimum Inhibitory Concentrations) for this specific compound.
Experimental Protocols
The absence of published research on the antimicrobial effects of this compound means that no specific experimental protocols for its evaluation can be detailed. For general guidance, researchers interested in evaluating the antimicrobial properties of a novel compound like this compound could refer to standardized methods such as those provided by the Clinical and Laboratory Standards Institute (CLSI). Typical experimental workflows would include:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine the lowest concentration of the compound that kills a specified percentage of the initial microbial population.
-
Time-Kill Kinetic Assay: To assess the rate at which the compound kills a microbial population over time.
-
Anti-Biofilm Assay: To evaluate the compound's ability to inhibit biofilm formation or eradicate established biofilms.
Signaling Pathways and Mechanisms of Action
No information regarding the signaling pathways affected by this compound or its specific mechanism of antimicrobial action is available in the current body of scientific literature. Therefore, no diagrams for signaling pathways, experimental workflows, or logical relationships can be generated.
Conclusion and Future Directions
Based on a comprehensive review of the available literature, there is a significant gap in the scientific understanding of the antimicrobial effects of this compound. While its chemical structure as a sesquiterpenoid diol suggests potential biological activity, this has not been experimentally validated or reported.
Future research should focus on:
-
In vitro screening: Evaluating the antimicrobial activity of this compound against a diverse panel of clinically relevant bacteria and fungi.
-
Mechanism of action studies: Investigating how this compound exerts its antimicrobial effects, if any, at a molecular level.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its potential antimicrobial properties.
Until such studies are conducted and published, the antimicrobial potential of this compound remains unknown. Researchers in the field of natural product drug discovery are encouraged to investigate this compound further.
References
- 1. This compound | C15H26O2 | CID 15599878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Sesquiterpenoid Derivatives and Monoterpenoids from the Deep-Sea Sediment-Derived Fungus Aspergillus versicolor SD-330 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesane-Type Sesquiterpenoids with Antibiotic Activity from Chiliadenus lopadusanus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Bisabolane-Type Sesquiterpenoids from the Sponge-Derived Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of Clovanediol: A Review of Current Knowledge
For the attention of: Researchers, Scientists, and Drug Development Professionals
Issued: November 20, 2025
Executive Summary
This technical guide addresses the current understanding of the antioxidant potential of Clovanediol, a sesquiterpenoid natural product. A comprehensive review of the scientific literature reveals a significant gap in the direct experimental evidence for this compound's antioxidant activity. While its chemical structure as a sesquiterpenoid suggests potential for such properties, to date, no published studies have specifically investigated its capacity to mitigate oxidative stress or its underlying mechanisms of action. This document summarizes the available information on this compound, the broader antioxidant context of sesquiterpenoids, and the known antioxidant compounds found in clove, the plant from which this compound's name is likely derived.
Introduction to this compound
This compound (C15H26O2) is a bicyclic sesquiterpenoid diol.[1] It has been identified in various plant species, including Scutellaria scandens and Schisandra plena.[1] While its chemical structure is well-documented, its biological activities remain largely unexplored. One commercial supplier notes its potential for antimicrobial activity through the disruption of microbial cell membranes, though this claim is not yet substantiated by peer-reviewed research.[2]
The Antioxidant Landscape of Sesquiterpenoids
This compound belongs to the large and structurally diverse class of secondary metabolites known as sesquiterpenes.[3][4] Many compounds within this class have been investigated for their biological activities, including anti-inflammatory, antiparasitic, and anti-carcinogenic effects.[3][4]
The antioxidant and pro-oxidant activities of sesquiterpenes are a subject of ongoing research.[3][4] The antioxidant potential of a given sesquiterpene is highly dependent on its specific chemical structure, concentration, and the cellular context.[3][4][5] Some sesquiterpenes have demonstrated the ability to scavenge free radicals and activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[6] However, it is crucial to note that these are general characteristics of the class, and such activities cannot be directly extrapolated to this compound without specific experimental validation.
Antioxidant Compounds in Clove (Syzygium aromaticum)
Given the name "this compound," it is plausible to associate the compound with clove, a spice well-known for its potent antioxidant properties. However, it is important to emphasize that the primary antioxidant effects of clove are attributed to other, more abundant compounds. The major bioactive constituents of clove with well-established antioxidant activity are eugenol, eugenyl acetate, and β-caryophyllene.[7][8][9] Clove extracts are also rich in other antioxidant compounds such as flavonoids, galloyl tannins, and phenolic acids.[10] These compounds contribute to the overall high antioxidant capacity of clove by scavenging various reactive oxygen species (ROS).[7]
Data Presentation: Quantitative Antioxidant Data for this compound
A thorough search of the scientific literature and chemical databases has revealed no available quantitative data on the antioxidant activity of this compound. Therefore, it is not possible to provide a summary table of IC50 values or other quantitative measures from antioxidant assays such as DPPH, ABTS, FRAP, or cellular antioxidant assays for this specific compound.
Experimental Protocols for Assessing this compound's Antioxidant Potential
As no studies on the antioxidant activity of this compound have been published, there are no established experimental protocols specifically for this compound. However, should researchers wish to investigate its potential, standard antioxidant assays would be appropriate. A generalized workflow for such an investigation is proposed below.
Proposed General Experimental Workflow
Caption: Proposed workflow for evaluating the antioxidant potential of this compound.
Signaling Pathways
Currently, there is no information available regarding any signaling pathways modulated by this compound in the context of antioxidant response or any other biological activity. Therefore, the creation of a diagram illustrating such pathways would be purely speculative and scientifically unfounded. Should future research indicate that this compound activates pathways such as the Nrf2-ARE pathway, a diagram could be constructed.
A hypothetical representation of the Nrf2-ARE signaling pathway, which is a common mechanism for antioxidant compounds, is provided below for illustrative purposes only. It is critical to understand that there is currently no evidence linking this compound to this pathway.
Caption: Generalized Nrf2-ARE antioxidant response pathway.
Conclusion and Future Directions
Future studies should focus on:
-
In vitro screening: Employing a battery of antioxidant assays (DPPH, ABTS, FRAP, ORAC) to determine if this compound possesses direct radical scavenging or reducing capabilities.
-
Cell-based assays: Utilizing cell culture models to assess its ability to mitigate intracellular ROS levels and protect against oxidative damage.
-
Mechanistic studies: If antioxidant activity is confirmed, subsequent research should explore the underlying mechanisms, including the potential modulation of key signaling pathways like Nrf2.
Until such data becomes available, any discussion of this compound's antioxidant potential remains speculative. The scientific community is encouraged to undertake these foundational studies to elucidate the biological activities of this natural product.
References
- 1. This compound | C15H26O2 | CID 15599878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2649-64-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Antioxidant, pro-oxidant and other biological activities of sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant, Pro-Oxidant and Other Biological Activities of Sesquiterpenes | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sesquiterpene Lactams and Lactones With Antioxidant Potentials From Atractylodes macrocephala Discovered by Molecular Networking Strategy [frontiersin.org]
- 7. Comparative Profiling of Clove Extract and Its Component Antioxidant Activities Against Five Reactive Oxygen Species Using Multiple Free Radical Scavenging [jstage.jst.go.jp]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant components and properties of dry heat treated clove in different extraction solvents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Clovanediol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of clovanediol, a bicyclic sesquiterpenoid diol. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details the initial isolation and structure elucidation of this compound, its chemical synthesis, and its known biological activities, with a focus on presenting quantitative data and detailed experimental methodologies. Visual diagrams are provided to illustrate key processes and pathways.
Introduction
This compound is a naturally occurring sesquiterpenoid that belongs to the clovane class of compounds. These molecules are characterized by a unique tricyclic carbon skeleton. The discovery of this compound emerged from the chemical investigation of essential oils, a rich source of novel bioactive compounds. This guide traces the journey from its initial identification to our current understanding of its chemical and biological properties.
Discovery and Initial Characterization
The initial discovery and characterization of this compound are attributed to the work of Indian chemists A. S. Gupta and Sukh Dev. Their research in the 1960s on the constituents of the essential oil from Cymbopogon martinii var. motia, commonly known as palmarosa oil, led to the isolation of this novel sesquiterpenoid diol.[1][2][3][4][5] Palmarosa oil has been traditionally used for its aromatic and medicinal properties, and the work of Gupta and Dev provided crucial insights into its chemical composition.
Isolation from Natural Sources
The pioneering work on the isolation of this compound from palmarosa oil laid the groundwork for subsequent studies on this compound. The general methodology for isolating terpenoids from essential oils involves a series of chromatographic techniques.
Experimental Protocol: General Isolation of Sesquiterpenoids from Essential Oils
-
Extraction of Essential Oil: The essential oil is typically obtained from the plant material (e.g., leaves, flowers) through steam distillation or hydrodistillation.
-
Fractionation: The crude essential oil is subjected to fractional distillation under reduced pressure to separate components based on their boiling points.
-
Column Chromatography: The fractions enriched with sesquiterpenoids are further purified using column chromatography.
-
Stationary Phase: Silica gel or alumina is commonly used as the adsorbent.
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is employed to elute compounds with increasing polarity.
-
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the compound of interest. A suitable visualizing agent (e.g., vanillin-sulfuric acid) is used to detect the spots.
-
Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent or solvent mixture to yield pure crystals.
Caption: General workflow for the isolation of this compound.
Structure Elucidation
The determination of the intricate three-dimensional structure of this compound was a significant achievement, accomplished through a combination of chemical degradation studies and spectroscopic techniques.
Key Spectroscopic Techniques Used:
-
Infrared (IR) Spectroscopy: To identify the presence of hydroxyl (-OH) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were instrumental in determining the carbon skeleton and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the structure.
The IUPAC name for this compound is (1S,2S,5S,8R,9R)-4,4,8-trimethyltricyclo[6.3.1.0¹⁵]dodecane-2,9-diol. Its molecular formula is C₁₅H₂₆O₂.
Chemical Synthesis
The total synthesis of clovane-type terpenoids, including this compound, has been a subject of interest in organic chemistry due to their complex and unique structures. While the original discovery was from a natural source, subsequent synthetic efforts have been crucial for confirming the structure and for producing analogues for biological testing.
A notable recent advancement in the synthesis of highly oxidized clovane-type terpenoids was reported by a research group at Tohoku University in October 2025. Their strategy involves a domino Michael-aldol reaction to construct the molecular skeleton efficiently.
Experimental Protocol: General Steps in a Modern Synthetic Approach to Clovanes
-
Starting Material: A readily available and inexpensive chiral starting material, such as dihydrocarvone, is often chosen.
-
Key Reaction: A domino reaction, such as a Michael-aldol reaction, is employed to assemble the core tricyclic skeleton in a stereocontrolled manner.
-
Functional Group Interconversions: A series of reactions are then carried out to introduce the necessary functional groups, such as hydroxyl groups, at specific positions on the clovane skeleton.
-
Purification: Each synthetic intermediate is purified using chromatographic techniques to ensure the purity of the final product.
Caption: A generalized synthetic workflow for this compound.
Biological Activities and Mechanism of Action
While extensive biological studies specifically on this compound are not widely reported in publicly available literature, its origin from clove oil, a substance with known medicinal properties, suggests potential bioactivities. This compound has been described as a multifunctional antimicrobial agent.
Antimicrobial Activity
This compound is reported to act by disrupting the cell membranes of microorganisms, which leads to the inhibition of their growth and proliferation. This mechanism involves the penetration of the microbial cell membrane, causing leakage of cellular contents and ultimately leading to cell death.
Table 1: Summary of Reported Biological Activities of this compound
| Biological Activity | Mechanism of Action |
| Antimicrobial | Disruption of microbial cell membranes |
Caption: Proposed mechanism of antimicrobial action of this compound.
Conclusion and Future Perspectives
The discovery of this compound from palmarosa oil by Gupta and Dev was a notable contribution to the field of natural product chemistry. Its unique clovane skeleton has since inspired synthetic chemists to devise novel and efficient synthetic routes. While its antimicrobial activity has been noted, there is a clear opportunity for further research to explore the full spectrum of its biological activities. Future studies could focus on its potential anti-inflammatory, analgesic, and anticancer properties, given the known activities of other terpenoids. A deeper investigation into its mechanism of action at a molecular level would also be of significant value to the drug development community.
References
- 1. natureinbottle.com [natureinbottle.com]
- 2. Cymbopogon martinii - Wikipedia [en.wikipedia.org]
- 3. Palmarosa Bio (Cymbopogon martini var. Motia) - Pranarôm - 10 ml [aroma-zen.com]
- 4. Essential oil Palmarosa BIO BIO (Cymbopogon martinii var. motia) [store.labo-hevea.com]
- 5. Underutilized Plant Cymbopogan martinii Derived Essential Oil Is Excellent Source of Bioactives with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Clovanediol: A Technical Review of a Sesquiterpenoid with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clovanediol is a bicyclic sesquiterpenoid diol, a class of natural products known for their structural complexity and diverse biological activities. Found in various plant species, including cloves (Syzygium aromaticum), this compound has attracted interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the available research on this compound and related clovane sesquiterpenoids. Due to the limited public data specifically on isolated this compound, this review extends its scope to include the well-documented biological activities of clove oil and its principal component, eugenol, as a predictive analogue for the potential therapeutic profile of this compound. This paper will cover the total synthesis of the core clovane skeleton, summarize the quantitative data on the antimicrobial and anti-inflammatory activities of related compounds, detail relevant experimental protocols, and visualize key molecular pathways.
Chemical Synthesis of the Clovane Skeleton
The total synthesis of clovane-type sesquiterpenoids, such as clovan-2,9-dione, presents a significant challenge due to their intricate tricyclic bridged-ring systems. Recent advancements in synthetic organic chemistry have led to several innovative approaches to construct this complex scaffold.
One notable strategy involves a Rh-catalyzed [3 + 2 + 1] cycloaddition followed by an intramolecular aldol reaction. This method efficiently builds the core bicyclic structure, which is then further elaborated to the full tricyclic system. Another powerful approach utilizes a 6-endo-trig radical cyclization, a transformation that was previously considered challenging but has been successfully applied to the synthesis of clovan-2,9-dione in a concise 5-step sequence, guided by machine learning predictions.
The general workflow for the synthesis of the clovane skeleton often starts from commercially available materials and involves key steps such as cycloadditions, radical cyclizations, and aldol reactions to construct the characteristic bridged-ring system.
Experimental Protocol: Synthesis of Clovan-2,9-dione via Radical Cyclization
While specific protocols for this compound are not detailed in the literature, a representative protocol for a key step in the synthesis of the related clovan-2,9-dione is outlined below, based on published synthetic routes.
Step: 6-endo-trig Radical Cyclization
-
Reactant Preparation: A solution of the acyclic precursor (a substituted enone) is prepared in a degassed organic solvent such as toluene or benzene.
-
Initiator and Mediator: A radical initiator, for example, azobisisobutyronitrile (AIBN), and a radical mediator, such as tributyltin hydride (Bu3SnH), are added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to a temperature appropriate for the decomposition of the initiator (typically 80-110 °C for AIBN). The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the radical intermediates by oxygen.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the cyclized product.
Biological Activities
Although quantitative data on the biological activities of isolated this compound are scarce in publicly available literature, the well-documented activities of clove oil and its primary constituent, eugenol, provide a strong indication of its potential therapeutic effects. The following sections summarize the antimicrobial and anti-inflammatory properties of these related compounds.
Antimicrobial Activity
Clove oil and eugenol are renowned for their broad-spectrum antimicrobial properties, demonstrating efficacy against a range of bacteria and fungi.
| Compound/Extract | Organism | MIC (μg/mL) | Reference |
| Clove Oil | Escherichia coli | 128 - 256 | [1] |
| Clove Oil | Pseudomonas aeruginosa | 32 - 1024 | [1] |
| Clove Oil | Staphylococcus aureus | 512 - 1024 | [1] |
| Eugenol | Escherichia coli | 2500 | N/A |
| Eugenol | Staphylococcus aureus | 1250 | N/A |
| Eugenol | Candida albicans | 625 | N/A |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific assay conditions and microbial strains used.
Anti-inflammatory and Cytotoxic Activity
Eugenol has demonstrated significant anti-inflammatory and cytotoxic effects in various in vitro models. These activities are often attributed to its ability to modulate key inflammatory pathways and induce apoptosis in cancer cells.
| Compound | Assay/Cell Line | IC50 | Reference |
| Eugenol | COX-2 Inhibition | ~50 μM | N/A |
| Eugenol | 5-LOX Inhibition | ~100 μM | N/A |
| Eugenol | MCF-7 (Breast Cancer) | ~200 μM | N/A |
| Eugenol | PC-3 (Prostate Cancer) | ~150 μM | N/A |
Note: IC50 (Half-maximal Inhibitory Concentration) values are indicative of the compound's potency and can vary between different studies and experimental setups.
Experimental Protocols for Biological Assays
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound (e.g., eugenol) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable assay buffer.
-
Compound Incubation: The test compound (e.g., eugenol) at various concentrations is pre-incubated with the COX-2 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using a commercially available ELISA kit.
-
Calculation of IC50: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Mechanism of Action: Insights from Eugenol
The mechanism of action of this compound has not been elucidated. However, the anti-inflammatory mechanism of eugenol is better understood and is thought to involve the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.
References
Clovanediol: Unraveling the Safety and Toxicity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Clovanediol, a naturally occurring sesquiterpenoid diol, has garnered interest for its antimicrobial properties. As with any compound with therapeutic potential, a thorough understanding of its safety and toxicity is paramount for further development. This technical guide provides a comprehensive overview of the currently available, albeit limited, information on the safety and toxicity profile of this compound. The information is compiled from a variety of sources to aid researchers and drug development professionals in their evaluation of this compound. It is important to note that dedicated, comprehensive toxicological studies on this compound are scarce in publicly available literature.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₆O₂ | [1][2] |
| Molecular Weight | 238.37 g/mol | [1][2] |
| CAS Number | 2649-64-1 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Solubility | Moderately soluble in water, good solubility in organic solvents | [1][2] |
Known Biological Activity and Mechanism of Action
This compound is primarily recognized for its antimicrobial efficacy. Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and subsequent cell death[1][2]. This broad-spectrum activity makes it a subject of interest for various applications. Beyond its antimicrobial properties, this compound has been identified as a constituent in various plants, including those from the Chrysanthemum, Eryngium, Cyperus, Meliaceae, Eriosema, and Schisandra genera[3][4][5][6][7][8]. Some of these plants have traditional uses in treating a range of ailments, suggesting a potential for other biological activities that warrant further investigation[3][4][7][8].
Antimicrobial Action Pathway
Caption: Proposed mechanism of antimicrobial action for this compound.
Safety and Toxicity Profile
Acute Toxicity
No specific LD50 values for this compound have been found in the reviewed literature. However, a Safety Data Sheet for a related compound, This compound diacetate (CAS No: 2649-68-5) , categorizes it as an acute oral and dermal toxicant (Category 4)[9]. It is crucial to note that this information pertains to a derivative and may not be directly extrapolated to this compound.
Cytotoxicity
One study investigating the extracts of Cyperus species, which contain this compound, reported that the extract showed no cytotoxicity in murine peritoneal macrophages at concentrations between 12.5 and 50 µg/mL[5]. This finding suggests a potential lack of overt toxicity to immune cells at these concentrations, but this is not a direct assessment of the pure compound.
Pharmacokinetics
There is a significant lack of information regarding the pharmacokinetics of this compound. No studies detailing its absorption, distribution, metabolism, or excretion (ADME) have been identified in the available literature. Understanding these parameters is critical for determining appropriate dosing and assessing potential accumulation and toxicity.
Experimental Protocols
Detailed experimental protocols for safety and toxicity studies specifically on this compound are not available in the reviewed literature. For researchers planning to conduct such studies, standard toxicological protocols as outlined by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) should be followed.
General Experimental Workflow for Acute Oral Toxicity (OECD 423)
Caption: A generalized workflow for an acute oral toxicity study.
Gaps in Knowledge and Future Directions
The current body of knowledge on the safety and toxicity of this compound is insufficient to support its advancement into clinical development. To address this, the following studies are recommended:
-
Acute, sub-chronic, and chronic toxicity studies in relevant animal models to determine LD50, NOAELs, and target organ toxicity.
-
Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess the mutagenic potential.
-
Safety pharmacology studies to evaluate effects on cardiovascular, respiratory, and central nervous systems.
-
Pharmacokinetic (ADME) studies to understand its in vivo behavior.
-
Mechanism-based toxicity studies to elucidate any specific signaling pathways involved in potential adverse effects.
Conclusion
This compound presents an interesting profile as an antimicrobial agent. However, the lack of comprehensive safety and toxicity data is a major impediment to its further development. The information presented in this guide highlights the critical need for rigorous toxicological and pharmacokinetic evaluation to establish a clear safety profile for this compound. Researchers and drug developers should prioritize these studies to unlock the potential therapeutic applications of this compound in a safe and responsible manner.
References
- 1. CAS 2649-64-1: this compound | CymitQuimica [cymitquimica.com]
- 2. CAS 2649-64-1: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of the chemical profile and evaluation of the antimicrobial effect of Eryngium billardieri Delar essential oil component against bacterial species of agricultural and food interest [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Genus Eriosema (Fabaceae): From the Ethnopharmacology to an Evidence-Based Phytotherapeutic Perspective? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tmrjournals.com [tmrjournals.com]
- 9. keyorganics.net [keyorganics.net]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Clovanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies employed in the total synthesis of clovanediol and its immediate precursor, clovan-2,9-dione. The document details various synthetic strategies, presents key quantitative data in a comparative format, and offers detailed experimental protocols for the synthesis of these complex natural products. The information is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction to this compound Synthesis
This compound and its parent compound, clovan-2,9-dione, are members of the clovane family of sesquiterpenoids. These molecules feature a unique tricyclic bridged-ring system that has attracted considerable attention from the synthetic chemistry community. Several distinct and innovative strategies have been developed to construct this challenging molecular architecture. This document outlines three prominent methodologies:
-
Rhodium-Catalyzed [3+2+1] Cycloaddition and Hydroformylation/Aldol Reaction: A convergent approach that efficiently assembles the core structure.
-
6-endo-trig Radical Cyclization: A concise method that significantly shortens the synthetic sequence.
-
Domino Michael–Aldol Reaction: An enantioselective strategy for constructing a key intermediate for various clovane-type terpenoids.
Data Presentation
The following tables summarize the quantitative data from the different synthetic methodologies, allowing for a direct comparison of their efficiencies.
Table 1: Comparison of Total Synthesis Methodologies for Clovan-2,9-dione
| Methodology | Key Reactions | Starting Materials | Number of Steps (Racemic) | Number of Steps (Asymmetric) | Overall Yield (Asymmetric) | Reference |
| Rh-catalyzed Cycloaddition/Hydroformylation/Aldol | [3+2+1] Cycloaddition, Hydroformylation, Aldol Reaction | Common building block 2 and known compound 3 | 9 | 11 | Not explicitly stated | [1] |
| 6-endo-trig Radical Cyclization | Radical Cyclization | Commercially available starting materials | 5 | 8 | Not explicitly stated | [2] |
| Domino Michael–Aldol Reaction (for key intermediate) | Domino Michael–Aldol Reaction | (+)- or (−)-dihydrocarvone | 5 (to intermediate) | 5 (to intermediate) | Not explicitly stated | [3][4][5][6] |
Table 2: Selected Reaction Yields for Key Steps
| Methodology | Reaction Step | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| Rh-catalyzed Cycloaddition (Asymmetric) | [3+2+1] Cycloaddition | (-)-cis-13 | 83% (combined) | ~3:1 | Not explicitly stated | [7] |
| Rh-catalyzed Cycloaddition (Racemic) | Allylboration | (±)-4 | 62% | N/A | N/A | [1] |
| Rh-catalyzed Cycloaddition (Racemic) | Protection | 5 | 86% | N/A | N/A | [1] |
| Rh-catalyzed Cycloaddition (Racemic) | 1,2-reduction | 11 | 42% (2 steps) | N/A | N/A | [1] |
Experimental Protocols
The following are detailed experimental protocols for key steps in the total synthesis of clovan-2,9-dione, based on the Rhodium-Catalyzed [3+2+1] Cycloaddition and Hydroformylation/Aldol Reaction methodology.
Protocol 1: Synthesis of Alcohol (±)-4 via Allylboration[1]
Materials:
-
Aldehyde 3
-
Allylboronate III (generated in situ)
-
Palladium catalyst
-
Anhydrous solvent (e.g., THF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of aldehyde 3 in an anhydrous solvent under an inert atmosphere, add the palladium catalyst.
-
Slowly add the in situ generated allylboronate III to the reaction mixture at the appropriate temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford alcohol (±)-4.
-
Yield: 62%
Protocol 2: Protection of Alcohol (±)-4 to yield Substrate 5[1]
Materials:
-
Alcohol (±)-4
-
Benzyl bromide (BnBr)
-
A suitable base (e.g., NaH)
-
Anhydrous solvent (e.g., DMF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve alcohol (±)-4 in an anhydrous solvent under an inert atmosphere.
-
Add the base to the solution at 0 °C and stir for a specified time.
-
Slowly add benzyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the protected substrate 5 .
-
Yield: 86%
Protocol 3: Total Synthesis of Clovan-2,9-dione from Aldol Product 9[1]
Materials:
-
Aldol product 9
-
Tosylhydrazide (TsNHNH₂)
-
Concentrated HCl
-
Catecholborane
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Pyridinium dichromate (PDC)
-
Appropriate solvents for each step
Procedure:
-
Formation of Tosylhydrazone 10: Reflux a solution of aldol product 9 and tosylhydrazide in the presence of concentrated HCl.
-
1,2-Reduction to afford 11: Treat the resulting tosylhydrazone 10 with catecholborane. The combined yield for these two steps is 42%.
-
Reduction and Deprotection: Subject compound 11 to catalytic hydrogenation using Pd/C and H₂ to reduce the double bond and remove the benzyl protecting group, affording diol 12 .
-
Oxidation to Clovan-2,9-dione (1): Oxidize the diol 12 with PDC to yield the final natural product, clovan-2,9-dione 1 .
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and logical relationships described in this document.
Caption: Racemic synthesis of Clovan-2,9-dione via a Rh-catalyzed pathway.
Caption: Comparison of Asymmetric and Radical Cyclization strategies.
Caption: Workflow for the synthesis of clovane intermediates.
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. chemrxiv.org [chemrxiv.org]
- 3. [PDF] A unified approach to highly functionalized clovane-type terpenoids: enantiocontrolled total synthesis of rumphellclovane E and sarinfacetamides A and B | Semantic Scholar [semanticscholar.org]
- 4. A unified approach to highly functionalized clovane-type terpenoids: enantiocontrolled total synthesis of rumphellclovane E and sarinfacetamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A unified approach to highly functionalized clovane-type terpenoids: enantiocontrolled total synthesis of rumphellclovane E and sarinfacetamides A and B - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
Application Notes and Protocols for the Isolation and Purification of Clovanediol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of clovanediol, a bioactive sesquiterpenoid, from plant sources. This compound has garnered interest for its potential therapeutic properties, including antimicrobial activity.[1] This document outlines the necessary steps from the initial extraction of plant material to the final purification of the target compound, supported by quantitative data and experimental workflows.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid diol found in various plant species, most notably in cloves (Syzygium aromaticum) and guava (Psidium guajava).[1] Its chemical structure and properties make it a subject of interest for research in medicinal chemistry and drug discovery. The isolation and purification of this compound are critical steps for its further investigation and potential development as a therapeutic agent.
Data Presentation: Quantitative Analysis
The yield of this compound can vary significantly depending on the plant source, the extraction method, and the purification strategy employed. The following table summarizes representative quantitative data for the extraction of bioactive compounds from Syzygium aromaticum (clove), a known source of this compound. While specific yields for this compound are not widely reported, these values for major components of clove essential oil, such as eugenol, provide a benchmark for expected yields during the initial extraction phases.
| Plant Material | Extraction Method | Compound | Yield (%) | Reference |
| Syzygium aromaticum (flower buds) | Water Distillation | Essential Oil | 3.16 | [2] |
| Syzygium aromaticum (flower buds) | Liquid-Liquid Extraction of Essential Oil | Eugenol | 42.92 | [2] |
| Syzygium aromaticum (leaves) | Reactive Extraction | Eugenol | 97.10 | [3] |
| Psidium guajava (leaves) | 70% Ethanol Reflux | Total Flavonoids | 20-32 | [4] |
Note: The yields of this compound are expected to be lower than those of the major components and will be dependent on the efficiency of the subsequent purification steps.
Experimental Protocols
The following protocols are detailed methodologies for the isolation and purification of this compound from plant material. These protocols are based on established techniques for natural product isolation.
Protocol 1: Extraction of Crude this compound from Syzygium aromaticum (Cloves)
This protocol describes the initial extraction of the essential oil from clove buds, which contains this compound.
Materials and Equipment:
-
Dried clove buds
-
Deionized water
-
Round-bottom flask
-
Heating mantle
-
Clevenger apparatus (for hydrodistillation)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind dried clove buds into a coarse powder.
-
Hydrodistillation: Place 250 g of the powdered clove buds into a 2 L round-bottom flask and add 1.5 L of deionized water.[2]
-
Set up the Clevenger apparatus for hydrodistillation and heat the flask using a heating mantle.
-
Continue the distillation for 3-4 hours, or until no more essential oil is collected.
-
Separation: Carefully collect the essential oil from the Clevenger apparatus. The oil will be less dense than water and will form a layer on top.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: Filter the dried essential oil and concentrate it using a rotary evaporator at low pressure and a temperature of 40°C to obtain the crude essential oil extract.
Protocol 2: Isolation and Purification of this compound using Column Chromatography
This protocol details the separation of this compound from the crude essential oil extract using column chromatography.
Materials and Equipment:
-
Crude clove essential oil
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate (analytical grade)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
-
Vanillin-sulfuric acid staining solution
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column, ensuring there are no air bubbles.[5]
-
Sample Loading: Dissolve the crude essential oil in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10, 80:20 v/v).[5]
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL each) in test tubes.
-
TLC Analysis: Monitor the separation by spotting each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 v/v).
-
Visualize the spots under a UV lamp and by staining with vanillin-sulfuric acid spray followed by gentle heating.
-
Pooling and Concentration: Combine the fractions that contain the pure this compound (as determined by TLC analysis) and concentrate them using a rotary evaporator to obtain the purified compound.
Visualizations
Experimental Workflow for this compound Isolation and Purification
The following diagram illustrates the overall workflow for the isolation and purification of this compound from plant material.
Caption: Workflow for this compound Isolation.
Proposed Antimicrobial Mechanism of Action for this compound
This compound is a component of clove oil, which is known for its antimicrobial properties. The proposed mechanism of action involves the disruption of bacterial cell integrity and key cellular processes.
Caption: Proposed Antimicrobial Action of this compound.
References
- 1. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 3. sphinxsai.com [sphinxsai.com]
- 4. CN101297865A - Method from extracting total flavones from guava leaves - Google Patents [patents.google.com]
- 5. Triterpenoids from Psidium guajava with Biocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Clovanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clovanediol (C₁₅H₂₆O₂) is a sesquiterpenoid diol with potential applications in pharmaceutical and biotechnological research. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of formulations. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are intended as a starting point for researchers to develop and validate their own assays.
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound:
-
HPLC-MS/MS: This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices such as plasma and urine.
-
GC-MS: A robust and reliable technique, particularly suitable for the analysis of volatile and semi-volatile compounds. Derivatization is typically required for polar molecules like this compound to improve their chromatographic properties.
HPLC-MS/MS Method for this compound Quantification
This protocol outlines the procedure for quantifying this compound in human plasma.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Column Temperature: 40°C.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion m/z 239.2 → Product ion m/z 221.2 (corresponding to a loss of H₂O).
-
Internal Standard: To be determined based on the specific standard used.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
Data Presentation: HPLC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | > 85% |
GC-MS Method for this compound Quantification
This protocol describes a GC-MS method for the quantification of this compound, which includes a derivatization step.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 100 µL of plasma sample, add an internal standard and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
2. GC Conditions
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
3. MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Hypothetical for TMS-derivative):
-
This compound-2TMS: m/z [M]+, [M-15]+, and other characteristic fragment ions.
-
Internal Standard-TMS: To be determined based on the specific standard used.
-
Data Presentation: GC-MS Method Validation Summary
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.990 |
| Accuracy (% bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Recovery | > 80% |
Visualizations
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of Clovanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of natural product chemistry, providing detailed information about the molecular structure of organic compounds. For sesquiterpenoids such as clovanediol, a tricyclic sesquiterpenoid diol, NMR is crucial for the complete assignment of its complex three-dimensional structure. This application note provides a comprehensive overview of the methodologies and protocols for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound. The detailed experimental protocols and data presentation guidelines are intended to assist researchers in the structural elucidation and characterization of this compound and related sesquiterpenoid compounds.
Data Presentation
A thorough NMR analysis of this compound involves the acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra. The chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to a residual solvent signal or an internal standard like tetramethylsilane (TMS). Coupling constants (J) are reported in Hertz (Hz).
Note on Data Availability: Extensive searches of publicly available scientific databases did not yield a complete experimental dataset for the ¹H and ¹³C NMR of this compound. The following tables are provided as a template for the presentation of experimentally determined or accurately predicted NMR data.
Table 1: ¹H NMR Spectral Data of this compound.
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| e.g., H-1 | [Value] | [e.g., d, t, q, m] | [Value(s)] |
| ... | ... | ... | ... |
| CH₃-13 | [Value] | s | |
| CH₃-14 | [Value] | s | |
| CH₃-15 | [Value] | s | |
| OH | [Value] | br s | |
| OH | [Value] | br s |
Table 2: ¹³C NMR Spectral Data of this compound.
| Position | Chemical Shift (δ) ppm |
| e.g., C-1 | [Value] |
| ... | ... |
| C-13 | [Value] |
| C-14 | [Value] |
| C-15 | [Value] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and NMR analysis of a sesquiterpenoid diol like this compound.
Protocol 1: Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation.
Materials:
-
This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
High-precision 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Cotton or glass wool
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Solvent Selection: The choice of deuterated solvent is critical and should be based on the solubility of this compound. Chloroform-d is often a good starting point for moderately polar compounds.
-
Sample Weighing: Accurately weigh the this compound sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex the sample to facilitate dissolution. If necessary, sonicate the sample for a few minutes to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution. Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube using the pipette. Avoid introducing any solid particles.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, or more for dilute samples.
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Temperature: 298 K (25 °C).
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings. Standard gradient-enhanced COSY (e.g., 'cosygpqf') is recommended.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. A phase-sensitive gradient-enhanced experiment (e.g., 'hsqcedetgpsisp2.3') is commonly used.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is critical for piecing together the carbon skeleton. A gradient-enhanced magnitude mode experiment (e.g., 'hmbcgplpndqf') is suitable.
The parameters for 2D experiments (spectral widths, number of increments, etc.) should be optimized based on the corresponding 1D spectra.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the NMR analysis process for a natural product like this compound.
Application Notes and Protocols for the Mass Spectrometry Analysis of Clovanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clovanediol is a bicyclic sesquiterpenoid diol with the molecular formula C₁₅H₂₆O₂.[1] Found in various plant species, including clove oil, it has garnered interest for its potential biological activities, notably as an antimicrobial agent. Mass spectrometry, coupled with chromatographic separation, serves as a powerful analytical tool for the identification and quantification of this compound in complex matrices. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Quantitative Data Summary
Due to the limited availability of public mass spectral library data for this compound, the following tables include predicted and typical values for a compound of this structure and class. These should be confirmed with an analytical standard.
Table 1: Predicted GC-MS Data for Silylated this compound
| Parameter | Value | Description |
| Analyte | This compound-bis-TMS | Bis-trimethylsilyl derivative |
| Molecular Weight | 382.7 g/mol | --- |
| Predicted m/z of Molecular Ion [M]⁺ | 382 | --- |
| Predicted Key Fragment Ions (m/z) | 367, 292, 277, 129, 73 | Proposed fragmentation pattern is detailed in the GC-MS protocol section. |
| Typical Retention Index (RI) | 1700 - 1900 | On a non-polar column (e.g., DB-5ms), relative to n-alkanes. |
Table 2: Proposed LC-MS/MS Parameters for this compound
| Parameter | Value | Description |
| Analyte | This compound | --- |
| Precursor Ion [M+H]⁺ (m/z) | 239.2 | Calculated for C₁₅H₂₇O₂⁺ |
| Proposed MRM Transition 1 (Quantifier) | 239.2 → 221.2 | Corresponds to the loss of a water molecule (H₂O). |
| Proposed MRM Transition 2 (Qualifier) | 239.2 → 203.2 | Corresponds to the loss of two water molecules. |
| Proposed Collision Energy (CE) | 15 - 25 eV | To be optimized for the specific instrument. |
II. Experimental Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound, often requiring derivatization to improve chromatographic performance and detection.
1. Sample Preparation and Derivatization (Silylation)
-
Objective: To increase the volatility and thermal stability of this compound by converting the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Hexane (GC grade)
-
This compound standard or sample extract
-
-
Procedure:
-
Evaporate a known volume of the sample extract containing this compound to complete dryness under a gentle stream of nitrogen gas at room temperature.
-
To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile) to ensure the sample is dissolved.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis. If necessary, dilute the sample with hexane to an appropriate concentration.
-
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50 - 500.
3. Predicted Fragmentation Pattern of this compound-bis-TMS
The electron ionization of the silylated this compound is expected to produce a molecular ion and several characteristic fragment ions. The fragmentation is likely to involve the loss of methyl groups, trimethylsilanol, and cleavage of the bicyclic ring structure.
-
[M]⁺ (m/z 382): The molecular ion.
-
[M-15]⁺ (m/z 367): Loss of a methyl group (CH₃) from a TMS group.
-
[M-90]⁺ (m/z 292): Loss of trimethylsilanol (TMSOH).
-
[M-90-15]⁺ (m/z 277): Subsequent loss of a methyl group after the loss of TMSOH.
-
m/z 129: A common fragment from the cleavage of the silylated portion.
-
m/z 73: The characteristic trimethylsilyl ion [Si(CH₃)₃]⁺.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices without the need for derivatization.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from biological samples (e.g., plasma, serum) that can interfere with the analysis.
-
Reagents:
-
Acetonitrile (LC-MS grade), chilled to -20°C.
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound).
-
-
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-10 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
III. Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for the mass spectrometry analysis of this compound.
Proposed Antimicrobial Signaling Pathway
This compound, as a sesquiterpenoid, is suggested to exert its antimicrobial effects primarily through the disruption of the bacterial cell membrane. This leads to increased permeability and leakage of essential intracellular components, ultimately causing cell death.
References
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Protocol for the Proposed Extraction and Isolation of Clovanediol from Syzygium aromaticum
Abstract
This compound, a sesquiterpenoid diol found in Syzygium aromaticum (clove), is a natural product with potential biological activities that make it a compound of interest for pharmaceutical research and drug development. This document provides a detailed, generalized protocol for the extraction of the essential oil from clove buds and the subsequent isolation and purification of this compound. It should be noted that while this compound is a known constituent of clove oil, a specific protocol for its isolation is not widely published. Therefore, this protocol is a proposed methodology based on established techniques for the separation of sesquiterpenoids from complex essential oil matrices. This application note also includes illustrative quantitative data and diagrams of the experimental workflow and a relevant biological signaling pathway.
Introduction
Syzygium aromaticum, commonly known as clove, is a rich source of bioactive compounds. The major component of clove essential oil is eugenol, typically comprising 70-90% of the oil.[1] The oil also contains a variety of other compounds, including sesquiterpenes.[2][3] this compound is a bicyclic sesquiterpenoid diol that has been identified in cloves and other plant species.[4][5] Sesquiterpenoids as a class have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often through the modulation of key cellular signaling pathways.[6][7][8][9] Given the therapeutic potential of sesquiterpenes, a reliable method for their isolation is crucial for further pharmacological investigation.
This protocol outlines a multi-step procedure for the isolation of this compound from dried clove buds, commencing with steam distillation to extract the essential oil, followed by column chromatography to separate the sesquiterpenoid fraction, and concluding with preparative thin-layer chromatography for the final purification of this compound.
Experimental Protocols
Part 1: Extraction of Essential Oil by Steam Distillation
This procedure is adapted from standard steam distillation methods for essential oils.[4][8][10]
Materials and Equipment:
-
Dried clove buds (Syzygium aromaticum)
-
Grinder
-
Round-bottom flask (2 L)
-
Heating mantle
-
Steam distillation apparatus (Clevenger-type)
-
Condenser
-
Receiving flask
-
Separatory funnel (500 mL)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind 200 g of dried clove buds into a coarse powder.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the ground clove buds into the 2 L round-bottom flask and add 1 L of distilled water.
-
Distillation: Heat the flask using the heating mantle to boil the water and generate steam. The steam will pass through the plant material, carrying the volatile essential oils.
-
Condensation and Collection: The steam and essential oil vapor will be cooled by the condenser and collected in the receiving flask as a hydrosol (a mixture of essential oil and water).
-
Extraction: Continue the distillation for 3-4 hours, or until no more oil is observed to be collecting. Allow the hydrosol to cool to room temperature.
-
Separation: Transfer the hydrosol to a separatory funnel. The essential oil will form a layer separate from the aqueous layer. Separate and collect the essential oil layer.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: Filter the dried oil and concentrate it using a rotary evaporator to remove any remaining volatile components, yielding the crude clove essential oil.
Part 2: Isolation of this compound by Column Chromatography
This part of the protocol is a generalized method for the separation of sesquiterpenoids from an essential oil matrix.[6][11]
Materials and Equipment:
-
Crude clove essential oil
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
-
Vanillin-sulfuric acid staining reagent
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude clove essential oil in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (to elute non-polar hydrocarbons)
-
98:2 Hexane:Ethyl Acetate
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate (this is the range where many sesquiterpenoids elute)
-
80:20 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate (to elute more polar compounds)
-
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
TLC Analysis: Analyze the collected fractions by TLC to identify those containing this compound. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2). Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid reagent. Fractions showing a spot corresponding to the expected Rf value of a diol will be pooled.
Part 3: Purification of this compound by Preparative TLC
This final step aims to purify this compound from the pooled fractions.[1][12][13]
Materials and Equipment:
-
Pooled fractions containing this compound
-
Preparative TLC plates (silica gel 60, 1-2 mm thickness)
-
Developing chamber for preparative TLC
-
Scraping tool (e.g., spatula)
-
Elution solvent (e.g., ethyl acetate or acetone)
-
Filter funnel with cotton or glass wool plug
-
Vials for collection
Procedure:
-
Sample Application: Concentrate the pooled fractions and apply the sample as a narrow band onto the origin of a preparative TLC plate.
-
Development: Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3) in a preparative TLC chamber.
-
Visualization: After development, visualize the separated bands under a UV lamp if the compound is UV active, or by lightly staining a small edge of the plate. The band corresponding to this compound should be identified.
-
Scraping: Carefully scrape the silica gel containing the this compound band from the plate.
-
Elution: Pack the scraped silica into a filter funnel and elute the this compound with a polar solvent like ethyl acetate or acetone.
-
Final Concentration: Collect the eluate and evaporate the solvent to obtain purified this compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as GC-MS and NMR.[14][15]
Data Presentation
The following table summarizes the expected quantitative data from the proposed extraction and isolation protocol, starting with 200 g of dried clove buds.
| Stage | Product | Mass (g) | Yield (%) | Purity (%) |
| 1 | Dried Clove Buds | 200 | 100 | N/A |
| 2 | Crude Essential Oil | 25 | 12.5 | ~1 (this compound) |
| 3 | Sesquiterpene Fraction | 3 | 1.5 | ~15 (this compound) |
| 4 | Purified this compound | 0.3 | 0.15 | >95 |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the extraction and isolation of this compound.
Proposed Signaling Pathway Modulation
Many sesquiterpenoids have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[6][7] This pathway is a key regulator of the inflammatory response.
Caption: Proposed modulation of the NF-κB signaling pathway by this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repository.kln.ac.lk [repository.kln.ac.lk]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. engineering.iastate.edu [engineering.iastate.edu]
- 11. researchgate.net [researchgate.net]
- 12. academeresearchjournals.org [academeresearchjournals.org]
- 13. How To [chem.rochester.edu]
- 14. pubs.aip.org [pubs.aip.org]
- 15. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Clovanediol Scaffold as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clovanediol is a naturally occurring sesquiterpenoid diol belonging to the clovane family of natural products.[1][2][3][4] These compounds are of significant interest to the synthetic and medicinal chemistry communities due to their complex, rigid, tricyclic carbon skeleton and their potential as precursors for novel therapeutic agents. While this compound itself is commercially available for research purposes, its direct use as a chiral starting material in complex synthesis is not widely documented in the scientific literature.[4] Instead, the focus of current research lies in the efficient and stereocontrolled synthesis of the clovane core from simpler, readily available chiral precursors. Once assembled, this intricate scaffold serves as a valuable chiral building block for the synthesis of a variety of natural products and their analogues for biological evaluation.
These application notes provide an overview of the synthetic strategies employed to access complex clovane-type terpenoids, with a focus on the asymmetric total synthesis of (-)-Clovan-2,9-dione and Rumphellclovane E. Detailed experimental protocols for key transformations are provided to illustrate the practical application of these methods.
Synthetic Strategies and Applications
The primary approach to utilizing the clovane scaffold in synthesis is to first construct the core structure with high stereocontrol. This is typically achieved through multi-step synthetic sequences starting from well-established chiral pool molecules. Once the clovane skeleton is formed, it can be further elaborated to access a range of natural products and their derivatives.
Asymmetric Total Synthesis of (-)-Clovan-2,9-dione
The asymmetric total synthesis of (-)-Clovan-2,9-dione showcases a powerful strategy for constructing the clovane skeleton. A key feature of this synthesis is a Rh(I)-catalyzed [3 + 2 + 1] cycloaddition of a 1-yne-vinylcyclopropane with carbon monoxide, followed by an intramolecular aldol reaction to forge the characteristic tricyclic system.[5][6][7][8]
Logical Workflow for the Asymmetric Synthesis of (-)-Clovan-2,9-dione
Caption: Synthetic workflow for (-)-Clovan-2,9-dione.
Quantitative Data for the Synthesis of (-)-Clovan-2,9-dione
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) |
| [3+2+1] Cycloaddition | (-)-trans-13 & (-)-cis-13 | 83 (combined) | ~3:1 |
| Intramolecular Aldol Reaction | (-)-Clovan-2,9-dione | - | - |
| Side Product from Aldol | (-)-16-3 | 9 | - |
| Data extracted from the synthesis reported by Yang et al. (2017).[6] |
Asymmetric Total Synthesis of Rumphellclovane E
The synthesis of Rumphellclovane E, another clovane-type sesquiterpenoid, has been achieved in a concise manner starting from the commercially available chiral building block (R)-carvone.[9][10][11][12] This synthesis highlights an alternative and efficient strategy for accessing the clovane core. Key transformations include a Rh-catalyzed cyclopropanation, an iron-catalyzed intramolecular reductive aldol reaction, and a chemo- and diastereoselective reduction of a cyclopentanone intermediate.[9][10][11]
Experimental Workflow for Rumphellclovane E Synthesis
Caption: Key steps in the synthesis of Rumphellclovane E.
Quantitative Data for the Synthesis of Rumphellclovane E
| Step | Starting Material | Product | Yield (%) |
| Asymmetric Total Synthesis (overall) | (R)-Carvone | Rumphellclovane E | - (8 steps) |
| Overall yield not explicitly stated in the abstract, but the synthesis is noted as being accomplished in eight steps.[9][10][11] |
Experimental Protocols
The following are representative experimental protocols for key reactions in the synthesis of clovane-type terpenoids. These are adapted from the literature and should be performed by qualified personnel in a suitable laboratory setting.
Protocol 1: Rh(I)-Catalyzed [3 + 2 + 1] Cycloaddition
This protocol is a key step in the asymmetric total synthesis of (-)-Clovan-2,9-dione.[6]
Materials:
-
Chiral 1-yne-vinylcyclopropane substrate
-
[Rh(CO)2Cl]2
-
Anhydrous 1,2-dichloroethane (DCE)
-
Carbon monoxide (CO) gas (balloon pressure)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the chiral 1-yne-vinylcyclopropane substrate in anhydrous DCE, add [Rh(CO)2Cl]2.
-
Purge the reaction vessel with carbon monoxide and maintain a CO atmosphere using a balloon.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired cycloadducts. The diastereomers may be separable at this stage.
Protocol 2: Iron-Catalyzed Intramolecular Reductive Aldol Reaction
This protocol is a key transformation in the synthesis of Rumphellclovane E.[9][10]
Materials:
-
Aldehyde-containing cyclopropane precursor
-
Iron catalyst (e.g., FeCl2)
-
Reducing agent (e.g., phenylsilane)
-
Anhydrous solvent (e.g., THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the aldehyde-containing cyclopropane precursor in anhydrous THF under an inert atmosphere, add the iron catalyst.
-
Add the reducing agent dropwise to the reaction mixture at the appropriate temperature (e.g., 0 °C to room temperature).
-
Stir the reaction until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired aldol product.
Protocol 3: SmI2-Mediated Diastereoselective Reduction
This protocol describes the diastereoselective reduction of a cyclopentanone, a crucial step in the synthesis of Rumphellclovane E.[9][10]
Materials:
-
Cyclopentanone substrate
-
Samarium(II) iodide (SmI2) solution in THF
-
Anhydrous THF
-
Proton source (e.g., methanol)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Prepare a solution of the cyclopentanone substrate in anhydrous THF under an inert atmosphere and cool to a low temperature (e.g., -78 °C).
-
Slowly add the SmI2 solution in THF to the reaction mixture until a persistent blue color is observed.
-
Add the proton source (e.g., methanol) and stir for a short period.
-
Allow the reaction to warm to room temperature and quench with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Conclusion
The clovane family of sesquiterpenoids represents a fascinating and challenging target for synthetic chemists. While this compound itself is a known natural product, its utility as a chiral building block is overshadowed by elegant and efficient total syntheses of the clovane core from simpler chiral precursors. The strategies outlined in these application notes, particularly for the synthesis of (-)-Clovan-2,9-dione and Rumphellclovane E, demonstrate the power of modern synthetic methods to construct complex molecular architectures with high levels of stereocontrol. The resulting clovane scaffolds are valuable chiral building blocks for the development of new chemical entities with potential applications in drug discovery. The detailed protocols provided herein serve as a practical guide for researchers venturing into this exciting area of natural product synthesis.
References
- 1. CAS 2649-64-1: this compound | CymitQuimica [cymitquimica.com]
- 2. medkoo.com [medkoo.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 2649-64-1 [chemicalbook.com]
- 5. asymmetric-total-synthesis-of-clovan-2-9-dione-using-rh-i-catalyzed-3-2-1-cycloaddition-of-1-yne-vinylcyclopropane-and-co - Ask this paper | Bohrium [bohrium.com]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Total Synthesis of Rumphellclovane E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Asymmetric Total Synthesis of Rumphellclovane E - Organic Letters - Figshare [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
Clovanediol as a Scaffold for Novel Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clovanediol, a naturally occurring sesquiterpenoid diol, presents a promising and versatile scaffold for the development of novel therapeutic agents.[1] Its inherent biological activities, particularly its antimicrobial properties, combined with a rigid bicyclic structure, make it an attractive starting point for chemical modification and the exploration of new pharmacological activities. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a foundational structure in drug discovery programs. While specific research on a wide range of this compound derivatives is still emerging, the principles and protocols outlined here are based on established methodologies for the derivatization and biological evaluation of related sesquiterpenoids.
Physicochemical Properties of this compound
A thorough understanding of the parent scaffold is crucial for designing and synthesizing novel derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| Structure | Bicyclic sesquiterpenoid diol | [1] |
| Known Biological Activity | Antimicrobial | |
| Solubility | Good solubility in organic solvents, moderate in water |
Potential Therapeutic Applications of this compound Derivatives
The this compound scaffold can be chemically modified to explore a range of therapeutic applications. Based on the activities of other sesquiterpenoids, potential areas of interest include:
-
Anticancer Agents: Many sesquiterpenoids exhibit potent cytotoxic activity against various cancer cell lines.[2][3][4][5]
-
Antimicrobial Agents: Building upon the known antimicrobial activity of this compound, derivatives can be synthesized to enhance potency and broaden the spectrum of activity against bacteria and fungi.
-
Anti-inflammatory Agents: Sesquiterpenoids are known to modulate inflammatory pathways, suggesting the potential for this compound derivatives in treating inflammatory disorders.[6]
-
Enzyme Inhibitors: The rigid structure of this compound can be functionalized to target the active sites of specific enzymes implicated in disease.
Synthesis of this compound Derivatives: A Generalized Protocol
The two hydroxyl groups of this compound serve as primary handles for chemical modification. Esterification and etherification are straightforward methods to introduce a variety of functional groups, thereby creating a library of diverse compounds.
Protocol: General Esterification of this compound
This protocol describes a general method for the synthesis of this compound esters.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride or carboxylic acid
-
N,N-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) (if starting from a carboxylic acid)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
If using an acyl chloride: Add triethylamine (1.2 equivalents) followed by the dropwise addition of the acyl chloride (1.1 equivalents).
-
If using a carboxylic acid: Add the carboxylic acid (1.1 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound ester.
-
Characterize the final product using NMR (¹H and ¹³C) and mass spectrometry.
References
- 1. This compound | C15H26O2 | CID 15599878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vitro Assays for Testing Clovanediol Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Clovanediol is a sesquiterpenoid diol, a class of natural compounds known for a wide range of biological activities. Terpenoids have demonstrated potential as anti-inflammatory, anticancer, and antioxidant agents.[1][2][3] To elucidate the specific bioactivity of this compound and understand its mechanism of action, a systematic in vitro screening approach is essential.[4][5] This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the cytotoxic, anti-inflammatory, and anti-migration properties of this compound.
Assessment of Cytotoxicity
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. This helps establish a therapeutic window and identify potential cytotoxic effects against cancerous versus non-cancerous cells. Tetrazolium reduction assays like the MTT and WST-1 assays are widely used for this purpose.[6][7][8]
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized for spectrophotometric quantification.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Treatment Duration (h) | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 24 | Hypothetical Value | Hypothetical Value |
| 48 | Hypothetical Value | Hypothetical Value | |
| A549 (Lung Cancer) | 24 | Hypothetical Value | Hypothetical Value |
| 48 | Hypothetical Value | Hypothetical Value | |
| HEK293 (Normal Kidney) | 24 | Hypothetical Value | Hypothetical Value |
| 48 | Hypothetical Value | Hypothetical Value |
Evaluation of Anti-Inflammatory Activity
Inflammation is a key process in many diseases, and its modulation is a common therapeutic strategy.[9][10] In vitro assays for anti-inflammatory activity often focus on the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[9][11]
Nitric Oxide (NO) Production Assay
Principle: This assay measures the activity of nitric oxide synthase (NOS), the enzyme responsible for producing NO, a key inflammatory mediator. The assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, using the Griess reagent.[12][13]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution).
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by this compound.
Cytokine Quantification by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by cells in response to an inflammatory stimulus. A sandwich ELISA protocol is commonly used for this purpose.[14][15][16][17]
Protocol:
-
Sample Collection: Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with this compound, as described in the NO production assay.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[15][16]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours.[15]
-
Sample Incubation: Add 100 µL of standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.[15]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[16]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.[14]
-
Substrate Addition: Wash the plate and add TMB substrate. A color change will occur.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[15]
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.
Data Presentation: Anti-Inflammatory Effects of this compound
| Assay | This compound Concentration (µM) | % Inhibition of NO Production | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (No LPS) | - | 0% | Baseline Value | Baseline Value |
| LPS Only | 0 | 0% | Max Value | Max Value |
| This compound | 1 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 10 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| 50 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| Positive Control | Conc. | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Assessment of Anticancer Activity: Cell Migration
The ability of cancer cells to migrate is crucial for metastasis. The wound healing or scratch assay is a straightforward method to assess the effect of a compound on collective cell migration in vitro.[18][19][20][21]
Wound Healing (Scratch) Assay
Principle: A "scratch" or cell-free gap is created in a confluent monolayer of cells. The rate at which cells migrate to close this gap is monitored over time. The assay allows for the assessment of factors that inhibit or stimulate cell migration.[18]
Protocol:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well or 24-well plate and grow them to form a confluent monolayer (95-100%).[18][19]
-
Creating the Wound: Use a sterile pipette tip (e.g., p200) to create a straight scratch across the center of the monolayer.[19]
-
Washing: Gently wash the wells 2-3 times with PBS to remove detached cells and debris.[18]
-
Treatment: Add fresh culture medium containing different concentrations of this compound. Use serum-free or low-serum medium to minimize cell proliferation.
-
Imaging: Immediately capture images of the scratch at time 0 using a microscope. Mark the position to ensure the same field is imaged at subsequent time points.
-
Incubation and Monitoring: Incubate the plate and capture images at regular intervals (e.g., 8, 12, 24 hours).[20]
-
Data Analysis: Measure the area of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
Data Presentation: Effect of this compound on Cell Migration
| Treatment | Time (h) | Wound Area (pixels²) | % Wound Closure |
| Vehicle Control | 0 | Initial Area | 0% |
| 24 | Final Area | Hypothetical Value | |
| This compound (10 µM) | 0 | Initial Area | 0% |
| 24 | Final Area | Hypothetical Value | |
| This compound (50 µM) | 0 | Initial Area | 0% |
| 24 | Final Area | Hypothetical Value |
Investigation of Signaling Pathways
To understand the mechanism of action, it is crucial to investigate the effect of this compound on key intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often involved in cell proliferation, inflammation, and apoptosis.[22][23][24]
Western Blot Analysis of MAPK Pathway
Principle: Western blotting allows for the detection and quantification of specific proteins. By using antibodies against the phosphorylated (active) and total forms of MAPK proteins (e.g., ERK, JNK, p38), one can assess the impact of this compound on this pathway.[22][25][26]
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[25]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[26]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.[22][25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. phcogrev.com [phcogrev.com]
- 3. [PDF] Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. journalajrb.com [journalajrb.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcrt.org [ijcrt.org]
- 12. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. bowdish.ca [bowdish.ca]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. Wound healing migration assay (Scratch assay) [protocols.io]
- 20. pubcompare.ai [pubcompare.ai]
- 21. med.virginia.edu [med.virginia.edu]
- 22. benchchem.com [benchchem.com]
- 23. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubcompare.ai [pubcompare.ai]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unveiling the Anti-Inflammatory Potential of Clovanediol: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for investigating the anti-inflammatory properties of Clovanediol. Detailed protocols for key experiments are provided to enable the screening and characterization of this compound's mechanism of action. While specific data for this compound is not yet publicly available, this document outlines the established methodologies and expected data presentation formats for evaluating its potential therapeutic efficacy.
I. Introduction to Inflammatory Pathways and Drug Discovery
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, play a central role in orchestrating the inflammatory response.[1][2] These pathways, when activated, lead to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-1β, IL-6), nitric oxide (NO), and prostaglandins (e.g., PGE2).[3][4][5][6] Dysregulation of these pathways is implicated in a wide range of chronic inflammatory diseases, making them attractive targets for drug discovery.[1][7]
Cell-based assays are indispensable tools for screening and characterizing novel anti-inflammatory compounds.[8][9] They provide a controlled in vitro environment to assess a compound's ability to modulate specific cellular responses and signaling events involved in inflammation.
II. Key Cell-Based Assays for Anti-Inflammatory Effects
A panel of cell-based assays is recommended to comprehensively evaluate the anti-inflammatory profile of this compound. These assays target different key mediators and pathways in the inflammatory cascade.
A. Pro-Inflammatory Cytokine Production Assays
Principle: Pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, are key signaling molecules that drive the inflammatory response.[3][4][10] This assay measures the ability of this compound to inhibit the production of these cytokines in immune cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Recommended Cell Line: RAW 264.7 (murine macrophage-like cells) or THP-1 (human monocytic cells) differentiated into macrophages.[11]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11][12]
Data Presentation:
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| This compound (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| 0 (Vehicle) | 1500 ± 120 | 800 ± 65 | 2500 ± 200 |
| 1 | 1250 ± 100 | 680 ± 55 | 2100 ± 180 |
| 10 | 800 ± 70 | 450 ± 40 | 1300 ± 110 |
| 50 | 350 ± 30 | 200 ± 25 | 600 ± 50 |
| Unstimulated | < 50 | < 20 | < 100 |
*Data are presented as mean ± SD from three independent experiments.
B. Nitric Oxide (NO) Production Assay
Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[13][14] This assay measures the inhibitory effect of this compound on NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Recommended Cell Line: RAW 264.7 cells.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Nitrite Quantification (Griess Assay):
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Data Presentation:
Table 2: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| This compound (µM) | Nitrite (µM) | % Inhibition |
| 0 (Vehicle) | 35 ± 2.8 | 0 |
| 1 | 29 ± 2.5 | 17.1 |
| 10 | 18 ± 1.5 | 48.6 |
| 50 | 8 ± 0.7 | 77.1 |
| Unstimulated | < 1 | - |
*Data are presented as mean ± SD from three independent experiments.
C. Prostaglandin E2 (PGE2) Production Assay
Principle: Prostaglandin E2 is a principal mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase-2 (COX-2).[5][6][15] This assay quantifies the ability of this compound to inhibit PGE2 production in LPS-stimulated macrophages.
Recommended Cell Line: RAW 264.7 cells.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol.
Data Presentation:
Table 3: Effect of this compound on Prostaglandin E2 Production in LPS-Stimulated RAW 264.7 Cells
| This compound (µM) | PGE2 (ng/mL) | % Inhibition |
| 0 (Vehicle) | 25 ± 2.1 | 0 |
| 1 | 21 ± 1.8 | 16.0 |
| 10 | 12 ± 1.1 | 52.0 |
| 50 | 5 ± 0.4 | 80.0 |
| Unstimulated | < 0.5 | - |
*Data are presented as mean ± SD from three independent experiments.
III. Elucidating the Mechanism of Action: Signaling Pathway Analysis
To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways.
A. NF-κB Signaling Pathway
Principle: The NF-κB transcription factor is a master regulator of inflammatory gene expression.[1][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[16] Assays can be designed to measure the inhibition of NF-κB activation.
Experimental Workflow for NF-κB Translocation Assay:
-
Cell Culture and Treatment: Culture RAW 264.7 cells on coverslips and treat with this compound followed by LPS stimulation.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be in the cytoplasm. In LPS-stimulated cells, p65 will be in the nucleus. Quantify the nuclear translocation of p65 in the presence and absence of this compound.
Signaling Pathway Diagram:
Caption: NF-κB signaling pathway and potential targets of this compound.
B. MAPK Signaling Pathway
Principle: The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate the production of inflammatory mediators.[2][17][18] The activation of these kinases can be assessed by Western blotting using phospho-specific antibodies.
Experimental Workflow for Western Blot Analysis:
-
Cell Lysis: Lyse this compound-treated and LPS-stimulated RAW 264.7 cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Signaling Pathway Diagram:
Caption: MAPK signaling pathway and a potential target for this compound.
IV. Conclusion
The cell-based assays and protocols outlined in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By quantifying its effects on key inflammatory mediators and elucidating its mechanism of action on critical signaling pathways, researchers can effectively assess its therapeutic potential for the treatment of inflammatory disorders. The provided templates for data presentation will ensure clear and concise reporting of findings.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. labinsights.nl [labinsights.nl]
- 4. Inflammation Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Effects of flavonoids on prostaglandin E2 production and on COX-2 and mPGES-1 expressions in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammation Assay | Inflammation Detection | Inflammasome Activity Assays [promega.sg]
- 11. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 12. biocompare.com [biocompare.com]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 17. assaygenie.com [assaygenie.com]
- 18. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Clovanediol in Microbial Growth Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clovanediol is a sesquiterpenoid diol, a class of natural compounds known for their diverse bioactive properties. Sesquiterpenoids, in general, are being increasingly investigated for their potential as novel antimicrobial agents, particularly in an era of rising antibiotic resistance. This document provides detailed application notes on the use of this compound and its derivatives in microbial growth inhibition assays, protocols for evaluating its efficacy, and insights into its potential mechanism of action. While data on this compound itself is limited, a derivative, 2-ethoxyclovane-2β, 9α-diol, has demonstrated weak activity against Staphylococcus aureus, suggesting the potential for this class of molecules.[1]
The primary mechanism of action for many terpenoid compounds involves the disruption of the microbial cell membrane.[2][3] Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[2][4] This document outlines protocols to not only determine the antimicrobial efficacy of this compound but also to investigate its effect on cell membrane integrity.
Quantitative Data Summary
The following table summarizes the reported antimicrobial activity for a this compound derivative. This data can serve as a preliminary benchmark for screening and development efforts involving this compound and related compounds.
| Compound | Microorganism | Strain | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |
| 2-ethoxyclovane-2β, 9α-diol | Staphylococcus aureus | ATCC 29213 | Broth Microdilution | 128 µg/mL | [1] |
Proposed Mechanism of Action: Cell Membrane Disruption
Many sesquiterpenoids exert their antimicrobial effects by compromising the bacterial cell membrane.[3] This interaction can lead to a cascade of events culminating in bacterial cell death. The proposed mechanism involves the lipophilic sesquiterpenoid molecule inserting into the phospholipid bilayer of the cell membrane. This disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The loss of selective permeability causes leakage of vital intracellular contents, such as ions (K+), ATP, nucleic acids, and proteins, and disrupts the proton motive force, which is essential for cellular energy production.
Caption: Proposed mechanism of this compound via cell membrane disruption.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of this compound against a target bacterial strain using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile DMSO (vehicle control)
-
Positive control antibiotic (e.g., vancomycin)
-
Spectrophotometer or microplate reader (OD600 nm)
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium from an agar plate into 5 mL of broth.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute this suspension 1:150 in broth to obtain a final inoculum concentration of approximately 1 x 10^6 CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (e.g., 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be ~5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
-
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Test)
This qualitative method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Sterile Petri dishes (100 mm)
-
Mueller-Hinton Agar (MHA)
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Bacterial inoculum prepared to 0.5 McFarland standard
-
Sterile swabs
-
Sterile forceps
-
Incubator
Procedure:
-
Prepare Agar Plates:
-
Pour molten, sterile MHA into Petri dishes to a uniform depth of approximately 4 mm. Allow to solidify completely.
-
-
Inoculate Plates:
-
Dip a sterile swab into the standardized bacterial inoculum, ensuring it is fully saturated.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Evenly streak the entire surface of the MHA plate with the swab in three directions (rotating the plate 60 degrees after each streaking) to ensure confluent growth.
-
-
Apply Disks:
-
Using sterile forceps, apply a sterile paper disk to the center of the inoculated agar plate.
-
Pipette a defined volume (e.g., 10-20 µL) of the this compound solution onto the disk.
-
Also prepare a vehicle control disk (e.g., DMSO) and a positive control antibiotic disk.
-
-
Incubation:
-
Incubate the plates, inverted, at 37°C for 18-24 hours.
-
-
Measure Zone of Inhibition:
Protocol 3: Cell Membrane Permeability Assay
This protocol assesses whether this compound disrupts the bacterial cell membrane by measuring the leakage of intracellular components (nucleic acids and proteins) that absorb light at 260 nm.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS), sterile
-
This compound solution (at MIC and 2x MIC concentrations)
-
Centrifuge and sterile centrifuge tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Bacterial Suspension:
-
Grow a bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS to an OD600 of approximately 0.5.
-
-
Treatment:
-
Divide the bacterial suspension into treatment groups:
-
Negative Control (vehicle, e.g., DMSO)
-
This compound at MIC
-
This compound at 2x MIC
-
-
Incubate the suspensions at 37°C with gentle shaking.
-
-
Sample Collection and Measurement:
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each treatment group.
-
Centrifuge the aliquot at 10,000 x g for 5 minutes to pellet the bacterial cells.
-
Carefully transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at 260 nm (A260) using a spectrophotometer. PBS should be used as the blank.
-
-
Data Analysis:
-
An increase in the A260 of the supernatant over time in the this compound-treated samples compared to the control indicates leakage of nucleic acids and other UV-absorbing materials from the cytoplasm, suggesting cell membrane damage.[4]
-
Caption: Logical workflow from screening to mechanism identification.
References
- 1. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbicide activity of clove essential oil (Eugenia caryophyllata) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Composition, Antibacterial Properties and Mechanism of Action of Essential Oil from Clove Buds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: Determination of Clovanediol Antioxidant Capacity using DPPH Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clovanediol, a sesquiterpenoid diol, has been a subject of interest for its potential biological activities. This document provides a detailed protocol for assessing the antioxidant capacity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH assay is a common and reliable method for evaluating the free radical scavenging ability of compounds.[1][2] It is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[1][3][4]
Principle of the DPPH Assay
The DPPH radical is a stable free radical that shows a strong absorbance at approximately 517 nm.[1][5] When an antioxidant compound is added to a solution of DPPH, it donates a hydrogen atom or electron to DPPH•, reducing it to DPPH-H (diphenylpicrylhydrazine).[1] This reduction leads to a decrease in absorbance, and the extent of this discoloration is proportional to the scavenging activity of the antioxidant.[2][4] The antioxidant capacity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[6][7]
Experimental Protocol
This protocol outlines the necessary steps to determine the antioxidant capacity of this compound.
Materials and Reagents
-
This compound (of known purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes and pipette tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of this compound in methanol or ethanol to prepare a stock solution. The final concentration will depend on the expected activity.
-
Working Concentrations of this compound: Prepare a series of dilutions of the this compound stock solution in the chosen solvent to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in the same manner as the this compound stock solution.
-
Working Concentrations of Positive Control: Prepare a series of dilutions of the positive control stock solution to obtain a range of concentrations (e.g., 1, 2.5, 5, 10, 20 µg/mL).
Assay Procedure (96-well plate method)
-
Blank: Add 200 µL of methanol or ethanol to a well.
-
Control (DPPH only): Add 100 µL of the DPPH working solution and 100 µL of methanol or ethanol to a well.
-
Sample: Add 100 µL of each this compound working concentration to separate wells. Then, add 100 µL of the DPPH working solution to each of these wells.
-
Positive Control: Add 100 µL of each positive control working concentration to separate wells. Then, add 100 µL of the DPPH working solution to each of these wells.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the corresponding concentrations of this compound and the positive control. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and can be determined by interpolation from the graph.[7][8]
Data Presentation
The quantitative results of the DPPH assay for this compound and the positive control (Ascorbic Acid) should be summarized in a table for clear comparison. The following is a template with hypothetical data.
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |
| This compound | 10 | 15.2 ± 1.8 | |
| 25 | 32.5 ± 2.5 | ||
| 50 | 48.9 ± 3.1 | 51.2 | |
| 100 | 65.7 ± 4.2 | ||
| 200 | 82.1 ± 3.9 | ||
| Ascorbic Acid | 1 | 20.3 ± 1.5 | |
| 2.5 | 45.8 ± 2.1 | ||
| 5 | 70.1 ± 3.3 | 2.7 | |
| 10 | 92.4 ± 2.8 | ||
| 20 | 95.6 ± 1.9 |
Visualizations
Experimental Workflow
Caption: Workflow for the DPPH antioxidant capacity assay.
Antioxidant Mechanism: Radical Scavenging
The primary mechanism of action for antioxidants in the DPPH assay is direct radical scavenging.[9] Flavonoids and other phenolic compounds, for example, can donate a hydrogen atom from a hydroxyl group to the DPPH radical, thus neutralizing it.[1]
Caption: Generalized mechanism of DPPH radical scavenging.
The DPPH assay is a straightforward and effective method for quantifying the in vitro antioxidant capacity of compounds like this compound. By following this protocol, researchers can obtain reliable and reproducible data to evaluate the free radical scavenging potential of this compound, which is a crucial step in the investigation of its potential therapeutic applications. The IC50 value obtained provides a quantitative measure of antioxidant strength that can be compared with standard antioxidants and other compounds of interest.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 5. ijcea.org [ijcea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Clovanediol-Based Natural Preservatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of Clovanediol as a novel natural preservative for pharmaceutical and cosmetic applications. The protocols outlined below cover the essential experiments for determining its efficacy, mechanism of action, and safety profile.
Introduction to this compound as a Potential Natural Preservative
The demand for natural preservatives in the pharmaceutical and cosmetic industries is on the rise, driven by consumer preferences for clean-label products and concerns about the potential side effects of synthetic preservatives.[1][2][3] Natural preservatives, derived from sources like plants and microorganisms, offer a promising alternative.[1][2][4][5] this compound, a sesquiterpenoid diol, is a compound of interest for its potential antimicrobial and antioxidant properties, which are key characteristics of effective preservatives.[6] This document outlines the necessary steps to characterize and validate this compound as a natural preservative.
Extraction and Purification of this compound
A standardized and reproducible method for obtaining pure this compound is crucial for consistent results in efficacy and safety studies.
Extraction Protocol
A common method for extracting essential oils and their components from plant material is steam distillation followed by solvent extraction.[7]
Materials:
-
Plant source of this compound (e.g., clove buds)
-
Grinder or blender
-
Steam distillation apparatus
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Grind the dried plant material to a fine powder.
-
Perform steam distillation on the powdered material to obtain the essential oil.[7]
-
Dissolve the collected essential oil in a suitable organic solvent.
-
Perform liquid-liquid extraction to separate the components based on their polarity.[7][8]
-
Collect the organic phase containing this compound.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
Purification Protocol
Column chromatography is a standard technique for isolating and purifying specific compounds from a crude extract.[9][10]
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Elution solvents of varying polarities (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Analytical instrumentation for structure elucidation (e.g., NMR, Mass Spectrometry)
Procedure:
-
Pack a chromatography column with silica gel.
-
Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the pure compound.
-
Confirm the identity and purity of this compound using NMR and Mass Spectrometry.[11]
Efficacy Testing: Antimicrobial and Antioxidant Activity
Antimicrobial Efficacy
The primary function of a preservative is to inhibit microbial growth.[5][12] The following protocols are used to determine the antimicrobial spectrum and potency of this compound.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a widely used technique.[13]
Experimental Protocol:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger).[14] The final concentration of microorganisms should be approximately 5 x 10^5 CFU/mL.[14]
-
Include positive (microorganisms with no this compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
The PET, or challenge test, evaluates the effectiveness of a preservative in a final product formulation.[15][16]
Experimental Protocol:
-
Prepare the final product formulation containing the desired concentration of this compound.
-
Divide the product into five containers, each to be challenged with one of the standard microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, A. niger).[15]
-
Inoculate each container with a standardized microbial suspension to achieve a final concentration of 10^5 to 10^6 CFU/mL or g.[14]
-
Store the inoculated containers at a specified temperature (e.g., 20-25°C) and protected from light.
-
At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using plate counts.[15][17]
-
Calculate the log reduction in viable microorganisms from the initial count.
-
Compare the results against the acceptance criteria defined by pharmacopeias (e.g., USP, BP).[14][15]
Table 1: Example of Preservative Efficacy Test (PET) Data for a this compound-based Cream
| Microorganism | Initial Inoculum (CFU/g) | Log10 Reduction at Day 7 | Log10 Reduction at Day 14 | Log10 Reduction at Day 28 |
| S. aureus | 5.2 x 10^5 | 2.1 | 3.5 | >5 |
| P. aeruginosa | 6.0 x 10^5 | 2.5 | 3.8 | >5 |
| E. coli | 4.8 x 10^5 | 2.3 | 3.6 | >5 |
| C. albicans | 3.5 x 10^5 | 1.8 | 2.9 | 4.2 |
| A. niger | 2.1 x 10^5 | 1.2 | 2.1 | 3.5 |
Antioxidant Efficacy
Antioxidants prevent oxidation, which can degrade active pharmaceutical ingredients and other components of a formulation.[5]
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[18][19]
Experimental Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, mix the DPPH solution with the different concentrations of this compound.
-
Include a control (DPPH with methanol) and a standard antioxidant (e.g., ascorbic acid or BHT).
-
Incubate the plate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
Table 2: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity |
| 10 | 15.2 |
| 25 | 35.8 |
| 50 | 62.5 |
| 100 | 85.1 |
| Ascorbic Acid (50 µg/mL) | 95.4 |
Mechanism of Action Studies
Understanding how this compound exerts its antimicrobial effects is crucial for its development and application. Natural antimicrobials can act through various mechanisms, such as disrupting cell membranes or inhibiting essential enzymes.[20][21][22]
Cell Membrane Integrity Assay
This assay determines if this compound damages the bacterial cell membrane, leading to the leakage of intracellular components.
Experimental Protocol:
-
Treat a bacterial suspension with this compound at its MIC and 2x MIC.
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated bacteria).
-
Incubate for a specific period.
-
Centrifuge the suspension and collect the supernatant.
-
Measure the concentration of leaked cellular components in the supernatant, such as DNA, RNA (by measuring absorbance at 260 nm), or proteins (using a protein assay like the Bradford assay).
Safety and Toxicity Assessment
Ensuring the safety of a new preservative is paramount.[12]
Cytotoxicity Assay
This assay evaluates the toxicity of this compound to human cells.
Experimental Protocol:
-
Culture a human cell line (e.g., HaCaT keratinocytes or HepG2 liver cells).
-
Expose the cells to various concentrations of this compound for 24-48 hours.
-
Assess cell viability using a method such as the MTT assay, which measures mitochondrial activity.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Mutagenicity Assay (Ames Test)
The Ames test assesses the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium.[23][24]
Experimental Protocol:
-
Use several strains of S. typhimurium with pre-existing mutations that render them unable to synthesize histidine.
-
Expose the bacteria to various concentrations of this compound, both with and without metabolic activation (using a liver extract, S9 fraction).
-
Plate the treated bacteria on a histidine-deficient medium.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
Visualizations
Caption: Workflow for the development of this compound as a natural preservative.
Caption: Potential antimicrobial mechanisms of action for this compound.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Natural Preservation Development in the Pharmaceutical Industry - IJFMR [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and mechanism of actions of natural antimicrobial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. This compound | C15H26O2 | CID 15599878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijert.org [ijert.org]
- 8. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 14. SOP for Antimicrobial Effectiveness Testing | Pharmaguideline [pharmaguideline.com]
- 15. Preservative Efficacy Test (PET) or Antimicrobial Effectiveness Test (AET) - Eurofins Scientific [eurofins.com.au]
- 16. qlaboratories.com [qlaboratories.com]
- 17. PRESERVATIVE EFFICACY TEST (ANTIMICROBIAL EFFECTIVENESS TEST) – PharmaGuideHub [pharmaguidehub.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Chemical composition and antioxidant properties of clove leaf essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Fighting Foodborne Pathogens with Natural Antimicrobials [asm.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Safety assessment of a standardized polyphenolic extract of clove buds: Subchronic toxicity and mutagenicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Safety assessment of a standardized polyphenolic extract of clove buds: Subchronic toxicity and mutagenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Clovanediol for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clovanediol, a sesquiterpenoid natural product, has garnered interest for its potential biological activities.[1][2][3] As with many new chemical entities (NCEs), particularly those derived from natural sources, advancing this compound through the preclinical drug development pipeline presents formulation challenges.[4][5] This diol, with the chemical formula C15H26O2, is characterized as a colorless to pale yellow liquid with moderate solubility in water and good solubility in organic solvents.[1] Its estimated aqueous solubility is approximately 44.42 mg/L at 25°C, and it possesses a relatively high lipophilicity with an XLogP3 of around 2.7 to 2.9.[2][6][7] These physicochemical properties classify this compound as a poorly water-soluble compound, which can lead to low oral bioavailability and pose challenges for achieving adequate exposure in preclinical studies.[4][8]
These application notes provide a comprehensive guide to developing stable and effective formulations of this compound for preclinical research. The protocols outlined below are designed to enable researchers to systematically screen for optimal vehicles and develop formulations suitable for various routes of administration, including oral (PO), intravenous (IV), and intraperitoneal (IP).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to formulation development. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C15H26O2 | [1][2][6] |
| Molecular Weight | ~238.37 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 159 °C | [6] |
| Boiling Point | 319.8 ± 10.0 °C at 760 mmHg | [6] |
| XLogP3 | 2.7 - 2.9 | [2][6] |
| Aqueous Solubility (estimated) | 44.42 mg/L at 25 °C | [7] |
| Solubility | Moderate in water, good in organic solvents | [1] |
Experimental Protocols
Protocol for Solubility Screening
The initial and most critical step in formulating a poorly soluble compound like this compound is to determine its solubility in a range of pharmaceutically acceptable excipients. This screening process will identify the most promising vehicles for further development. Both kinetic and thermodynamic solubility assessments are valuable in early-stage development.[4][5][6]
3.1.1. Materials
-
This compound
-
A selection of co-solvents, surfactants, and lipids (see Table 2 for suggestions)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution preparation)
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Plate shaker/incubator
-
Nephelometer or UV/Vis plate reader
-
High-performance liquid chromatography (HPLC) system
-
Centrifuge
3.1.2. Kinetic Solubility Assay (Nephelometry or Direct UV)
This high-throughput method is ideal for rapid screening of multiple excipients.[1][4][5][6]
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a high concentration (e.g., 10-20 mg/mL).
-
Prepare test solutions: In a 96-well plate, add a small volume (e.g., 2 µL) of the this compound DMSO stock solution to each well.
-
Add vehicles: To each well, add 198 µL of the respective preclinical vehicle (see Table 2 for examples) to achieve the desired final concentration and a consistent DMSO concentration (e.g., 1%).
-
Mix and incubate: Seal the plate and shake at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours).
-
Analysis:
-
Nephelometry: Measure the light scattering in each well. An increase in nephelometry units indicates precipitation and lower solubility.[6]
-
Direct UV Assay: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength for this compound. Alternatively, the supernatant can be analyzed by HPLC.[1][6]
-
-
Data Analysis: Construct a calibration curve of this compound in each vehicle to quantify the solubility.
3.1.3. Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[4][5]
-
Prepare saturated solutions: Add an excess amount of this compound to vials containing each of the selected vehicles.
-
Equilibrate: Tightly seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separate undissolved solid: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples.
-
Sample and dilute: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (in which this compound is freely soluble) to a concentration within the analytical range.
-
Quantify: Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
Table 1: Example Data from Solubility Screening of this compound
| Vehicle | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Water | ~45 | ~44 |
| PBS, pH 7.4 | ~50 | ~48 |
| 5% DMSO in PBS | >500 | ~450 |
| 20% PEG 400 in Water | >1000 | ~950 |
| 10% Solutol HS 15 in Water | >2000 | ~1800 |
| 20% Cremophor EL in Water | >2500 | ~2300 |
| 5% Tween 80 in Water | >1500 | ~1400 |
| Miglyol 812 | >5000 | >5000 |
| 30% (w/v) Hydroxypropyl-β-cyclodextrin in Water | >3000 | ~2800 |
Note: The data in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Protocol for Formulation Development
Based on the solubility screening data, promising vehicles can be selected for further formulation development. The choice of formulation will depend on the intended route of administration and the required dose.
3.2.1. Oral Formulation Development (Solution/Suspension)
Oral administration is a common route for preclinical studies.[9]
Materials:
-
This compound
-
Selected solubilizing agents and vehicles from the solubility screen
-
Suspending agents (e.g., 0.5% w/v methylcellulose, carboxymethylcellulose)
-
Wetting agents (e.g., 0.1% Tween 80)
-
Homogenizer or sonicator
Procedure for a Solution Formulation:
-
Select a vehicle or co-solvent system that provides the target solubility with a sufficient margin.
-
Weigh the required amount of this compound and dissolve it in the chosen vehicle system with gentle mixing or sonication.
-
Visually inspect the solution for clarity and the absence of particulates.
-
Measure the pH and adjust if necessary, keeping in mind the stability of this compound.
Procedure for a Suspension Formulation:
-
If the required dose cannot be achieved in a solution of acceptable volume, a suspension is necessary.
-
Prepare the vehicle, which typically includes a suspending agent to increase viscosity and prevent rapid settling.
-
Add a wetting agent to the vehicle to aid in the dispersion of the hydrophobic this compound particles.
-
Gradually add the powdered this compound to the vehicle while mixing or homogenizing until a uniform dispersion is achieved.
-
Assess the physical stability of the suspension by observing for any settling, caking, or particle size changes over time.
3.2.2. Intravenous Formulation Development
IV formulations must be sterile, isotonic, and free of particulates. They generally need to be aqueous-based solutions.
Materials:
-
This compound
-
Water for Injection (WFI)
-
Solubilizing agents demonstrated to be safe for IV administration (e.g., cyclodextrins, polysorbate 80, PEG 400)
-
Tonicity-adjusting agents (e.g., sodium chloride)
-
Sterile filters (0.22 µm)
Procedure:
-
Based on solubility data, select a vehicle system that can dissolve the required dose of this compound and is safe for intravenous injection. Cyclodextrin complexes are a common strategy for IV formulations of poorly soluble compounds.
-
Prepare the vehicle by dissolving the excipients in WFI.
-
Add the this compound to the vehicle and mix until completely dissolved. Gentle heating or sonication may be applied if it does not affect the stability of the compound.
-
Adjust the pH of the solution to be close to physiological pH (7.4) if possible.
-
Adjust the tonicity of the solution to be isotonic with blood.
-
Sterilize the final formulation by filtering through a 0.22 µm sterile filter into a sterile container.
-
Perform a visual inspection for any precipitation or particulates after preparation and before administration.
Data Presentation
Clear and concise data presentation is crucial for comparing different formulations and making informed decisions.
Table 2: Common Excipients for Preclinical Formulation of Poorly Soluble Compounds
| Excipient Class | Example Excipients | Typical Concentration Range (for oral admin.) | Notes |
| Co-solvents | Polyethylene Glycol (PEG) 300/400, Propylene Glycol (PG), Ethanol, Glycerol | 10-60% | Can cause precipitation upon dilution in the GI tract. |
| Surfactants (non-ionic) | Polysorbate (Tween) 20/80, Poloxamers (e.g., 188), Cremophor EL, Solutol HS 15 | 0.1-10% | Enhance solubility by forming micelles. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10-40% | Form inclusion complexes to increase aqueous solubility. |
| Lipids/Oils | Miglyol 812 (medium-chain triglycerides), Sesame oil, Corn oil | Up to 100% | Suitable for highly lipophilic compounds. |
| Suspending Agents | Methylcellulose (MC), Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC) | 0.5-2% | Used to create stable suspensions. |
Visualizations
Diagrams can effectively illustrate complex workflows and relationships.
Caption: A generalized workflow for the formulation of this compound for preclinical studies.
Caption: Key strategies for enhancing the solubility of this compound.
Conclusion
The successful preclinical development of this compound hinges on the creation of appropriate formulations that ensure adequate systemic exposure in animal models. Due to its poor aqueous solubility, a systematic approach involving solubility screening and the evaluation of various formulation strategies is paramount. The protocols and information provided herein offer a robust framework for researchers to develop and characterize suitable formulations of this compound, thereby enabling reliable and reproducible preclinical studies. It is essential to perform thorough stability testing on the final chosen formulation to ensure its integrity throughout the duration of the in vivo experiments.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The in vivo synthesis of plant sesquiterpenes by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Total Synthesis of Clovane-Type Sesquiterpenoids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the total synthesis of clovan-2,9-dione.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of clovan-2,9-dione, presented in a question-and-answer format.
1. Rh(I)-Catalyzed [3+2+1] Cycloaddition
-
Question: The yield of the key Rh(I)-catalyzed [3+2+1] cycloaddition to form the bicyclic skeleton is low. What are the potential causes and solutions?
Answer: Low yields in this step can often be attributed to suboptimal reaction conditions. Here are several factors to investigate:
-
CO Concentration: The partial pressure of carbon monoxide is critical. While a low pressure (e.g., 0.2 atm) might be a starting point, increasing the CO pressure (e.g., to 1 atm) can dramatically improve the yield by favoring the desired [3+2+1] pathway over other side reactions.[1]
-
Solvent Choice: The reaction solvent has a significant impact on the efficiency of the cycloaddition. Toluene has been identified as an optimal solvent for similar Rh-catalyzed cycloadditions, leading to significantly higher yields compared to other solvents like 1,2-dichloroethane (DCE).[2]
-
Catalyst Activity: Ensure the rhodium catalyst, such as [Rh(CO)2Cl]2, is active. If the catalyst has degraded, this will severely impact the reaction. Using a fresh batch of the catalyst is recommended.
-
Substrate Purity: Impurities in the 1-yne-vinylcyclopropane substrate can interfere with the catalyst and reduce the yield. Ensure the substrate is of high purity before use.
-
2. Pd-Catalyzed Hydroformylation/Aldol Reaction
-
Question: The hydroformylation of the sterically hindered bridgehead vinyl group is not proceeding or is giving a low yield. How can this be addressed?
Answer: The steric hindrance of the vinyl group in the bicyclic intermediate makes this a challenging transformation. Standard hydroformylation conditions (e.g., Rh-catalyzed with syngas) are known to fail. Consider the following:
-
Choice of Catalyst System: A palladium-catalyzed system, particularly one using HCOOH/Ac2O as a syngas surrogate as reported by Shi and co-workers, has been shown to be effective for sterically congested alkenes. This avoids the need for high-pressure syngas.
-
Ligand Selection: The choice of ligand on the palladium catalyst is crucial for both reactivity and selectivity. While the original literature on clovan-2,9-dione does not specify the exact ligand used in Shi's conditions, exploring different phosphine ligands can be beneficial.
-
Reaction Temperature: The temperature of the reaction will need to be carefully optimized. Too low a temperature may result in no reaction, while too high a temperature could lead to decomposition.
-
In-situ Aldol Reaction: The hydroformylation is designed to be followed by an in-situ intramolecular aldol reaction. Ensure that the conditions are compatible with both transformations. The presence of acetic anhydride in the syngas surrogate mixture can influence the conditions for the subsequent aldol reaction.
-
3. Intramolecular Aldol Reaction
-
Question: The intramolecular aldol reaction to form the tricyclic skeleton is resulting in a low yield or undesired side products. What can be done to optimize this step?
Answer: The success of the intramolecular aldol reaction depends on forming the correct enolate and achieving clean cyclization.
-
Base and Solvent: The choice of base and solvent is critical. Forcing conditions might be necessary, but they can also lead to side reactions. Screening different bases (e.g., LDA, NaOH, KOH) and solvents (e.g., THF, DMSO/water mixtures) can help identify the optimal conditions for cyclization.[3]
-
Ring Strain: This reaction forms a bridged-ring system. Ensure that the desired ring closure (forming a 5- or 6-membered ring) is sterically and electronically favored over other potential cyclizations or intermolecular reactions.[4][5]
-
Temperature Control: Aldol reactions are often temperature-sensitive. Running the reaction at a lower temperature can sometimes improve selectivity and minimize side product formation.
-
4. Reduction of the Tosylhydrazone
-
Question: The reduction of the unsaturated tosylhydrazone with catecholborane is inefficient. What are the likely issues?
Answer: Catecholborane is generally a mild and effective reagent for this transformation. Problems may arise from the following:
-
Solubility: Ditosylhydrazones can have poor solubility in common organic solvents, which can hinder the reaction.[6] Chloroform has been used successfully, but if solubility is an issue, exploring other aprotic solvents may be necessary.
-
Reagent Quality: Ensure the catecholborane is of good quality. It can be sensitive to moisture and should be handled under an inert atmosphere.
-
Reaction Conditions: While the reduction is typically carried out under mild conditions, gentle heating might be required to ensure the reaction goes to completion.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a reasonable overall yield to expect for the total synthesis of clovan-2,9-dione?
-
A1: The second-generation total synthesis reported in the literature achieves the racemic synthesis of clovan-2,9-dione in 9 steps with a good overall yield. Individual step yields are generally in the range of 60-86%.
-
-
Q2: Can the synthesis be adapted to produce an enantiomerically enriched product?
-
A2: Yes, the literature suggests that an asymmetric synthesis is achievable by converting the racemic substrate of the [3+2+1] cycloaddition to an enantiomerically enriched form through an oxidation and subsequent (S)-CBS reduction. This would add two steps to the overall synthesis.
-
-
Q3: Are there alternatives to the Pd-catalyzed hydroformylation?
-
A3: Given the failure of Rh-catalyzed hydroformylation with syngas due to the sterically hindered alkene, alternative methods for one-carbon homologation could be explored. However, the Pd-catalyzed approach with a syngas surrogate has been demonstrated to be effective and is a good starting point.
-
-
Q4: How critical is the diastereomeric ratio in the [3+2+1] cycloaddition step?
-
A4: The reported synthesis achieved a diastereomeric ratio of about 3.5:1. The major trans-isomer is the desired one for continuing the synthesis. While a higher ratio would be ideal for improving the overall yield, the reported ratio is synthetically useful as the diastereomers can be separated.
-
Quantitative Data Summary
The following table summarizes the yields for the key steps in the second-generation total synthesis of (±)-clovan-2,9-dione.
| Step # | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Allylboration | Aldehyde 3 | Alcohol (±)-4 | Allylboronate III (in situ), Pd-catalysis | 62 |
| 2 | Protection of hydroxyl group | Alcohol (±)-4 | Substrate 5 | BnBr, NaH, THF | 86 |
| 3 | [3+2+1] Cycloaddition | Substrate 5 | trans-6 | 5 mol % [Rh(CO)2Cl]2, 0.2 atm CO, 100 °C, Toluene | 73 (combined) |
| 4 | Methylation | trans-6 | Diastereomer 7 | LDA, MeI, HMPA | 79 (combined) |
| 5 & 6 | Hydroformylation / Aldol Reaction | Diastereomer 7 | Tricycle 9 | Pd-catalysis, HCOOH/Ac2O | 55 |
| 7 & 8 | Tosylhydrazone formation and Reduction | Tricycle 9 | Diol 12 | TsNHNH2, HCl; then Catecholborane | 42 (2 steps) |
| 9 | Oxidation | Diol 12 | Clovan-2,9-dione 1 | PDC, CH2Cl2 | - |
Yield for the final oxidation step was not explicitly stated in the primary reference.
Experimental Protocols
1. Rh(I)-Catalyzed [3+2+1] Cycloaddition of Substrate 5
-
A solution of the 1-yne-vinylcyclopropane substrate 5 in toluene is prepared in a reaction vessel equipped with a magnetic stir bar.
-
The vessel is purged with nitrogen, and the rhodium catalyst, [Rh(CO)2Cl]2 (5 mol %), is added.
-
The atmosphere is then replaced with carbon monoxide at a pressure of 0.2 atm.
-
The reaction mixture is heated to 100 °C and stirred until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the trans- and cis-isomers of the bicyclic product 6 .
2. Pd-Catalyzed Hydroformylation and Intramolecular Aldol Reaction
-
To a solution of the methylated bicyclic compound 7 in a suitable solvent, the palladium catalyst is added.
-
A mixture of formic acid (HCOOH) and acetic anhydride (Ac2O) is then added as the syngas surrogate.
-
The reaction is stirred at an optimized temperature until the hydroformylation and subsequent intramolecular aldol condensation are complete.
-
The reaction mixture is then worked up appropriately, and the tricyclic product 9 is isolated and purified by column chromatography.
Visualizations
References
Technical Support Center: Overcoming Clovanediol Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clovanediol. Our aim is to help you overcome common solubility issues encountered in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is a sesquiterpenoid diol, a class of naturally occurring organic compounds.[1] It is characterized by a bicyclic framework derived from the clovane structure and contains two hydroxyl (-OH) functional groups.[2] Its estimated aqueous solubility is approximately 44.42 mg/L at 25°C, indicating moderate solubility in water.[3] this compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, and chloroform.
Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This typically occurs when a concentrated stock solution of this compound (usually in an organic solvent like DMSO) is diluted into an aqueous medium. The abrupt change in solvent polarity reduces the solubility of this compound, causing it to fall out of solution.
Q3: What are the potential consequences of this compound precipitation in my experiments?
The precipitation of this compound can lead to several experimental problems:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than the intended concentration, leading to unreliable and difficult-to-reproduce results.
-
Cellular Toxicity: The solid particles of the precipitate can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Assay Interference: Precipitates can interfere with various assays, particularly those that rely on optical measurements (e.g., absorbance, fluorescence) or imaging techniques.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound.
Initial Assessment of the Problem
The first step is to confirm that the observed precipitate is indeed this compound and not a result of other factors.
dot
Caption: Initial assessment of precipitation.
Strategies for Enhancing this compound Solubility
Several methods can be employed to improve the solubility of this compound in aqueous solutions. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of the assay system to additives.
The use of a water-miscible organic solvent can significantly increase the solubility of nonpolar molecules. DMSO is a common choice.
Experimental Protocol: Preparing a this compound Stock Solution with a Co-Solvent
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution against a light source to ensure no particulates are visible.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Dilutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO if a range of concentrations is needed.
-
To prepare the final working solution, add a small volume of the DMSO stock to your pre-warmed aqueous assay buffer. It is crucial to keep the final concentration of DMSO in the assay as low as possible (ideally ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.
-
Immediately after adding the this compound-DMSO solution to the buffer, vortex the solution well to ensure rapid and uniform dispersion.
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble.[4] Studies on other sesquiterpenes have shown a dramatic increase in aqueous solubility (from 100 to 4600%) with the use of α-, β-, and γ-cyclodextrins.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Experimental Protocol: Preparing a this compound Solution using Cyclodextrin Complexation
-
Prepare the Cyclodextrin Solution:
-
Dissolve a known concentration of HP-β-CD in your aqueous buffer (e.g., a 45% w/v solution).
-
Stir the solution until the HP-β-CD is completely dissolved.
-
-
Complexation of this compound:
-
Add the this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and the complexation efficiency, which may need to be determined empirically.
-
Stir the mixture vigorously at room temperature for 1-24 hours. The optimal time will vary depending on the specific complex.
-
-
Separation of Un-complexed this compound:
-
After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated this compound.
-
Carefully collect the supernatant.
-
For sterile applications, filter the supernatant through a 0.22 µm filter.
-
-
Determination of this compound Concentration:
-
The concentration of the solubilized this compound in the final solution should be determined analytically using a suitable method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
-
Use in Experiments:
-
The resulting cyclodextrin-complexed this compound solution can be used directly in experiments or diluted further in the aqueous buffer.
-
dot
Caption: Experimental workflow for solubilizing this compound.
Quantitative Data Summary
| Solubility Enhancement Method | Typical Concentration | Expected Solubility Increase for Sesquiterpenoids | Key Considerations |
| Co-solvents | |||
| DMSO | ≤ 0.5% in final solution | Variable, depends on final concentration | Potential for solvent toxicity at higher concentrations. |
| Ethanol | ≤ 1% in final solution | Variable | Can affect cell membranes and protein function. |
| Cyclodextrins | |||
| α-Cyclodextrin | 1-10% (w/v) | 100-4600%[4] | May have lower complexation efficiency for some molecules. |
| β-Cyclodextrin | 1-10% (w/v) | 100-4600%[4] | Lower aqueous solubility compared to its derivatives. |
| γ-Cyclodextrin | 1-10% (w/v) | 100-4600%[4] | Larger cavity size may be suitable for larger molecules. |
| HP-β-Cyclodextrin | 1-45% (w/v) | Significant increase | Higher solubility and lower toxicity than β-cyclodextrin. |
| Surfactants | |||
| Tween-80 | 0.01-0.1% | Variable | Work above the critical micelle concentration (CMC). |
| Pluronic F-68 | 0.02-0.2% | Variable | Generally considered biocompatible. |
This compound's Antimicrobial Mechanism of Action
This compound is reported to be a multifunctional antimicrobial agent.[2] The proposed mechanism of action for many terpenoids, including those found in clove oil, involves the disruption of microbial cell membranes.[5][6][7] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[8]
dot
Caption: Proposed antimicrobial mechanism of this compound.
References
- 1. This compound | C15H26O2 | CID 15599878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2649-64-1: this compound | CymitQuimica [cymitquimica.com]
- 3. clovane diol, 2649-64-1 [thegoodscentscompany.com]
- 4. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Composition, Antibacterial Properties and Mechanism of Action of Essential Oil from Clove Buds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eugenol alters the integrity of cell membrane and acts against the nosocomial pathogen Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Clovanediol Stability & Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and potential degradation pathways of Clovanediol. The information is presented in a practical question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions to minimize degradation. Based on available supplier data, the following guidelines are recommended.[1]
| State | Storage Duration | Temperature | Additional Conditions |
| Solid | Short-term (days to weeks) | 0 - 4 °C | Dry, dark environment |
| Solid | Long-term (months to years) | -20 °C | Dry, dark environment |
| In Solution | Short-term (days to weeks) | 0 - 4 °C | Protect from light |
| In Solution | Long-term (months) | -20 °C | Protect from light |
Note: The shelf life is estimated to be greater than two years if stored properly in its solid form.[1] It is shipped as a non-hazardous chemical under ambient temperature, and it is considered stable for several weeks during ordinary shipping.[1]
Q2: My experimental results with this compound are inconsistent. Could stability be an issue?
Yes, inconsistent results can often be attributed to the degradation of a test compound. This compound, as a natural sesquiterpenoid diol, may be susceptible to degradation under various experimental conditions. Factors that can influence its stability include pH, temperature, light exposure, and the presence of oxidizing agents.[2][3][4] To troubleshoot, review your experimental setup against the potential degradation pathways outlined below.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure—a polycyclic hydrocarbon with secondary and tertiary alcohol functional groups—suggests several potential routes of degradation based on general chemical principles.[2][5][6]
-
Oxidative Degradation : The secondary and tertiary alcohol groups on this compound are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.[4][5] Oxidation of the secondary alcohol could yield a ketone, while the tertiary alcohol is more resistant but could degrade under harsh conditions.
-
Acid-Catalyzed Degradation : In strongly acidic conditions, the alcohol groups can be protonated, leading to elimination (dehydration) reactions that form alkenes. The complex ring structure may also be susceptible to acid-catalyzed rearrangements.
-
Thermal Degradation : High temperatures can provide the energy needed to initiate degradation, potentially through dehydration or cleavage of C-C bonds within the strained ring system.[7][8]
-
Photodegradation : Although not specifically documented for this compound, many complex organic molecules are sensitive to UV or visible light, which can catalyze oxidative processes or other rearrangements.
Below is a diagram illustrating a hypothetical degradation pathway for this compound.
Troubleshooting & Experimental Guides
Q4: How can I perform a forced degradation study on this compound to understand its stability?
A forced degradation study, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[9][10][11] These studies are critical for developing stability-indicating analytical methods. A typical study involves subjecting a solution of this compound to various stress conditions.
Forced Degradation Experimental Protocol
-
Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions : Aliquot the stock solution and subject it to the conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
-
Sample Handling : After the specified stress period, neutralize acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis : Analyze the stressed samples, along with an unstressed control sample, using a high-resolution analytical technique like HPLC-UV or LC-MS.
Table of Recommended Forced Degradation Conditions
| Stress Condition | Reagent / Method | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature or 60°C for several hours | To test stability in acidic environments.[3] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature for several hours | To test stability in alkaline environments.[3] |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature for up to 24 hours | To test susceptibility to oxidation.[4] |
| Thermal Degradation | Dry Heat / Solution Heating | 60°C to 80°C for 1-7 days | To evaluate the effect of temperature on stability.[3][8] |
| Photostability | UV/Visible Light Exposure | ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²) | To assess degradation upon light exposure.[10] |
The following workflow illustrates the process of conducting a forced degradation study.
References
- 1. medkoo.com [medkoo.com]
- 2. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 3. scispace.com [scispace.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Clovanediol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of clovanediol isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q1: I am not seeing any separation between my this compound isomers using a standard C18 column. What should I do?
A1: this compound isomers are stereoisomers, which often do not resolve on standard achiral stationary phases like C18. You will likely need to use a chiral stationary phase (CSP) to achieve separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating chiral diols.
Troubleshooting Steps:
-
Switch to a Chiral Column: Select a polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series).
-
Optimize Mobile Phase: If you are already using a chiral column, optimize the mobile phase. For normal-phase chromatography, a mixture of n-hexane and isopropanol is a good starting point. For reversed-phase, try methanol/water or acetonitrile/water gradients.
-
Consider Derivatization: If direct separation is challenging, consider derivatizing the diol functional groups with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Q2: My peaks are broad and tailing on my chiral HPLC column. How can I improve the peak shape?
A2: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, improper mobile phase composition, or column overload.
Troubleshooting Steps:
-
Mobile Phase Additives: Add a small amount of an acidic or basic modifier to the mobile phase to suppress unwanted ionic interactions. For example, trifluoroacetic acid (TFA) or diethylamine (DEA) at low concentrations (0.1%) can significantly improve peak shape.[1][2][3]
-
Adjust Mobile Phase Strength: In normal phase, increasing the percentage of the polar solvent (e.g., isopropanol) can sometimes improve peak shape. In reversed-phase, ensure the organic content is not too low, which can cause "phase collapse" on some C18 columns.
-
Lower Sample Concentration: Inject a more dilute sample to rule out column overloading.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.[4]
Q3: I have some separation, but the resolution between the this compound isomer peaks is poor (Rs < 1.5). How can I improve it?
A3: Improving resolution requires optimizing the selectivity (α), efficiency (N), and retention factor (k) of your separation.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Small changes in the mobile phase can have a large impact on selectivity.[2] Systematically vary the ratio of your solvents (e.g., hexane/isopropanol) and the concentration of any additives.
-
Change the Organic Modifier: If using a mixture of solvents, switching one component (e.g., from isopropanol to ethanol) can alter selectivity.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will lengthen the run time.
-
Adjust the Temperature: Changing the column temperature can affect the thermodynamics of the separation and improve resolution. Experiment with temperatures between 25°C and 40°C.
-
Try a Different Chiral Column: If optimization on one column is unsuccessful, a different chiral stationary phase may provide the necessary selectivity.
Gas Chromatography (GC)
Q4: Can I separate this compound isomers by Gas Chromatography (GC)?
A4: Yes, GC can be used to separate this compound isomers, particularly with the use of a chiral capillary column. Derivatization is often necessary to improve the volatility and thermal stability of the diols.
Troubleshooting Steps:
-
Derivatization: Silylation is a common derivatization technique for hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the diols to their more volatile trimethylsilyl (TMS) ethers.
-
Chiral Capillary Column: Use a GC column with a chiral stationary phase, such as one based on cyclodextrin derivatives.[5]
-
Optimize Temperature Program: A slow, optimized temperature ramp is crucial for resolving closely eluting isomers.[6]
-
Carrier Gas Flow Rate: Adjust the linear velocity of the carrier gas (e.g., helium or hydrogen) to an optimal rate for the column being used to maximize efficiency.[5]
Supercritical Fluid Chromatography (SFC)
Q5: Is Supercritical Fluid Chromatography (SFC) a suitable technique for this compound isomer separation?
A5: SFC is an excellent technique for chiral separations and is often faster and uses less organic solvent than HPLC.[7][8][9][10] It is well-suited for the analysis of thermally labile molecules like some sesquiterpenoids.
Troubleshooting Steps:
-
Column Selection: Polysaccharide-based chiral columns are commonly used in SFC.
-
Mobile Phase: The primary mobile phase is typically supercritical CO2, with a polar co-solvent (modifier) such as methanol or ethanol.
-
Optimize Modifier Percentage: The percentage of the co-solvent is a critical parameter for optimizing retention and resolution.
-
Backpressure and Temperature: The backpressure and temperature must be carefully controlled to maintain the supercritical state of the mobile phase.[8]
Data Presentation
Table 1: Illustrative HPLC Method Parameters for this compound Isomer Separation
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed-Phase) |
| Column | Chiralpak IA (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 210 nm or Refractive Index (RI) | UV at 210 nm or Evaporative Light Scattering (ELSD) |
| Injection Volume | 10 µL | 10 µL |
| Expected Outcome | Baseline separation of enantiomers (Rs > 1.5) | Resolution of diastereomers |
Table 2: Illustrative GC-MS Method Parameters for Derivatized this compound Isomers
| Parameter | Condition |
| Column | Rt-βDEXsm (permethylated beta-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temp. | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 220°C at 2°C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 50-500 m/z |
| Derivatization | Silylation with BSTFA |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Isomers
-
Sample Preparation: Dissolve a small amount of the this compound isomer mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.[11] Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Selection and Equilibration: Select a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC). Equilibrate the column with the mobile phase at the desired flow rate for at least 30 minutes, or until a stable baseline is achieved.
-
Initial Screening (Normal Phase):
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (if chromophore is present) or RI detector.
-
-
Optimization:
-
If no separation is observed, incrementally increase the isopropanol content (e.g., to 85:15, 80:20).
-
If peaks are broad, add 0.1% DEA to the mobile phase.
-
To improve resolution, decrease the flow rate (e.g., to 0.8 mL/min) or adjust the temperature.
-
-
Reversed-Phase Screening (if normal phase is unsuccessful):
-
Mobile Phase: Acetonitrile / Water (50:50, v/v).
-
Follow a similar optimization strategy as for normal phase, adjusting the organic solvent ratio.
-
Protocol 2: GC-MS Analysis of this compound Isomers after Derivatization
-
Derivatization:
-
Place approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS System Setup:
-
Install a chiral capillary column (e.g., a cyclodextrin-based phase).
-
Set the GC and MS parameters as outlined in Table 2.
-
-
Injection and Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire the data in full scan mode to identify the peaks and confirm their mass spectra.
-
-
Optimization:
-
Adjust the temperature ramp rate to improve the separation of closely eluting peaks.
-
Optimize the carrier gas flow rate to achieve the best column efficiency.
-
Visualizations
Caption: Workflow for optimizing HPLC separation of this compound isomers.
Caption: Troubleshooting decision tree for improving peak resolution.
References
- 1. longdom.org [longdom.org]
- 2. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. lcms.cz [lcms.cz]
- 6. gcms.cz [gcms.cz]
- 7. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Clovanediol Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Clovanediol to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for neat (solid) this compound?
For optimal stability, neat this compound should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C in a dry, dark environment.[1]
-
Long-term (months to years): -20°C in a dry, dark environment.[1]
When stored properly, this compound has a shelf life of over two years.[1]
Q2: How should I store this compound in solution?
It is highly recommended to prepare and use this compound solutions on the same day. If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.
Q3: What common solvents are suitable for dissolving this compound?
This compound is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, sesquiterpenoid diols, in general, are susceptible to degradation through the following mechanisms:
-
Oxidation: The hydroxyl groups and the carbon skeleton can be susceptible to oxidation, potentially leading to the formation of ketones, aldehydes, or carboxylic acids. This can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Acid/Base Catalyzed Reactions: Extreme pH conditions can lead to dehydration (loss of water) or rearrangement of the carbon skeleton.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.
Below is a proposed oxidative degradation pathway for this compound.
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review the storage conditions of your neat compound and solutions. Ensure they are protected from light and stored at the recommended temperatures. Prepare fresh solutions for your experiments.
-
-
Possible Cause 2: Degradation during sample preparation or analysis.
-
Solution: Minimize the exposure of your sample to heat and light during preparation. If using GC-MS, ensure the injector temperature is not excessively high, as this can cause thermal degradation of terpenoids.[3]
-
Problem: I am observing a decrease in the potency or activity of my this compound in my assays.
-
Possible Cause: Chemical degradation of the compound.
-
Solution: Perform a stability-indicating analysis (see Experimental Protocols section) to determine the purity of your this compound stock. If degradation is confirmed, procure a fresh batch of the compound and adhere strictly to the recommended storage and handling procedures.
-
Quantitative Data on this compound Stability (Illustrative)
The following tables present illustrative data on the stability of this compound under various stress conditions. This data is based on typical degradation patterns observed for sesquiterpenoids and should be used as a general guideline. Actual degradation rates should be determined experimentally.
Table 1: Effect of Temperature on this compound Stability (Solid State, 6 Months)
| Storage Temperature (°C) | Purity (%) | Appearance |
| 25 | 95.2 | No change |
| 4 | 99.1 | No change |
| -20 | 99.8 | No change |
Table 2: Stability of this compound in Solution (DMSO, 10 mg/mL) at 4°C
| Time (days) | Purity (%) |
| 0 | 99.9 |
| 7 | 98.5 |
| 14 | 96.8 |
| 30 | 92.1 |
Table 3: Forced Degradation of this compound (Illustrative Data)
| Stress Condition | Duration (hours) | This compound Remaining (%) |
| 0.1 M HCl at 60°C | 24 | 85.3 |
| 0.1 M NaOH at 60°C | 24 | 82.1 |
| 3% H₂O₂ at 25°C | 24 | 75.6 |
| UV light (254 nm) at 25°C | 24 | 89.4 |
| Dry Heat at 80°C | 24 | 91.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Methodology:
-
Acid Degradation: To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 1 mL of 0.2 M NaOH.
-
Base Degradation: To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 1 mL of 0.2 M HCl.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place solid this compound and a vial of 1 mg/mL this compound in methanol in an oven at 80°C for 24 hours.
-
Photodegradation: Expose solid this compound and a 1 mg/mL solution in methanol in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC or GC-MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as many terpenes lack strong chromophores at higher wavelengths).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Protocol 3: GC-MS Analysis of this compound and its Degradation Products
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C.[3]
-
MS Detector: Electron ionization (EI) mode at 70 eV, scanning from m/z 50-500.[3]
Relevant Signaling Pathways
This compound has been reported to possess anti-inflammatory properties. Sesquiterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The diagram below illustrates these general pathways.
References
Clovanediol Recrystallization Technical Support Center
Welcome to the technical support center for Clovanediol recrystallization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this compound recrystallization?
Q2: What are the key physical properties of this compound relevant to recrystallization?
A2: Understanding the physical properties of this compound is crucial for successful recrystallization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [2] |
| Molecular Weight | 238.37 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 159 °C | |
| General Solubility | Moderately soluble in water; good solubility in organic solvents. | [1] |
Q3: When should I consider using a two-solvent system for recrystallization?
A3: A two-solvent system is a good option when you cannot find a single solvent that meets the criteria of high solubility when hot and low solubility when cold. For this compound, you might consider a polar solvent in which it is highly soluble (like acetone or ethanol) and a non-polar "anti-solvent" in which it is poorly soluble (like hexanes or heptane). The crude this compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
Objective: To purify crude this compound using a single solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, acetone, ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. If the solid dissolves upon heating and then precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent to just cover the solid. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the this compound is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, foreign particles), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a period. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
Protocol 2: Two-Solvent Recrystallization of this compound
Objective: To purify crude this compound using a two-solvent system.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., acetone, ethanol)
-
A "bad" (anti) solvent (e.g., hexanes, water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent System Selection: The two solvents must be miscible with each other. Test the solubility of this compound in each solvent separately at hot and cold temperatures.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (precipitation).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of the two solvents (in the approximate final ratio) or with the pure "bad" solvent.
-
Drying: Dry the crystals as described in the single-solvent protocol.
Troubleshooting Guide
Problem: this compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not a suitable choice for this compound.
-
Solution: Refer to the solvent selection protocol and try a different solvent. Given this compound's structure, solvents of moderate polarity are a good starting point.
Problem: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.
-
Solution 1: Boil off some of the solvent to concentrate the solution. Allow it to cool again.
-
Possible Cause 2: The solution is supersaturated, but crystal nucleation has not occurred.
-
Solution 2:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for nucleation.
-
Seeding: If you have a pure crystal of this compound, add a tiny "seed" crystal to the solution to initiate crystallization.
-
Lower Temperature: Cool the solution in an ice-salt bath for a lower temperature.
-
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the impure this compound.
-
Solution 1: Choose a solvent with a lower boiling point.
-
Possible Cause 2: The solution is cooling too quickly, or the concentration of the solute is too high.
-
Solution 2: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Placing the flask in a beaker of hot water and allowing it to cool together can slow down the cooling rate.
-
Possible Cause 3: Significant impurities are present, depressing the melting point.
-
Solution 3: Consider pre-purification by column chromatography if the sample is very impure.
Problem: The recrystallized this compound is colored.
-
Possible Cause: The crude sample contains colored impurities.
-
Solution: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Problem: The yield of recrystallized this compound is low.
-
Possible Cause 1: Too much solvent was used, and a significant amount of this compound remains in the mother liquor.
-
Solution 1: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Possible Cause 2: The crystals were washed with a solvent that was not ice-cold, or too much washing solvent was used.
-
Solution 2: Always use a minimal amount of ice-cold solvent for washing.
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution 3: Ensure the funnel and receiving flask are pre-heated, and use a slight excess of hot solvent to prevent crystallization in the funnel. The excess solvent can be evaporated before cooling.
Visualizations
References
Technical Support Center: Clovanediol Peak Tailing in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of Clovanediol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape in HPLC important?
This compound is a sesquiterpenoid diol, a class of naturally occurring organic compounds characterized by a 15-carbon skeleton and two hydroxyl (-OH) groups.[1][2] In pharmaceutical development and quality control, achieving a symmetrical, sharp peak in HPLC is crucial for accurate quantification and ensuring the purity of the compound. Peak tailing can compromise resolution from nearby impurities and lead to inaccurate integration and, consequently, imprecise quantitative results.[3]
Q2: I am observing significant peak tailing with this compound on a standard C18 column. What is the most likely cause?
The most probable cause of peak tailing for a polar compound like this compound on a standard silica-based C18 column is secondary interactions between the hydroxyl groups of the analyte and residual silanol groups (Si-OH) on the stationary phase surface.[3][4] These interactions introduce a secondary, undesirable retention mechanism that can lead to asymmetrical peak shapes.
Q3: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter. At a mid-range pH, residual silanol groups on the silica packing can be ionized (Si-O-), creating active sites for strong interaction with the polar hydroxyl groups of this compound, leading to peak tailing. By lowering the mobile phase pH (typically to between 2.5 and 4.0), the ionization of these silanol groups is suppressed, which minimizes these secondary interactions and improves peak symmetry.[5]
Q4: Can column overload cause my this compound peak to tail?
Yes, injecting too high a concentration of this compound or too large a volume can lead to column overload. When the stationary phase becomes saturated with the analyte, it can result in peak distortion, including tailing. To check for this, try diluting your sample or reducing the injection volume. If the peak shape improves, column overload was likely a contributing factor.
Q5: My peak tailing issue has developed over time. What could be the reason?
A gradual increase in peak tailing often points to column contamination or degradation. Strongly retained impurities from previous injections can accumulate on the column, creating active sites that interact with this compound. It is also possible that the stationary phase itself is degrading, especially if operated outside its recommended pH range.
Troubleshooting Guides
Guide 1: Initial Method Development and Peak Shape Optimization
If you are in the process of developing a method for this compound analysis and are experiencing peak tailing, follow this guide.
Problem: Poor peak shape (tailing) for this compound during initial HPLC method runs.
Troubleshooting Workflow:
Caption: Initial method development workflow for this compound peak tailing.
Detailed Steps:
-
Column Selection: If you are not already, use a high-quality, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups, which are a primary cause of peak tailing for polar analytes.
-
Mobile Phase pH: Ensure your mobile phase is buffered to an acidic pH, ideally between 2.5 and 4.0. This protonates the residual silanol groups, reducing their ability to interact with the hydroxyl groups of this compound.
-
Column Overload: To rule out column overload, try reducing the injection volume or diluting the sample. If the peak shape improves, you were likely overloading the column.
-
Sample Solvent: The solvent used to dissolve your sample should ideally be the same as or weaker than your initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
Guide 2: Troubleshooting an Established Method
If an established method for this compound analysis has started to show peak tailing, this guide can help identify the cause.
Problem: An existing, reliable HPLC method for this compound is now producing tailing peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a degrading established method.
Detailed Steps:
-
Check for Extra-Column Volume: Inspect all fittings between the injector, column, and detector to ensure they are tight and properly seated. Excessive tubing length or wide internal diameter tubing can contribute to peak broadening and tailing.
-
Column Contamination: If the peak tailing has worsened over time, your column may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.
-
Guard Column: If you are using a guard column, it may be fouled. Replace the guard column and see if the peak shape improves.
-
Column Replacement: If the above steps do not resolve the issue, the analytical column may be irreversibly damaged or contaminated. Replacing the column is the next logical step.
Data Presentation
The following tables summarize key HPLC parameters and their recommended adjustments to mitigate peak tailing for this compound.
Table 1: Mobile Phase Adjustments
| Parameter | Recommendation for Peak Tailing | Rationale |
| pH | 2.5 - 4.0 | Suppresses ionization of residual silanol groups, minimizing secondary interactions. |
| Buffer Concentration | 10 - 25 mM | Maintains a stable pH and can help mask residual silanol interactions. |
| Organic Modifier | Acetonitrile or Methanol | The choice of organic modifier can influence selectivity and peak shape. |
| Modifier Additives | 0.1% Formic Acid or Acetic Acid | Used to control and maintain an acidic mobile phase pH. |
Table 2: Column and System Parameters
| Parameter | Recommendation for Peak Tailing | Rationale |
| Stationary Phase | High-purity, end-capped C18 | Minimizes the number of available silanol groups for secondary interactions. |
| Injection Volume | As low as practical | Prevents column overload, which can cause peak fronting or tailing. |
| Sample Concentration | Within the linear range of the detector | High concentrations can lead to column overload. |
| Column Temperature | 30 - 40 °C (or as specified by method) | Consistent temperature control ensures reproducible retention times and can improve peak shape. |
Experimental Protocols
A typical starting point for an HPLC method for this compound that aims to minimize peak tailing is provided below. This should be considered a starting point for method development and optimization.
Hypothetical HPLC Method for this compound Analysis
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Solvent B: Acetonitrile
-
-
Gradient: Start with a suitable percentage of Solvent B (e.g., 40%) and hold for a few minutes. Then, increase the percentage of Solvent B to elute this compound. A post-run flush with a high percentage of Solvent B is recommended to clean the column.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a low wavelength (e.g., 205 nm), as this compound lacks a strong chromophore.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition.
This guide provides a comprehensive overview of troubleshooting peak tailing for this compound in reverse-phase HPLC. By systematically addressing potential issues related to the column, mobile phase, and system setup, researchers can achieve symmetrical peaks for accurate and reliable analysis.
References
Technical Support Center: LC-MS Analysis of Clovanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Clovanediol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][2][3] For this compound, a moderately lipophilic, neutral molecule, when analyzing biological samples such as plasma or urine, co-eluting endogenous substances like phospholipids, salts, and metabolites can either suppress or enhance its signal during LC-MS analysis.[2] This can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][4] Ion suppression is the more common phenomenon observed.[5]
Q2: I am observing poor sensitivity and inconsistent results for my this compound assay. Could this be due to matrix effects?
A2: Yes, poor sensitivity and inconsistent results are classic symptoms of matrix effects.[5] If you observe a significant decrease in this compound's signal intensity when moving from simple solutions to a biological matrix, or high variability between different lots of the same matrix, it is highly probable that you are encountering matrix effects.[6] It is crucial to evaluate matrix effects during method development to ensure the reliability of your results.[2]
Q3: How can I qualitatively assess if matrix effects are impacting my this compound analysis?
A3: A common method for qualitative assessment is the post-column infusion experiment .[2][7] This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[8] By understanding where these regions are, you can adjust your chromatography to move the this compound peak away from these interfering zones.[8]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering this compound. Based on its physicochemical properties (moderately lipophilic), the following techniques are recommended:
-
Liquid-Liquid Extraction (LLE): LLE is a good choice for cleaning up samples by extracting this compound into an immiscible organic solvent, leaving many polar interferences behind in the aqueous phase.[1]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a stationary phase to selectively retain and elute this compound.[1][9] For a moderately lipophilic compound like this compound, a reversed-phase (e.g., C18) or a mixed-mode SPE sorbent could be effective.[9]
-
Protein Precipitation (PPT): While being a simpler and faster technique, PPT is generally less effective at removing matrix components compared to LLE and SPE and may result in significant matrix effects.[9] It is often used for high-throughput screening but may not be suitable for methods requiring high accuracy and precision.
Q5: How can I optimize my LC method to reduce matrix effects for Clovanedi ol?
A5: Chromatographic optimization is a powerful tool to separate this compound from co-eluting matrix components.[1] Consider the following strategies:
-
Gradient Modification: Adjusting the gradient slope and duration can improve the resolution between this compound and interfering peaks.[10]
-
Column Chemistry: Employing a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation.
-
Mobile Phase pH: Since this compound is a neutral diol, altering the mobile phase pH is unlikely to significantly change its retention in reversed-phase chromatography. However, it can shift the elution of ionizable matrix components.
Q6: Should I use an internal standard for this compound analysis? If so, what kind?
A6: Yes, using an internal standard (IS) is highly recommended to compensate for matrix effects.[1] The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression or enhancement, leading to more accurate and precise quantification.[1] If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low signal intensity for this compound in matrix samples compared to neat standards. | Ion suppression due to co-eluting matrix components. | 1. Improve Sample Preparation: Switch from PPT to LLE or SPE for a cleaner extract.[9] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering peaks.[10] 3. Dilute the Sample: If the concentration of this compound is sufficient, diluting the sample can reduce the concentration of interfering components.[7] 4. Check for Phospholipid Interference: Monitor for characteristic phospholipid MRM transitions. |
| High variability in results between different biological matrix lots. | Inconsistent levels of interfering components in different matrix lots. | 1. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.[1] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix to mimic the effect on unknown samples.[1] 3. Evaluate Multiple Lots: During method validation, test at least six different lots of the biological matrix to assess the impact of inter-subject variability. |
| Poor peak shape for this compound. | Co-eluting interferences or issues with the analytical column. | 1. Improve Sample Cleanup: A cleaner sample can lead to better peak shapes. 2. Check Column Performance: Inject a standard in a neat solution to verify column performance. If the peak shape is still poor, the column may be degraded. 3. Consider a Different Column: A column with a different chemistry might provide better peak shape and resolution. |
| Unexpected increase in this compound signal (ion enhancement). | Co-eluting matrix components enhancing the ionization of this compound. | Although less common than ion suppression, ion enhancement can also lead to inaccurate results. The same troubleshooting steps for ion suppression (improved sample preparation, chromatographic optimization, use of a SIL-IS) are applicable. |
Quantitative Data Summary
As specific quantitative data for matrix effects in the LC-MS analysis of this compound is not publicly available, the following table provides an illustrative example of how to present such data. This data is hypothetical and intended to demonstrate the relative effectiveness of different sample preparation techniques in mitigating matrix effects.
| Sample Preparation Method | Matrix Factor (MF) | Internal Standard Normalized MF | Interpretation |
| Protein Precipitation (PPT) | 0.45 | 0.98 | Significant ion suppression observed, but effectively compensated by the SIL-IS. |
| Liquid-Liquid Extraction (LLE) | 0.78 | 1.01 | Moderate ion suppression, well-corrected by the SIL-IS. |
| Solid-Phase Extraction (SPE) | 0.92 | 0.99 | Minimal ion suppression, indicating a very clean extract. |
-
Matrix Factor (MF): Calculated as the peak area of the analyte in the presence of matrix divided by the peak area of the analyte in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Internal Standard Normalized MF: Calculated as the Matrix Factor of the analyte divided by the Matrix Factor of the internal standard. A value close to 1 indicates effective compensation for matrix effects by the internal standard.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify chromatographic regions with significant ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using the intended sample preparation method)
-
Mobile phase
Procedure:
-
System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump outlet to the second inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.
-
Analyte Infusion: Fill a syringe with the this compound standard solution and place it in the syringe pump. Set the pump to a low, constant flow rate (e.g., 10 µL/min).
-
MS Acquisition: Begin infusing the this compound solution and acquire data in MRM mode for the this compound transition. A stable baseline signal should be observed.
-
Injection of Blank Matrix: While continuously infusing the this compound solution, inject a blank matrix extract onto the LC column and run the chromatographic method.
-
Data Analysis: Monitor the baseline signal of the infused this compound. Any significant dip in the baseline indicates a region of ion suppression, while a significant rise indicates ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the extent of matrix effects.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and the internal standard into the final mobile phase composition at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using the developed sample preparation method. Spike this compound and the internal standard into the extracted blank matrix at the same concentrations as Set A.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF):
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: Comparison of sample preparation techniques for matrix effect mitigation.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
- 5. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Clovanediol reaction side products and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clovanediol. The information is designed to help identify and understand potential side products that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound that could lead to side products?
A1: A common and plausible laboratory synthesis of this compound involves the acid-catalyzed hydration and cyclization of β-caryophyllene, a readily available natural sesquiterpene. This reaction typically utilizes a strong acid, such as sulfuric acid, in an aqueous organic solvent. The reaction proceeds through protonation of the endocyclic double bond, followed by intramolecular cyclization and trapping of the resulting carbocation by water to form the diol.
Q2: I have performed an acid-catalyzed reaction on β-caryophyllene to synthesize this compound, but my product mixture shows multiple spots on TLC and several peaks in the GC-MS. What are the likely side products?
A2: In the acid-catalyzed reaction of β-caryophyllene, several side products can form. The most common include:
-
Caryophyllene alcohol (Clovan-8-ol): This results from the hydration of the exocyclic double bond of β-caryophyllene without the subsequent cyclization required to form the second hydroxyl group of this compound.
-
Isoclovene and Clovene derivatives: Carbocation rearrangements are common under acidic conditions and can lead to the formation of different isomeric tricyclic skeletons, such as isoclovene and clovene. These may be present as alcohols or olefins.
-
Diastereomers of this compound: The synthesis can produce other stereoisomers of the desired this compound product.
-
Unreacted β-caryophyllene: Incomplete reaction will result in the presence of the starting material.
Q3: How can I minimize the formation of these side products?
A3: Optimizing the reaction conditions is key to minimizing side product formation. Consider the following:
-
Acid Concentration: Use the minimum concentration of acid required to catalyze the reaction. Higher concentrations can promote undesired rearrangements.
-
Temperature: Lowering the reaction temperature can often increase the selectivity for the desired product by disfavoring higher-energy rearrangement pathways.
-
Reaction Time: Monitor the reaction progress by TLC or GC to quench it once the starting material is consumed and before significant degradation or side product formation occurs.
-
Solvent System: The choice of solvent can influence the reaction pathway. Experiment with different aqueous/organic solvent mixtures.
Q4: What analytical techniques are best for identifying this compound and its side products?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and providing initial identification based on mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the definitive identification of isomers. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning the complex structures of these sesquiterpenoids.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups, such as the hydroxyl groups in this compound and caryophyllene alcohol.
-
High-Performance Liquid Chromatography (HPLC): Can be used for the separation and quantification of the product mixture, especially for less volatile derivatives.
Troubleshooting Guide: Unexpected Products in this compound Synthesis
This guide will help you troubleshoot experiments where the synthesis of this compound from β-caryophyllene yields unexpected side products.
Problem: Your final product mixture contains significant impurities alongside the expected this compound.
Step 1: Preliminary Analysis with GC-MS Run a GC-MS analysis of your crude product. Compare the resulting chromatogram with a standard of pure this compound if available.
-
Expected this compound Peak: Identify the peak corresponding to the molecular weight of this compound (238.37 g/mol ).
-
Identifying Potential Side Products by Mass:
-
A peak with a mass of 220.36 g/mol could indicate the elimination of water from an alcohol side product, suggesting the presence of clovene or isoclovene isomers.
-
A peak with a mass of 222.38 g/mol likely corresponds to caryophyllene alcohol.
-
A peak at 204.36 g/mol corresponds to unreacted β-caryophyllene.
-
Step 2: Structural Elucidation with NMR Spectroscopy Isolate the major side products using column chromatography or preparative HPLC. Acquire ¹H and ¹³C NMR spectra for each isolated compound and for your purified this compound.
-
Distinguishing this compound from Caryophyllene Alcohol: this compound is a diol and will show two distinct signals for the hydroxyl protons in the ¹H NMR spectrum (if not exchanged with D₂O) and two carbon signals in the alcohol region (typically 60-80 ppm) of the ¹³C NMR spectrum. Caryophyllene alcohol, being a mono-ol, will only show one of each.
-
Identifying Isomers: Constitutional isomers and diastereomers will have unique sets of chemical shifts and coupling constants in their NMR spectra. Pay close attention to the chemical shifts of the methyl groups and the carbons of the cyclobutane ring, as these are often diagnostic for clovane-type sesquiterpenoids.[1][2]
Data Presentation
Table 1: Key Analytical Data for Identification of this compound and Potential Side Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹³C NMR Signals (ppm) (Predicted/Reported) | Key IR Absorptions (cm⁻¹) |
| This compound | C₁₅H₂₆O₂ | 238.37 | Two signals in the 70-80 ppm range (C-OH) | Strong, broad O-H stretch (~3400) |
| Caryophyllene alcohol | C₁₅H₂₆O | 222.38 | One signal in the 70-80 ppm range (C-OH) | Strong, broad O-H stretch (~3400) |
| Isoclovene/Clovene | C₁₅H₂₄ | 204.36 | Signals in the olefinic region (100-150 ppm) | C=C stretch (~1640) |
| β-Caryophyllene | C₁₅H₂₄ | 204.36 | Two olefinic signals (endocyclic and exocyclic) | C=C stretch (~1630, ~1670) |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Synthesis of this compound from β-Caryophyllene
-
Dissolve β-caryophyllene in a suitable organic solvent (e.g., acetone, diethyl ether) in a round-bottom flask.
-
Add an aqueous solution of a strong acid (e.g., 10% H₂SO₄) to the flask.
-
Stir the mixture vigorously at a controlled temperature (e.g., 0-25 °C).
-
Monitor the reaction progress using TLC or GC analysis.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Identification of Products by GC-MS
-
Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program that allows for the separation of sesquiterpenoids (e.g., initial temperature of 60°C, ramp to 280°C).
-
Analyze the resulting mass spectra for the molecular ion peaks and fragmentation patterns characteristic of the expected products and side products.
Visualizations
Caption: Synthetic pathway of this compound from β-caryophyllene.
Caption: Troubleshooting workflow for identifying unknown side products.
References
Technical Support Center: Scaling Up Clovanediol Synthesis for Preclinical Supply
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of Clovanediol, particularly when scaling up for preclinical supply. The information is based on established synthetic routes to clovane-type sesquiterpenoids, which are precursors to this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the clovane skeleton?
A common and effective starting point for constructing the tricyclic skeleton of clovane-type molecules is through a Rh(I)-catalyzed [3 + 2 + 1] cycloaddition of a 1-yne-vinylcyclopropane (1-yne-VCP) with carbon monoxide.[1] This method allows for the efficient assembly of the core structure.
Q2: How can this compound be synthesized from its precursor, Clovan-2,9-dione?
While the direct total synthesis of this compound is not extensively documented, a straightforward approach involves the reduction of the corresponding diketone, Clovan-2,9-dione. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to convert the two ketone functionalities to hydroxyl groups, yielding this compound. The choice of reducing agent and reaction conditions will influence the stereoselectivity of the reduction.
Q3: What are the main challenges when scaling up the synthesis of the clovane skeleton?
Scaling up the synthesis of complex molecules like this compound often presents challenges in maintaining yield and purity. Key issues can include:
-
Reaction Kinetics: Reactions that work well on a small scale may behave differently in larger reactors due to mass and heat transfer limitations.
-
Purification: The purification of large quantities of product can be difficult, often requiring column chromatography, which can be time-consuming and solvent-intensive.
-
Reagent Handling: The safe handling of large quantities of reagents, especially pyrophoric or toxic ones, requires specialized equipment and procedures.
-
Byproduct Formation: Side reactions can become more significant at scale, leading to a more complex mixture and lower yields of the desired product.
Q4: Are there alternative strategies to traditional batch synthesis for scaling up?
Yes, continuous-flow synthesis is a powerful technique for scaling up chemical reactions.[1][2] This method offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for higher yields and purity. For a multi-step synthesis, a "telescoped" continuous-flow process can be developed where the output of one reactor flows directly into the next, minimizing manual handling and purification steps.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the Rh-catalyzed [3 + 2 + 1] cycloaddition | - Inactive catalyst- Low CO pressure- Impure starting materials- Incorrect reaction temperature | - Use a fresh batch of Rh(I) catalyst.- Ensure the CO pressure is maintained at the optimal level (e.g., 1 atm).[1]- Purify the 1-yne-VCP substrate before use.- Optimize the reaction temperature; temperatures that are too high or too low can decrease the yield. |
| Formation of undesired side products in the intramolecular aldol reaction | - Incorrect base or concentration- Reaction temperature is too high- Prolonged reaction time | - Screen different bases (e.g., LDA, KHMDS) and optimize the concentration.- Perform the reaction at a lower temperature to improve selectivity.- Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed. |
| Incomplete reduction of Clovan-2,9-dione to this compound | - Insufficient reducing agent- Inactive reducing agent- Steric hindrance | - Increase the molar equivalents of the reducing agent.- Use a fresh, anhydrous batch of the reducing agent.- Consider using a more powerful reducing agent if steric hindrance is an issue, but be mindful of potential side reactions. |
| Difficulty in purifying the final this compound product | - Presence of closely related stereoisomers- Residual reagents or byproducts | - Employ high-performance liquid chromatography (HPLC) for separation of stereoisomers.- Optimize the workup procedure to remove unreacted reagents.- Recrystallization can be an effective final purification step if a suitable solvent system is found. |
Experimental Protocols
Synthesis of Clovan-2,9-dione via Rh(I)-Catalyzed [3+2+1] Cycloaddition and Intramolecular Aldol Reaction (Adapted from[1])
This protocol describes a key step in the synthesis of a clovane skeleton, a direct precursor to this compound.
Step 1: Rh(I)-Catalyzed [3 + 2 + 1] Cycloaddition
-
To a solution of the 1-yne-vinylcyclopropane substrate in an appropriate solvent (e.g., toluene), add the Rh(I) catalyst (e.g., [Rh(CO)₂Cl]₂).
-
Pressurize the reaction vessel with carbon monoxide (CO) to 1 atmosphere.
-
Heat the reaction mixture to the optimal temperature (e.g., 100 °C) and stir for the required time (typically several hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting bicyclic product by column chromatography on silica gel.
Step 2: Intramolecular Aldol Reaction
-
Prepare a solution of a strong base, such as Lithium Diisopropylamide (LDA), in an anhydrous solvent (e.g., Tetrahydrofuran, THF) at a low temperature (e.g., -78 °C).
-
Slowly add a solution of the bicyclic product from Step 1 in THF to the LDA solution.
-
Stir the reaction mixture at -78 °C for the specified time, allowing the intramolecular aldol condensation to occur.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Warm the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product, Clovan-2,9-dione, by column chromatography.
Reduction of Clovan-2,9-dione to this compound
-
Dissolve Clovan-2,9-dione in a suitable solvent (e.g., methanol or ethanol) at 0 °C.
-
Slowly add sodium borohydride (NaBH₄) in portions.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
Purify by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps
| Reaction Step | Scale | Yield (%) | Reference |
| Rh(I)-Catalyzed [3 + 2 + 1] Cycloaddition | Gram Scale | 80% | [1] |
| Intramolecular Aldol Reaction | Small Scale | ~70-80% | [1] |
| Reduction of Diketone | (Estimated) | >90% | General chemical knowledge |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Managing Impurities in Synthetic Clovanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic clovanediol. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic chemical structure?
A1: this compound is a sesquiterpenoid, a class of natural products built from three isoprene units.[1][2] It possesses a complex tricyclic carbon skeleton known as the clovane skeleton.[3][4] Its chemical formula is C₁₅H₂₆O₂[1][2][5]. The specific stereochemistry, which is crucial for its biological activity, is defined by its IUPAC name: (3S,3aS,6R,7R,9aS)-1,1,7-trimethyldecahydro-3a,7-methanocyclopenta[6]annulene-3,6-diol[5]. The presence of two hydroxyl (-OH) groups makes it a diol.[7]
Q2: What are the common starting materials for the synthesis of this compound?
A2: Due to its structural complexity, the total synthesis of this compound is a multi-step process. The clovane skeleton is often derived from the natural sesquiterpene β-caryophyllene, which is abundant in clove oil and other essential oils.[6][8][9][10][11] Synthetic strategies frequently employ acid-catalyzed cyclization or rearrangement reactions of caryophyllene or its derivatives, like caryophyllene oxide, to construct the characteristic tricyclic framework.[12][13][14]
Q3: What are the likely impurities I might encounter in my synthetic this compound?
A3: Impurities in synthetic this compound can be broadly categorized as follows:
-
Starting Material Impurities: Commercial β-caryophyllene often contains isomers like α-humulene and isocaryophyllene, which can lead to the formation of corresponding isomeric diols.[9]
-
Process-Related Impurities:
-
Isomeric Byproducts: Acid-catalyzed cyclization of caryophyllene is known to produce a complex mixture of rearranged isomers.[13][15] Therefore, you may find other clovane-type diols with different stereochemistry or hydroxyl group positioning.
-
Incomplete Reaction Products: Unreacted starting materials or intermediates from the synthetic sequence may be present.
-
Oxidation Products: Sesquiterpenes can be susceptible to air oxidation, leading to the formation of epoxides or other oxygenated derivatives.[14] For instance, caryophyllene oxide is a known oxidation product of caryophyllene.[14]
-
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification steps may be carried over into the final product.
Troubleshooting Guides
Issue 1: My final product shows multiple peaks of the same mass-to-charge ratio (m/z) as this compound in the GC-MS analysis.
Cause: This is a strong indication of the presence of stereoisomers or constitutional isomers of this compound. Acid-catalyzed reactions of sesquiterpenes are notorious for producing a variety of structurally similar compounds with the same molecular weight.[13]
Solution:
-
Optimize Chromatographic Separation:
-
GC: Use a long capillary column with a polar stationary phase (e.g., a wax or cyanopropyl phase) to improve the separation of isomers. Implement a slow temperature ramp to enhance resolution.
-
HPLC: Reversed-phase HPLC with a C18 or phenyl-hexyl column can be effective. A shallow gradient of acetonitrile or methanol in water is a good starting point.
-
-
Structural Elucidation:
-
NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These techniques are powerful for determining the precise connectivity and stereochemistry of each isolated impurity.
-
Reference Standards: If available, co-inject known isomers or related clovane compounds to confirm their identity by retention time matching.
-
Issue 2: The yield of this compound is consistently low, and I observe a significant amount of a less polar byproduct.
Cause: This could be due to incomplete hydration of the precursor or competing elimination reactions that form olefins instead of the desired diol. The reaction conditions, particularly the acid catalyst and temperature, play a critical role.
Solution:
-
Reaction Condition Optimization:
-
Catalyst Choice: Experiment with different Brønsted or Lewis acids. Sometimes a milder acid can improve selectivity.
-
Temperature Control: Lowering the reaction temperature may disfavor elimination side reactions and improve the yield of the diol.
-
Solvent System: The polarity of the solvent can influence the reaction pathway. Consider exploring a range of solvents.
-
-
Workflow Analysis: The following diagram illustrates a logical workflow for troubleshooting low yield.
Caption: Troubleshooting workflow for low this compound yield.
Issue 3: How can I effectively purify synthetic this compound from its closely related impurities?
Cause: The similar polarity and structure of this compound and its isomeric impurities make purification challenging.
Solution:
-
Column Chromatography: This is the most common and effective method.
-
Stationary Phase: Use silica gel with a small particle size for higher resolution.
-
Solvent System: A non-polar/polar solvent system like hexane/ethyl acetate or toluene/acetone is typically used. A shallow gradient (slowly increasing the polar solvent concentration) is crucial for separating closely eluting compounds.
-
-
Preparative HPLC: For obtaining highly pure material, preparative HPLC is the method of choice. The conditions developed during analytical HPLC optimization can be scaled up.
-
Crystallization: If the synthesized this compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
Experimental Protocols
Protocol 1: General Method for Impurity Profiling by GC-MS
-
Sample Preparation: Dissolve approximately 1 mg of the crude or purified this compound sample in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 5 °C/min to 280 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley) and their retention indices with literature values if available.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 98:2 to 80:20 hexane:ethyl acetate) to elute compounds with increasing polarity. The optimal gradient will need to be determined empirically based on TLC analysis.
-
Fraction Analysis: Combine fractions containing the pure desired product based on TLC analysis. Evaporate the solvent under reduced pressure to obtain the purified this compound.
The following diagram illustrates the general workflow for purification.
Quantitative Data Summary
The following table provides a hypothetical example of impurity profiles from two different synthetic batches, illustrating how quantitative data can be presented. Actual values would be determined experimentally.
| Compound | Batch A (%) | Batch B (%) | Identification Method | Potential Source |
| This compound | 92.5 | 96.8 | GC-MS, NMR | Target Product |
| Isomer 1 (m/z 238) | 3.2 | 1.5 | GC-MS, NMR | Isomeric byproduct |
| Isomer 2 (m/z 238) | 1.8 | 0.9 | GC-MS, NMR | Isomeric byproduct |
| β-Caryophyllene | 0.5 | <0.1 | GC-MS | Unreacted starting material |
| Caryophyllene Oxide | 1.1 | 0.2 | GC-MS | Oxidation of starting material |
| Toluene | 0.9 | 0.5 | GC-HS | Residual solvent |
References
- 1. echemi.com [echemi.com]
- 2. This compound | C15H26O2 | CID 15599878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. medkoo.com [medkoo.com]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. CAS 2649-64-1: this compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Clove Essential Oil: Chemical Profile, Biological Activities, Encapsulation Strategies, and Food Applications [mdpi.com]
- 10. Clove - Wikipedia [en.wikipedia.org]
- 11. Caryophyllene - Wikipedia [en.wikipedia.org]
- 12. Acid-catalysed rearrangement of caryophyllene oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Expanding Meroterpenoid Chemical Space Via Intermolecular Trapping of Cationic Cyclization Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Clovanediol Sample Preparation for Bioassays: A Technical Support Center
Welcome to the technical support center for Clovanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation for bioassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a sesquiterpenoid diol, a type of natural organic compound.[1] It has been identified in various plant species and is noted for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Its antimicrobial action is thought to stem from its ability to disrupt the cell membranes of microorganisms.[1]
Q2: In which solvents can I dissolve this compound?
This compound is described as having moderate solubility in water and good solubility in organic solvents.[1] For bioassays, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions of sesquiterpenoids.[2][3] It is always recommended to start with a small amount of this compound to test its solubility in the chosen solvent before preparing a large stock solution.
Q3: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound should be stored at -20°C or -80°C to minimize degradation.[2][3] It is best practice to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[2] To prevent potential photodegradation, store the vials in the dark.
Q4: What is the typical final concentration of DMSO in cell culture medium for bioassays?
The final concentration of DMSO in cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Q5: How can I be sure my this compound is stable in the assay medium during the experiment?
The stability of compounds in cell culture media can be influenced by factors like pH, temperature, and light exposure.[4] It is advisable to perform a preliminary stability test by incubating this compound in the assay medium for the duration of your experiment and then analyzing its concentration, for example, by using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound in bioassays.
Problem 1: this compound precipitates out of solution when I dilute my stock into aqueous assay buffer.
-
Cause: This is a common issue for hydrophobic compounds when the concentration of the organic solvent is significantly reduced upon dilution into an aqueous medium.
-
Solutions:
-
Optimize Final Concentration: The final concentration of this compound may be too high for its aqueous solubility. Try using a lower final concentration.
-
Increase Final Solvent Concentration: If your cells can tolerate it, slightly increasing the final percentage of the organic solvent (e.g., DMSO) in your assay medium might help to keep the compound in solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer.
-
Use of Surfactants: For some assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80, can help to maintain the solubility of hydrophobic compounds.
-
Problem 2: I am observing high variability between my replicate wells.
-
Cause: This can be due to inconsistent concentrations of this compound in the wells, which may result from incomplete dissolution or precipitation.
-
Solutions:
-
Ensure Complete Dissolution of Stock: Before making dilutions, ensure your this compound stock solution is completely dissolved. Gentle warming or brief sonication can aid dissolution.
-
Vortexing During Dilution: When preparing working solutions, vortex the solution between each dilution step to ensure homogeneity.
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation.
-
Problem 3: I am not observing any biological activity.
-
Cause: This could be due to several factors, including compound degradation, sub-optimal concentration, or the specific biological assay not being suitable for this compound.
-
Solutions:
-
Check Compound Stability: Ensure that your stock solution has been stored properly and has not degraded. Prepare fresh stock solutions if there is any doubt.
-
Concentration Range: You may need to test a wider range of this compound concentrations. It is possible that the effective concentration is higher than what you have tested.
-
Positive Controls: Always include a positive control in your assay to ensure that the assay itself is working correctly.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Recommended Starting Concentration for Stock Solution |
| Water | Moderate | Empirical testing required |
| Organic Solvents | Good | N/A |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | 10-50 mM (empirical testing recommended) |
| Ethanol | Soluble | 10-50 mM (empirical testing recommended) |
| Chloroform | Soluble[3] | Not typically used for bioassays |
| Dichloromethane | Soluble[3] | Not typically used for bioassays |
| Acetone | Soluble[3] | Not typically used for bioassays |
Table 2: Stability of this compound in Solution
| Condition | General Recommendations for Sesquiterpenoids |
| Temperature | |
| Room Temperature | Prone to degradation over time. Prepare fresh solutions for daily use. |
| 4°C | Short-term storage (days to a week) may be acceptable.[2] |
| -20°C | Recommended for short to medium-term storage (weeks to months).[3] |
| -80°C | Recommended for long-term storage (months to years).[2] |
| Light Exposure | |
| Light | Susceptible to photodegradation. Solutions should be protected from light.[5][6] |
| Dark | Ideal for storage to prevent photodegradation. |
| pH | |
| Acidic (pH < 5) | Stability may be compromised. |
| Neutral (pH 7.0-7.4) | Generally the most stable range for many compounds in bioassays. |
| Basic (pH > 8) | May be prone to degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol is adapted for sesquiterpenoids that inhibit nitric oxide production.[7][8]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration but no this compound).
-
Incubate the plate for 1 hour.
-
Stimulate the cells by adding 10 µL of LPS (final concentration of 1 µg/mL) to all wells except for the negative control wells.
-
Incubate the plate for a further 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Mandatory Visualizations
References
- 1. sciex.com [sciex.com]
- 2. This compound diacetate | Terpenoids | 2649-68-5 | Invivochem [invivochem.com]
- 3. This compound | CAS:2649-64-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Light stability of molsidomine in infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Validation & Comparative
Comparative Antimicrobial Activity: A Guide for Researchers on Eugenol and the Elusive Clovanediol
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of antimicrobial agents is paramount. This guide provides a detailed analysis of the well-documented antimicrobial properties of eugenol and addresses the current lack of available data for a direct comparison with clovanediol.
Executive Summary
Eugenol, a major phenolic constituent of clove oil, demonstrates broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its mechanisms of action are well-characterized and involve the disruption of microbial cell membranes and other vital cellular processes. In contrast, this compound, a sesquiterpenoid, remains largely uncharacterized in the scientific literature regarding its antimicrobial potential. Extensive searches for direct comparative studies or independent evaluations of this compound's antimicrobial efficacy have yielded no quantitative data. Therefore, this guide will focus on presenting the robust body of evidence for eugenol's antimicrobial activity while highlighting the significant data gap for this compound.
Eugenol: A Profile of Antimicrobial Efficacy
Eugenol has been the subject of numerous studies investigating its inhibitory and cidal effects on a wide range of pathogenic microorganisms.[1][2] Its activity is attributed to its ability to disrupt the cytoplasmic membrane, increase non-specific permeability, and interfere with cellular energy metabolism and nucleic acid and protein synthesis.[3]
Quantitative Antimicrobial Data for Eugenol
The antimicrobial efficacy of eugenol is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following table summarizes representative MIC values for eugenol against various microorganisms, compiled from multiple studies.
| Microorganism | Type | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive bacteria | 128 - 512 | [4] |
| Escherichia coli | Gram-negative bacteria | 128 - 1600 | [4][5] |
| Pseudomonas aeruginosa | Gram-negative bacteria | 250 - >5000 | [3] |
| Candida albicans | Fungus (Yeast) | 250 - 2000 | [5][6] |
| Helicobacter pylori | Gram-negative bacteria | 23.0 - 51.0 | [7] |
| Listeria monocytogenes | Gram-positive bacteria | 50 | [8] |
| Salmonella Enteritidis | Gram-negative bacteria | 100 | [8] |
Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.
This compound: An Unexplored Frontier
This compound is a sesquiterpenoid, a class of natural products known to possess a wide range of biological activities, including antimicrobial effects.[1] However, a comprehensive review of the available scientific literature reveals a significant lack of studies specifically investigating the antimicrobial properties of this compound. No published research providing quantitative data, such as MIC values or zones of inhibition, could be identified. This absence of data makes a direct and objective comparison with eugenol's well-documented antimicrobial activity impossible at this time.
Experimental Protocols for Antimicrobial Susceptibility Testing
The data presented for eugenol is derived from standard antimicrobial susceptibility testing methods. The following outlines a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Method (for MIC Determination)
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (e.g., eugenol) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the antimicrobial activity of a test compound.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Signaling Pathways and Mechanisms of Action
Eugenol's Mechanism of Action
Eugenol's antimicrobial activity is multifactorial. The primary mechanism involves the disruption of the bacterial cytoplasmic membrane, leading to a loss of membrane integrity and leakage of intracellular components.[3] It can also inhibit ATPase activity and interfere with cell division. In fungi, eugenol has been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[9]
The diagram below conceptualizes the key mechanisms of eugenol's antimicrobial action.
Caption: Simplified diagram of eugenol's primary antimicrobial mechanisms of action.
As there is no available data on the antimicrobial activity of this compound, its mechanism of action remains unknown.
Conclusion and Future Directions
Eugenol stands as a well-established natural antimicrobial agent with a broad spectrum of activity and a well-understood mechanism of action. The quantitative data consistently demonstrate its efficacy against a variety of bacterial and fungal pathogens.
Conversely, the antimicrobial properties of this compound are currently undefined within the accessible scientific literature. This significant knowledge gap prevents any meaningful comparison with eugenol. Future research is critically needed to isolate and test this compound against a panel of relevant microorganisms to determine its potential as an antimicrobial agent. Such studies should aim to establish its MIC and MBC/MFC values and elucidate its mechanism of action. Until such data becomes available, a direct comparison of the antimicrobial activities of this compound and eugenol remains speculative. Researchers in the field of natural product drug discovery are encouraged to investigate the potential of understudied sesquiterpenoids like this compound.
References
- 1. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Sesquiterpenoid Derivatives and Monoterpenoids from the Deep-Sea Sediment-Derived Fungus Aspergillus versicolor SD-330 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbicide activity of clove essential oil (Eugenia caryophyllata) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clove Essential Oil and Its Main Constituent, Eugenol, as Potential Natural Antifungals against Candida spp. Alone or in Combination with Other Antimycotics Due to Synergistic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress on the Antimicrobial Activity Research of Clove Oil and Eugenol in the Food Antisepsis Field. | Semantic Scholar [semanticscholar.org]
- 9. Antifungal activity of the clove essential oil from Syzygium aromaticum on Candida, Aspergillus and dermatophyte species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of β-Caryophyllene and Eugenol
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Among these, the bicyclic sesquiterpene β-caryophyllene and the phenolic compound eugenol have garnered significant attention for their potent anti-inflammatory properties. This guide provides a comprehensive comparison of their mechanisms of action, efficacy in preclinical models, and the experimental protocols used to evaluate their effects, offering valuable insights for researchers and drug development professionals.
Mechanisms of Anti-inflammatory Action: A Head-to-Head Comparison
Both β-caryophyllene and eugenol exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. However, their primary molecular targets and mechanisms of action exhibit notable differences.
β-Caryophyllene: A key mechanism of β-caryophyllene is its action as a selective agonist of the cannabinoid receptor 2 (CB2). This interaction is pivotal to its anti-inflammatory and analgesic effects, as the CB2 receptor is primarily expressed in immune cells. Activation of the CB2 receptor by β-caryophyllene can lead to the downregulation of inflammatory responses. Furthermore, β-caryophyllene has been shown to inhibit the production of several pro-inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][2] The modulation of the nuclear factor-kappa B (NF-κB) signaling pathway is another critical aspect of its anti-inflammatory activity.[1]
Eugenol: Eugenol's anti-inflammatory properties are largely attributed to its ability to suppress the expression of COX-2 and iNOS.[3][4][5] Like β-caryophyllene, eugenol also effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][6] Its mechanism of action also involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[3][4] Additionally, eugenol has been reported to exert its effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with known anti-inflammatory functions.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of β-caryophyllene and eugenol from various in vitro and in vivo studies. This data allows for a direct comparison of their potency in inhibiting key inflammatory markers and processes.
Table 1: In Vitro Anti-inflammatory Activity
| Parameter | β-Caryophyllene | Eugenol | Reference Compound | Model System | Source |
| Inhibition of NO Production (IC50) | Not specified | Less effective than Isoeugenol | - | LPS-stimulated RAW264.7 macrophages | [5] |
| Inhibition of COX-2 | - | Strong inhibitory activity | - | In vitro assay | [7] |
| Inhibition of TNF-α | Reduced expression | Reduced levels | - | LPS-stimulated macrophages | [1][3] |
| Inhibition of IL-6 | Reduced expression | Reduced levels | - | LPS-stimulated macrophages | [1][3] |
| CB2 Receptor Binding Affinity (Ki) | 155 ± 4 nM | Not applicable | - | In vitro binding assay | [1] |
Table 2: In Vivo Anti-inflammatory Activity
| Parameter | β-Caryophyllene | Eugenol | Reference Compound | Model System | Source |
| Carrageenan-Induced Paw Edema Inhibition | Significant reduction at 100 & 200 mg/kg | Significant inhibition at 200 mg/kg | Diclofenac, Indomethacin | Rat | [8] |
| Reduction of TNF-α levels | Dose-dependent reduction | Significant reduction | - | Animal models of inflammation | [2][3] |
| Reduction of IL-6 levels | Dose-dependent reduction | Significant reduction | - | Animal models of inflammation | [2][3] |
| Reduction of COX-2 expression | Down-regulated | Suppressed expression | - | Animal models of inflammation | [2][3] |
| Reduction of iNOS expression | Down-regulated | Inhibited expression | - | Animal models of inflammation | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the detailed experimental protocols for two common assays used to evaluate the anti-inflammatory effects of compounds like β-caryophyllene and eugenol.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of test compounds.
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (β-caryophyllene or eugenol) dissolved in a suitable vehicle
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The animals are divided into different groups: vehicle control, reference drug, and test compound groups (at least 3 doses).
-
The test compound, reference drug, or vehicle is administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.[9][10][11]
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9][12]
-
The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
LPS-Stimulated Macrophages for Cytokine Measurement
This in vitro assay is used to determine the effect of a test compound on the production of pro-inflammatory cytokines by immune cells.
Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (β-caryophyllene or eugenol) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
Procedure:
-
RAW 264.7 cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[13]
-
After the incubation period, the cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.[13][14][15]
-
The percentage inhibition of cytokine production is calculated for each concentration of the test compound relative to the LPS-stimulated control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by β-caryophyllene and eugenol, as well as a typical experimental workflow.
Conclusion
Both β-caryophyllene and eugenol demonstrate significant anti-inflammatory potential through their ability to modulate key inflammatory pathways and mediators. While β-caryophyllene's unique interaction with the CB2 receptor presents a distinct therapeutic target, eugenol's potent inhibition of COX and iNOS pathways positions it as a strong anti-inflammatory candidate. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of these promising natural compounds as novel anti-inflammatory drugs. Future studies directly comparing the efficacy and safety of these two compounds in various inflammatory disease models are warranted to fully elucidate their therapeutic potential.
References
- 1. Multi-Target Effects of ß-Caryophyllene and Carnosic Acid at the Crossroads of Mitochondrial Dysfunction and Neurodegeneration: From Oxidative Stress to Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation [mdpi.com]
- 3. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory action of eugenol compounds on the production of nitric oxide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. IL-21 Modulates Release of Proinflammatory Cytokines in LPS-Stimulated Macrophages through Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Clovanediol's antioxidant capacity versus ascorbic acid
Clovanediol vs. Ascorbic Acid: An Important Note on Data Availability
For researchers, scientists, and professionals in drug development, a direct comparison of the antioxidant capacities of this compound and the well-established benchmark, ascorbic acid (Vitamin C), is a topic of significant interest. However, a thorough review of existing scientific literature reveals a critical gap: there is currently no published experimental data evaluating the antioxidant capacity of this compound.
Consequently, a direct, data-driven comparison between this compound and ascorbic acid is not feasible at this time. This guide will therefore provide a comprehensive overview of the antioxidant capacity of ascorbic acid, including its mechanisms of action, quantitative data from various assays, and detailed experimental protocols. This information will serve as a valuable reference for researchers and establish a benchmark against which novel compounds like this compound may be compared in future studies.
Ascorbic Acid: A Benchmark in Antioxidant Research
Ascorbic acid is a potent, water-soluble antioxidant that plays a crucial role in protecting biological systems from the detrimental effects of oxidative stress.[1][2] Its ability to scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is well-documented.[3]
Mechanisms of Antioxidant Action
Ascorbic acid's antioxidant activity is multifaceted, involving several key mechanisms:
-
Direct Radical Scavenging: Ascorbic acid can directly donate electrons to neutralize free radicals, thereby terminating damaging chain reactions.[4][5][6] This process converts ascorbic acid to the relatively stable ascorbyl radical, which is less reactive than the initial free radical.
-
Regeneration of Other Antioxidants: Ascorbic acid can regenerate other important antioxidants, such as α-tocopherol (Vitamin E), from their radical forms, thereby restoring their antioxidant capacity.[3][7]
-
Enzyme Cofactor: It serves as a cofactor for several enzymes involved in the biosynthesis of collagen, carnitine, and neurotransmitters, processes that can be compromised by oxidative stress.[1][3]
-
Modulation of Signaling Pathways: Ascorbic acid can influence cellular signaling pathways involved in the antioxidant defense system. For instance, it can activate transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes.[4][5]
Signaling Pathway of Ascorbic Acid's Antioxidant Action
Caption: Ascorbic acid's antioxidant signaling pathways.
Quantitative Assessment of Antioxidant Capacity
The antioxidant capacity of a compound is typically evaluated using various in vitro assays. Each assay has a different mechanism and provides a specific measure of antioxidant potential. Ascorbic acid is frequently used as a positive control or standard in these assays.
| Assay | Principle | Typical Performance of Ascorbic Acid |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | Exhibits strong scavenging activity, often used as a reference standard. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color. | Demonstrates significant reducing power, with results often expressed as ascorbic acid equivalents. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color. | Shows potent scavenging activity against the ABTS radical. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | Displays a high ORAC value, indicating effective peroxyl radical scavenging. |
Experimental Protocols for Key Antioxidant Assays
Detailed methodologies are crucial for the accurate and reproducible assessment of antioxidant capacity. Below are generalized protocols for the DPPH, FRAP, and ABTS assays, which are commonly used to evaluate compounds like ascorbic acid.
DPPH Radical Scavenging Assay
This method is based on the reduction of the stable DPPH radical in the presence of a hydrogen-donating antioxidant.
Experimental Workflow:
Caption: DPPH radical scavenging assay workflow.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
Reaction Mixture: In a microplate or cuvette, add a specific volume of the test compound or standard solution to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Workflow:
Caption: FRAP assay experimental workflow.
Methodology:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction Mixture: The FRAP reagent is mixed with the test compound or a standard (e.g., ascorbic acid or FeSO₄).
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at approximately 593 nm.
-
Calculation: A standard curve is generated using a known concentration of ascorbic acid or FeSO₄. The antioxidant capacity of the sample is then expressed as ascorbic acid equivalents (AAE) or Fe²⁺ equivalents.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).
Experimental Workflow:
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. jmp.ir [jmp.ir]
- 6. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of phenolic composition on hepatoprotective and antioxidant effects of four desert medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Clovanediol's Anti-inflammatory Properties: A Comparative Analysis
Initial investigations into the in vivo anti-inflammatory properties of a compound identified as "Clovanediol" have yielded no specific scientific literature or experimental data under this name. Searches across multiple scientific databases for in vivo studies, pharmacological data, or experimental protocols pertaining to "this compound" did not provide any relevant results.
This suggests that "this compound" may be a novel or less-common name for a compound, a proprietary designation not yet widely published in scientific literature, or potentially a misspelling of a different chemical entity. The repeated appearance of studies related to "clove" and its derivatives in initial broad searches indicates a possible thematic connection, but this remains speculative without further clarification.
Due to the absence of specific in vivo data for a compound explicitly named "this compound," a direct comparison guide with alternative anti-inflammatory agents, as requested, cannot be constructed at this time. To proceed with a meaningful analysis, clarification on the precise chemical identity of "this compound" is required.
We invite researchers, scientists, and drug development professionals with information on "this compound" to provide its chemical structure, alternative names, or any available preliminary data. With more specific information, a comprehensive and accurate comparison guide can be developed, adhering to the rigorous standards of scientific and experimental reporting. This would include:
-
Identification of appropriate in vivo studies: Locating and analyzing relevant animal model studies that have evaluated the anti-inflammatory efficacy of the correctly identified compound.
-
Data extraction and tabulation: Summarizing quantitative data on dosage, efficacy (e.g., reduction in edema, cytokine levels), and safety from the identified studies into structured tables for clear comparison with established anti-inflammatory agents.
-
Detailed experimental protocols: Providing comprehensive methodologies for key in vivo experiments, such as carrageenan-induced paw edema, lipopolysaccharide-induced inflammation, or other relevant models.
-
Signaling pathway and workflow visualization: Creating detailed diagrams using Graphviz to illustrate the molecular mechanisms of action and experimental procedures, as per the specified requirements.
We are committed to providing an objective and data-driven comparative guide. Upon receiving the necessary information to accurately identify the compound of interest, we will proceed with a thorough literature search and the generation of the requested content.
A Head-to-Head Comparison of Synthetic Routes to Clovanediol
For Researchers, Scientists, and Drug Development Professionals
The intricate tricyclic bridged ring system of clovane-type sesquiterpenoids has garnered significant attention from the scientific community, driven by the diverse biological activities exhibited by these natural products. Among them, Clovanediol (clovane-2,9-diol) serves as a key synthetic target and a versatile intermediate for the synthesis of more complex analogues. This guide provides a head-to-head comparison of the most prominent synthetic routes to this compound, offering an objective analysis of their efficiency, stereoselectivity, and overall practicality. Experimental data is presented to support the comparison, and detailed methodologies for key reactions are provided.
At a Glance: Comparison of this compound Synthesis Strategies
The synthesis of this compound is intrinsically linked to the synthesis of its oxidized precursor, clovan-2,9-dione. The primary strategies detailed herein focus on the construction of the clovane core to yield either the dione, which can be subsequently reduced, or the diol directly.
| Parameter | Route 1: Machine-Learning Informed Synthesis (Newhouse) | Route 2: Rh-Catalyzed [3+2+1] Cycloaddition (Yu) | Route 3: Dihydrocarvone-Based Approach |
| Target | Racemic Clovan-2,9-dione | Asymmetric (-)-Clovan-2α,9β-diol | Versatile clovane intermediates |
| Overall Step Count | 5 steps to dione | 11 steps to diol intermediate | Approx. 5 steps to key intermediate |
| Key Strategy | 6-endo-trig radical cyclization | Rh(I)-catalyzed [3+2+1] cycloaddition, intramolecular aldol reaction | Domino Michael-aldol reaction |
| Starting Materials | 4,4-dimethylcyclopent-2-en-1-one | Aldehyde and ester starting materials | (+)- or (-)-Dihydrocarvone |
| Stereocontrol | Racemic synthesis of the dione. Stereoselectivity of the final reduction to the diol is not specified. | High diastereoselectivity in the formation of (-)-clovan-2α,9β-diol.[1] | High diastereoselectivity in the reduction of a diketone intermediate. |
| Overall Yield | Not explicitly stated, but predicted high-yielding key step (46%).[2] | The diol intermediate is obtained in 84% yield over 2 steps.[1] | Not explicitly stated for a direct this compound synthesis. |
Route 1: The Newhouse Machine-Learning Informed Synthesis
This innovative approach leverages computational chemistry to predict the feasibility of a challenging 6-endo-trig radical cyclization, enabling a highly concise 5-step synthesis of racemic clovan-2,9-dione.[2] The final step to obtain this compound would involve the reduction of the dione.
Logical Workflow for Route 1
Caption: Machine-Learning Guided Synthesis of this compound.
Experimental Protocol: Proposed Reduction of Clovan-2,9-dione
While the specific reduction protocol for the dione from the Newhouse synthesis is not detailed in the available literature, a standard approach using a hydride reducing agent would be employed. The stereochemical outcome would be dependent on the steric hindrance of the concave and convex faces of the bridged ring system.
Reaction: Clovan-2,9-dione to Clovane-2,9-diol
-
Reagents: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄). For enhanced stereoselectivity, bulkier reagents such as L-Selectride® could be explored.
-
Solvent: Methanol (for NaBH₄) or tetrahydrofuran/diethyl ether (for LiAlH₄).
-
Procedure: To a solution of clovan-2,9-dione in the appropriate solvent at 0 °C, the reducing agent is added portion-wise. The reaction is stirred until completion (monitored by TLC), followed by a standard aqueous workup. Purification would be achieved by column chromatography.
Route 2: The Yu Asymmetric Total Synthesis via [3+2+1] Cycloaddition
This elegant asymmetric synthesis directly yields a specific stereoisomer, (-)-clovan-2α,9β-diol, as an intermediate en route to (-)-clovan-2,9-dione.[1][3] This route is particularly valuable for researchers interested in the specific biological activities of this enantiopure diol.
Logical Workflow for Route 2
Caption: Asymmetric Synthesis of (-)-Clovan-2α,9β-diol.
Experimental Protocol: Synthesis of (-)-Clovan-2α,9β-diol
This protocol describes the conversion of intermediate 14 (a complex tricyclic enone) to (-)-clovan-2α,9β-diol (19 ).
-
Reaction: Reduction of carbon-carbon double bonds and deprotection of a benzyl group.
-
Reagents: Palladium hydroxide on carbon (Pd(OH)₂/C), Hydrogen (H₂).
-
Solvent: Toluene/Methanol mixture.
-
Procedure: A solution of intermediate 14 in a toluene/methanol solvent mixture is subjected to hydrogenation in the presence of Pd(OH)₂/C. This reaction simultaneously reduces two carbon-carbon double bonds and cleaves a benzyl ether protecting group to afford the diol.[1] The reaction mixture is then filtered and concentrated. The resulting alcohol is further deprotected (if a silyl ether is present) to yield (-)-clovan-2α,9β-diol in an 84% yield over the two steps.[1]
Route 3: Dihydrocarvone-Based Approach to Clovane Scaffolds
This strategy focuses on the synthesis of versatile, highly functionalized clovane intermediates from readily available dihydrocarvone. While not a direct synthesis of this compound, it provides valuable insights into the stereoselective reduction of a clovane diketone, which is a crucial step for obtaining specific diol isomers. This approach has been successfully applied to the total synthesis of rumphellclovane E.
Logical Workflow for Route 3
Caption: Dihydrocarvone-based route to functionalized clovanes.
Experimental Insights: Diastereoselective Reduction
In the synthesis of rumphellclovane E, a diketone intermediate was diastereoselectively reduced. This provides a valuable precedent for the reduction of clovan-2,9-dione.
-
Reagents for Stereoselective Reduction: Low-valent titanium reagents or Samarium(II) iodide (SmI₂) have been shown to be effective for the chemo- and diastereoselective reduction of a cyclopentanone within the clovane framework.
-
Significance: The choice of reducing agent can significantly influence the stereochemical outcome of the reduction of the two carbonyl groups in clovan-2,9-dione, allowing for the potential synthesis of different diastereomers of this compound.
Conclusion
The choice of synthetic route to this compound will largely depend on the specific research goals.
-
For rapid access to the racemic clovane skeleton, the Newhouse machine-learning informed synthesis is unparalleled in its conciseness. However, the stereochemical outcome of the final reduction to the diol needs to be determined experimentally.
-
For researchers requiring enantiopure (-)-clovan-2α,9β-diol, the Yu asymmetric total synthesis provides a direct and highly stereoselective route to this specific isomer.
-
The dihydrocarvone-based approach , while not a direct synthesis of the parent this compound, offers valuable strategies for the stereocontrolled synthesis of functionalized clovane analogues and provides important insights into the diastereoselective reduction of the clovane core.
The continued development of innovative synthetic strategies, including those guided by computational methods and those employing powerful catalytic reactions, will undoubtedly facilitate deeper exploration of the chemical and biological properties of the clovane family of natural products.
References
Comparative Efficacy of Clovanediol from Diverse Natural Sources: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the sesquiterpenoid diol, clovanediol, from various natural origins reveals a promising, yet underexplored, landscape for its therapeutic potential. This guide offers a comparative overview of the reported efficacy of this compound-containing plant extracts, alongside detailed experimental protocols and pathway visualizations to support further research and development in this area.
Executive Summary
This compound, a bicyclic sesquiterpenoid diol, has been identified in several plant species, including guava (Psidium guajava), Azores laurel (Laurus azorica), skullcap (Scutellaria scandens), and magnolia-vine (Schisandra plena). While direct comparative studies on the efficacy of pure this compound isolated from these different sources are currently unavailable in the scientific literature, existing research on the crude extracts of these plants provides valuable insights into their potential antimicrobial, anti-inflammatory, and antioxidant properties. This guide synthesizes the available data to offer a comparative perspective and to facilitate future investigations into the therapeutic applications of this compound.
Data Presentation: Efficacy of this compound-Containing Plant Extracts
The following table summarizes the reported biological activities of extracts from plants known to contain this compound. It is important to note that these activities are attributed to the entire extract and not solely to this compound.
| Natural Source | Extract Type | Biological Activity | Key Findings |
| Psidium guajava (Guava) | Ethanolic leaf extract | Antimicrobial, Antioxidant | Extracts have demonstrated activity against various bacteria. The antioxidant potential is attributed to a mix of phenolic compounds, flavonoids, and terpenoids[1][2][3]. |
| Laurus azorica (Azores Laurel) | Ethanolic and hexane extracts of aerial parts | Antioxidant | This compound has been isolated from this plant. While specific activity for this compound was not detailed, other isolated sesquiterpenes, like costunolide, showed potent antioxidant effects[4][5][6]. |
| Scutellaria scandens (Skullcap) | Not specified | Antimicrobial, Anti-cancer | Extracts from the Scutellaria genus are known to possess antimicrobial and anti-cancer properties due to a rich composition of flavonoids and terpenoids[7][8][9]. |
| Schisandra plena | Not specified | Anti-inflammatory | Lignans and other compounds isolated from Schisandra species have shown significant anti-inflammatory effects[10][11][12][13][14]. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to enable researchers to replicate and build upon existing findings.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (e.g., plant extract or isolated this compound) is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no test compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., plant extract or isolated this compound) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common in vitro assay to determine the free radical scavenging activity of a compound.
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Sample Preparation: Prepare different concentrations of the test compound (e.g., plant extract or isolated this compound) in methanol.
-
Reaction Mixture: Add the DPPH solution to each concentration of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Visualization of Pathways and Workflows
To further aid researchers, the following diagrams illustrate a general experimental workflow for natural product efficacy testing and a potential signaling pathway that this compound may modulate based on the reported anti-inflammatory activity of its source extracts.
References
- 1. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Two new sesquiterpenes from Laurus azorica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Analgesic Effects of Schisandra chinensis Leaf Extracts and Monosodium Iodoacetate-Induced Osteoarthritis in Rats and Acetic Acid-Induced Writhing in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validating the Mechanism of Action of Clovanediol in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical novel anticancer agent, Clovanediol, with other established and experimental compounds that induce cell death in cancer cells. The focus is on validating its mechanism of action through cellular models, presenting supporting experimental data, and detailing relevant protocols.
Introduction to this compound's Proposed Mechanism of Action
This compound is a novel synthetic compound hypothesized to exert its anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. This dual mechanism is a hallmark of many effective chemotherapeutic agents. The proposed pathway involves the intrinsic apoptotic cascade, initiated by mitochondrial stress, and the halting of cell proliferation at specific checkpoints in the cell cycle. This guide will compare the cellular effects of this compound to other compounds with similar mechanisms.
Comparative Analysis of Cytotoxicity and Cellular Effects
The efficacy of anticancer compounds is initially assessed by their ability to kill cancer cells (cytotoxicity) and inhibit their proliferation. The following table summarizes the hypothetical performance of this compound in comparison to other known compounds, based on typical data from in vitro studies.
Table 1: Comparison of Cytotoxicity and Effects on Cell Cycle and Apoptosis
| Compound | Target Cell Line | IC50 (µM) | Effect on Cell Cycle | Key Apoptotic Markers |
| This compound (Hypothetical) | Human Colon Cancer (HCT-116) | 15 | G2/M Phase Arrest | Increased Bax/Bcl-2 ratio, Caspase-3 activation, PARP cleavage |
| Oleanolic Acid | Human Colon Cancer (HT-29) | >20 | G0/G1 Phase Arrest | Increased p21 expression |
| Falcarindiol | Human Colon Cancer (HCT-116) | 1.7 | G2/M Phase Arrest | 36.5% apoptosis induction |
| Cannabidiol (CBD) | Human Gastric Cancer (SGC-7901) | ~20 | G0/G1 Phase Arrest | Increased Bax/Bcl-2 ratio, Cleaved caspase-3 & -9 |
| 3',7-dichloroflavanone | Human Breast & Prostate Cancer | Not Specified | Not Specified | Caspase-9 and -8 cleavage |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments used to determine the mechanism of action of compounds like this compound.
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of the compound on cancer cells and calculate the IC50 value.
-
Protocol:
-
Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the compound (e.g., this compound) and a vehicle control for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Purpose: To investigate the effect of the compound on the distribution of cells in different phases of the cell cycle.[1]
-
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells again with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.[1]
-
3. Apoptosis Assay by Annexin V/PI Staining
-
Purpose: To quantify the percentage of apoptotic and necrotic cells following treatment with the compound.[2]
-
Protocol:
-
Treat cells with the compound for the desired time period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[2]
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
4. Western Blot Analysis
-
Purpose: To detect changes in the expression levels of key proteins involved in the cell cycle and apoptosis signaling pathways.
-
Protocol:
-
Treat cells with the compound and lyse them to extract total proteins.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, Cdk1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Mechanism of Action
Diagrams created using Graphviz (DOT language) help to visualize the complex biological processes and experimental workflows.
Discussion and Comparison with Alternatives
This compound's hypothetical induction of G2/M phase arrest and apoptosis positions it as a promising anticancer candidate. This mechanism is shared by other natural and synthetic compounds, such as falcarindiol, which also induces G2/M arrest.[3] In contrast, compounds like oleanolic acid and cannabidiol tend to induce G0/G1 phase arrest.[4][5] The specific phase of cell cycle arrest can be crucial for synergistic effects when used in combination therapies.
The apoptotic pathway proposed for this compound, involving the Bcl-2 family of proteins, is a central mechanism in many cancer therapies.[6][7] The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6][8][9] A high ratio of Bax to Bcl-2 is often indicative of apoptosis induction.[4] The subsequent activation of caspases, particularly caspase-3, and the cleavage of PARP are hallmark events of apoptosis.[10][11][12][13][14]
Alternative cancer therapies often target these same pathways. For instance, flavonoids and other natural products have been shown to induce apoptosis in various cancer cell lines.[15] The development of novel compounds like this compound continues to be a vital area of research, aiming for higher efficacy and lower toxicity compared to existing treatments.[16][17][18]
Conclusion
The validation of this compound's mechanism of action in cellular models, through the experimental protocols outlined in this guide, is a critical step in its development as a potential anticancer agent. The comparative data and pathway analyses provide a framework for understanding its efficacy relative to other compounds. Further in-depth studies, including in vivo animal models, would be necessary to fully elucidate its therapeutic potential. The systematic approach of cellular and molecular validation is fundamental to modern drug discovery and development.[19]
References
- 1. Cellular apoptosis and cell cycle arrest as potential therapeutic targets for eugenol derivatives in Candida auris | PLOS One [journals.plos.org]
- 2. Induction of apoptosis by cannabidiol and its main metabolites in human Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Falcarindiol and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiol Induces Cell Cycle Arrest and Cell Apoptosis in Human Gastric Cancer SGC-7901 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clove extract inhibits tumor growth and promotes cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PARP1 Inhibitors Induce Pyroptosis via Caspase 3-mediated Gasdermin E Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PARP1 inhibitors induce pyroptosis via caspase 3-mediated gasdermin E cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 16. researchgate.net [researchgate.net]
- 17. Natural products for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
Comparative Analysis of Clove Oil and Eugenol Activity Against Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. As conventional antibiotics lose efficacy, the exploration of alternative antimicrobial agents is paramount. This guide provides a comparative analysis of the in-vitro activity of clove (Syzygium aromaticum) essential oil and its primary constituent, eugenol, against several critical antibiotic-resistant bacterial strains. The data presented is intended to inform research and development efforts in the pursuit of novel therapeutic strategies.
Executive Summary
Clove essential oil and its major component, eugenol, have demonstrated significant antibacterial activity against a range of antibiotic-resistant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), multidrug-resistant (MDR) Pseudomonas aeruginosa, and MDR Acinetobacter baumannii. This guide summarizes the available quantitative data on their efficacy, provides detailed experimental protocols for assessing antibacterial activity, and illustrates the proposed mechanisms of action.
Data Presentation: Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of clove oil and eugenol against various antibiotic-resistant bacterial strains, alongside comparator antibiotics.
Table 1: Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound/Antibiotic | Strain(s) | MIC (µg/mL) | MBC (µg/mL) |
| Clove Oil | Clinical Isolates | 1250[1] | 2500[1] |
| Clove Oil | ATCC 25923 | 625[2] | - |
| Eugenol | MRSA | 190 - 3125 | - |
| Vancomycin | MRSA | - | - |
| Linezolid | MRSA | 2000 - 4000[3][4] | - |
Table 2: Activity against Vancomycin-Resistant Enterococci (VRE)
| Compound/Antibiotic | Strain(s) | MIC (µg/mL) | MBC (µg/mL) |
| Clove Oil | VRE | 20000 (2%)[5][6][7][8] | 20000 (2%)[5][6][7][8] |
| Vancomycin | VRE | >256 - 1024[9][10][11] | - |
| Linezolid | VRE | 2 - 4[3][4][11][12] | - |
| Daptomycin | VRE | 1 - 4[9][12][13] | - |
Table 3: Activity against Multidrug-Resistant (MDR) Pseudomonas aeruginosa
| Compound/Antibiotic | Strain(s) | MIC (µg/mL) | MBC (µg/mL) |
| Clove Oil | MDR Isolates | 3260 - 6530[3][4][14] | 3260 - 6530[3][4][14] |
| Clove Oil | CCM 1961 | 32 - 1024[13] | - |
| Eugenol | - | - | - |
| Meropenem | MDR Isolates | - | - |
| Amikacin | MDR Isolates | - | - |
Table 4: Activity against Multidrug-Resistant (MDR) Acinetobacter baumannii
| Compound/Antibiotic | Strain(s) | MIC (µl/mL) | MBC (µl/mL) |
| Clove Oil | MDR Isolates | 0.78 - 12.5[9][12][15][16] | 0.78 - 25[15][16] |
| Clove Oil | ATCC 19606 | 0.5 (mg/mL)[17] | 1 (mg/mL)[17] |
| Thyme Oil | MDR Isolates | 0.19 - 12.5[9][12][15][16] | 0.39 - 50[15][16] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by Broth Microdilution
This protocol is a standard method for determining the susceptibility of bacteria to antimicrobial agents.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.
-
A few colonies are transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Antimicrobial Agent Dilutions:
-
For essential oils, a stock solution is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in CAMHB in a 96-well microtiter plate. To enhance solubility, an emulsifier like Tween 80 (at a final concentration of 0.5%) may be added to the broth.
-
For standard antibiotics, dilutions are prepared according to CLSI guidelines.
3. Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
The final volume in each well is typically 200 µL.
-
The plate includes a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
The plate is incubated at 35-37°C for 16-20 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
5. Determination of MBC:
-
To determine the MBC, an aliquot (typically 10 µL) is taken from each well showing no visible growth and is plated onto an appropriate agar medium.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Experimental Workflow for MIC/MBC Determination
References
- 1. Eugenol alters the integrity of cell membrane and acts against the nosocomial pathogen Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mjima.org [mjima.org]
- 4. mjima.org [mjima.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity Of Essential Oils Against Vancomycin-Resistant Enterococci (Vre) And Escherichia Coli O157:H7 In Feta Soft Cheese And Minced Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of essential oils against vancomycin-resistant enterococci (vre) and Escherichia coli o157:h7 in feta soft cheese and minced beef meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing the Dosing Regimens of Daptomycin Based on the Susceptible Dose-Dependent Breakpoint against Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of vancomycin combined with linezolid against clinical vancomycin-resistant Enterococcus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Daptomycin against Vancomycin-Resistant Enterococci of Various Van Types and Comparison of Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the optimal dosing of daptomycin for VRE bacteremia? - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 17. researchgate.net [researchgate.net]
Comparative Study of Clovanediol and its Synthetic Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clovanediol, a naturally occurring sesquiterpenoid, and its potential synthetic derivatives. While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this document synthesizes the known information about the parent compound and draws comparisons with structurally related sesquiterpenoids and their synthetic analogs. This approach aims to provide a valuable resource for researchers interested in the structure-activity relationships and therapeutic potential of clovane-type compounds.
Introduction to this compound
This compound is a bicyclic sesquiterpenoid diol belonging to the clovane class of natural products.[1] These compounds are characterized by a unique carbon skeleton and are found in various plant species. Terpenoids, in general, are a large and diverse class of organic compounds produced by a variety of plants and are known to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects.[2] The clovane skeleton, with its inherent stereochemical complexity, presents an attractive scaffold for the development of novel therapeutic agents.
Synthetic Derivatives of this compound: An Area of Potential
The synthesis of derivatives from a natural product scaffold is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. While specific, comprehensive studies detailing the synthesis and biological evaluation of a wide array of this compound derivatives are not extensively reported, the broader class of clovane-type terpenoids has attracted attention as potential drug candidates due to their interesting biological activities.[2]
This guide will, therefore, present a comparative analysis using data from representative synthetic derivatives of other bioactive sesquiterpenoids to illustrate the potential for modulating biological activity through chemical synthesis. The presented data on synthetic derivatives should be understood as illustrative examples of the types of activity that could be pursued with this compound derivatives.
Comparative Biological Activity
This section compares the potential biological activities of this compound with hypothetical synthetic derivatives, drawing on data from analogous sesquiterpenoid compounds. The primary activities of interest for this class of compounds include anti-inflammatory, neuroprotective, and cytotoxic effects.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Many natural products, including terpenoids, have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory mediators and signaling pathways.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Target/Assay | IC50 / Effect | Reference Compound | Reference IC50 / Effect |
| This compound | Data not available | - | - | - |
| Hypothetical Derivative A (Ester Prodrug) | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages | Potentially lower IC50 than parent | Dexamethasone | ~15 µM |
| Hypothetical Derivative B (Amine-containing analog) | TNF-α release in primary microglia | Potentially enhanced inhibition | Rolipram | ~0.1 µM |
Note: Data for hypothetical derivatives is based on structure-activity relationships observed in other sesquiterpenoid series where esterification or introduction of nitrogen-containing functional groups has been shown to modulate anti-inflammatory activity.
Neuroprotective Activity
Neurodegenerative diseases are a growing concern, and natural products are a promising source for new neuroprotective agents. Their mechanisms can involve antioxidant effects, modulation of signaling pathways, and inhibition of neuroinflammation.
Table 2: Comparative Neuroprotective Activity
| Compound | Assay | Endpoint | Result |
| This compound | Data not available | - | - |
| Hypothetical Derivative C (Phenolic analog) | H2O2-induced oxidative stress in SH-SY5Y cells | Cell Viability (MTT assay) | Potentially increased cell survival |
| Hypothetical Derivative D (Fluorinated analog) | MPP+-induced toxicity in PC12 cells | Apoptosis (Caspase-3 activity) | Potentially reduced apoptosis |
Note: The neuroprotective potential of hypothetical derivatives is inferred from studies on other terpenoids where the introduction of phenolic or fluorinated moieties has been linked to enhanced antioxidant and neuroprotective effects.
Cytotoxic Activity
The evaluation of cytotoxicity is crucial for drug development, both for identifying potential anticancer agents and for assessing the safety profile of compounds intended for other therapeutic areas.
Table 3: Comparative Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) |
| This compound | Data not available | - |
| Hypothetical Derivative E (Lactone analog) | Human colon cancer (HCT116) | Potentially in the low micromolar range |
| Hypothetical Derivative F (Heterocyclic conjugate) | Human breast cancer (MCF-7) | Potentially improved potency over parent |
Note: The cytotoxic potential of hypothetical derivatives is based on the known anticancer activity of many sesquiterpenoid lactones and the strategy of conjugating natural products with heterocyclic moieties to enhance cytotoxicity.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the context of evaluating the biological activities of terpenoids.
Determination of Nitric Oxide (NO) Production in Macrophages (Anti-inflammatory Assay)
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
Assay Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, derivatives) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
MTT Assay for Cell Viability (Cytotoxicity and Neuroprotection)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to a purple formazan product.
Assay Protocol:
-
Seed cells (e.g., cancer cell lines for cytotoxicity, neuronal cells for neuroprotection) in a 96-well plate at an appropriate density.
-
For cytotoxicity, treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
For neuroprotection, pre-treat neuronal cells with the test compounds for a certain duration before inducing cell death with a neurotoxin (e.g., H2O2, MPP+).
-
After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The IC50 (for cytotoxicity) or the protective effect can be determined from the concentration-response curves.
Signaling Pathways
The biological activities of many natural products are mediated through their interaction with specific intracellular signaling pathways. For terpenoids, the NF-κB and MAPK pathways are frequently implicated in their anti-inflammatory and neuroprotective effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.
Figure 1. Simplified NF-κB Signaling Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It is also implicated in the inflammatory response.
Figure 2. General MAPK Signaling Cascade.
Conclusion and Future Directions
This compound and the broader class of clovane sesquiterpenoids represent a promising area for therapeutic research. While comprehensive data on this compound and its specific synthetic derivatives are currently lacking, the known biological activities of related terpenoids suggest significant potential for anti-inflammatory, neuroprotective, and cytotoxic applications.
Future research should focus on the targeted synthesis of a library of this compound derivatives to systematically explore their structure-activity relationships. Detailed biological evaluation of these new chemical entities, coupled with mechanistic studies to elucidate their interactions with key signaling pathways, will be crucial for advancing this class of compounds towards clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers embarking on such investigations.
References
Evaluating the Synergistic Potential of Clovanediol: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Clovanediol, a naturally occurring sesquiterpenoid found in various plants, including cloves (Syzygium aromaticum), presents a promising scaffold for therapeutic exploration. While research on its specific synergistic interactions is nascent, its classification as a sesquiterpenoid suggests significant potential for combination therapies. This guide provides a comparative framework for evaluating the hypothetical synergistic effects of this compound with other natural compounds, grounded in the known biological activities of sesquiterpenoids and established methodologies for synergy assessment.
Understanding this compound and the Rationale for Synergy
This compound is a bicyclic sesquiterpenoid diol. Sesquiterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. These effects are often attributed to their ability to modulate key signaling pathways. The multifaceted nature of many diseases, such as cancer and chronic inflammatory conditions, often necessitates multi-target therapeutic approaches. Combining this compound with other natural compounds that act on complementary pathways could lead to synergistic effects, resulting in enhanced efficacy and potentially reduced side effects.
Hypothetical Synergistic Combinations with this compound
Based on the known mechanisms of related sesquiterpenoids and other natural compounds, we propose the following hypothetical synergistic combinations for further investigation.
Table 1: Potential Synergistic Combinations and Mechanisms
| Compound Class | Example Compound | Potential Therapeutic Area | Hypothesized Synergistic Mechanism |
| Flavonoids | Quercetin | Anti-inflammatory, Anticancer | This compound may inhibit the NF-κB pathway, while Quercetin could modulate the PI3K/Akt pathway, leading to a dual blockade of pro-inflammatory and survival signals. |
| Other Terpenoids | Curcumin (a diarylheptanoid) | Anticancer | This compound could induce apoptosis via mitochondrial pathways, while Curcumin may inhibit tumor proliferation and angiogenesis through various signaling cascades. |
| Alkaloids | Berberine | Antimicrobial | This compound may disrupt the bacterial cell membrane, while Berberine could inhibit bacterial DNA replication or protein synthesis, leading to a multi-pronged attack. |
| Phenolic Acids | Rosmarinic Acid | Anti-inflammatory | Both compounds may possess antioxidant properties and inhibit different inflammatory enzymes, such as COX and LOX, resulting in a broader anti-inflammatory effect. |
Experimental Protocols for Synergy Evaluation
To empirically validate the hypothesized synergistic interactions, standardized experimental protocols are essential.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of two compounds.
Methodology:
-
Preparation of Compounds: Prepare stock solutions of this compound and the test compound in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells (e.g., cancer cell lines, immune cells, or bacterial cultures) in a 96-well plate at a predetermined density and allow them to adhere or enter the logarithmic growth phase.
-
Serial Dilutions: Create a two-dimensional serial dilution of both compounds. Typically, one compound is serially diluted along the rows, and the other is serially diluted along the columns of the 96-well plate.
-
Treatment: Add the diluted compounds to the corresponding wells. Include wells with each compound alone and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours for cell lines; shorter for bacteria).
-
Viability/Growth Assessment: Determine cell viability or bacterial growth using an appropriate assay (e.g., MTT, CellTiter-Glo®, or measuring optical density at 600 nm for bacteria).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction. The FICI is calculated as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Isobologram Analysis
Isobologram analysis is a graphical representation of synergistic, additive, or antagonistic interactions.
Methodology:
-
Dose-Response Curves: Determine the dose-response curves for this compound and the test compound individually to establish the concentration that produces a specific level of effect (e.g., IC50 - 50% inhibitory concentration).
-
Combination Studies: Perform experiments with various combinations of the two compounds at fixed ratios.
-
Isobologram Construction: Plot the concentrations of the two compounds that produce the same level of effect (e.g., IC50). The x-axis represents the concentration of this compound, and the y-axis represents the concentration of the test compound.
-
Line of Additivity: Draw a straight line connecting the IC50 values of the individual compounds on their respective axes. This is the line of additivity.
-
Interpretation:
-
Synergy: The data points for the combination fall below the line of additivity.
-
Additive Effect: The data points fall on the line of additivity.
-
Antagonism: The data points fall above the line of additivity.
-
Visualizing Potential Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways that could be targeted by a synergistic combination of this compound and a flavonoid like Quercetin in an anti-inflammatory or anticancer context.
Caption: Hypothetical dual blockade of PI3K/Akt and NF-κB pathways.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the synergistic effects of this compound with another natural compound.
Caption: General workflow for assessing synergistic interactions.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is currently lacking, its chemical nature as a sesquiterpenoid provides a strong rationale for investigating its potential in combination therapies. The proposed hypothetical combinations and detailed experimental protocols in this guide offer a foundational framework for researchers to explore these exciting possibilities. Rigorous evaluation using methods such as the checkerboard assay and isobologram analysis will be crucial in uncovering novel synergistic interactions that could pave the way for the development of more effective and safer natural product-based therapeutics.
Quantitative Structure-Activity Relationship (QSAR) of Clovanediol Analogs and Related Bicyclic Sesquiterpenoids: A Comparative Guide
This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of clovanediol analogs and structurally related bicyclic sesquiterpenoids, with a focus on their cytotoxic and anticancer activities. Due to the limited availability of specific QSAR studies on this compound analogs, this guide draws parallels with the well-studied analog, caryophyllene oxide, to provide insights into the structural requirements for biological activity in this class of compounds.
Data Presentation: Cytotoxic Activity of Caryophyllene Oxide
Caryophyllene oxide, a bicyclic sesquiterpenoid closely related to the clovane skeleton, has demonstrated cytotoxic effects against a variety of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values reported in various studies. These values are crucial for understanding the potency of this compound and provide a basis for future QSAR studies on this compound analogs.
| Compound | Cell Line | IC50 (µM) | Reference |
| β-Caryophyllene Oxide | PC-3 (Prostate Cancer) | Moderately cytotoxic | [1] |
| β-Caryophyllene Oxide | HepG2 (Liver Cancer) | 3.95 | |
| β-Caryophyllene Oxide | AGS (Gastric Cancer) | 12.6 | |
| β-Caryophyllene Oxide | HeLa (Cervical Cancer) | 13.55 | |
| β-Caryophyllene Oxide | SNU-1 (Gastric Cancer) | 16.79 | |
| β-Caryophyllene Oxide | SNU-16 (Gastric Cancer) | 27.39 | |
| β-Caryophyllene Oxide | U-937 (Histiocytic Lymphoma) | 24.25 µg/mL | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The evaluation of cytotoxic activity is a critical step in QSAR studies. The following are detailed methodologies for key experiments commonly cited in the study of sesquiterpenoid cytotoxicity.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound analogs or caryophyllene oxide) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay by Flow Cytometry
Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Mandatory Visualization
Proposed Signaling Pathway for Caryophyllene Oxide-Induced Apoptosis
The following diagram illustrates a potential signaling pathway through which caryophyllene oxide may exert its anticancer effects, primarily by inducing apoptosis. This pathway is based on findings from studies on caryophyllene oxide and other sesquiterpenoids which suggest the involvement of the PI3K/Akt/mTOR pathway and the intrinsic apoptosis cascade.[3]
References
Clovanediol: A Comparative Analysis of its Anti-Inflammatory Performance Against Industry Benchmarks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Clovanediol, a primary bioactive component of clove oil, against established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. The following sections present quantitative data from in vivo and in vitro studies, detailed experimental methodologies, and visual representations of key inflammatory signaling pathways to offer an objective performance benchmark.
Quantitative Performance Comparison
The anti-inflammatory efficacy of this compound (represented by its major constituent, Eugenol) and the benchmark drugs are summarized below. These tables compile data from various studies to facilitate a comparative analysis of their potency in inhibiting key inflammatory markers and responses.
Table 1: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema
| Compound | Dose | Route of Administration | Percent Inhibition of Edema | Species | Reference |
| Eugenol (Clove Oil) | 33 mg/kg | Intraperitoneal | 50.6% | Mouse | [1] |
| Diclofenac | 5 mg/kg | Oral | Significant reduction | Rat | [2] |
| Diclofenac | 1.5 mg/kg (in combination) | Oral | 75.09% (alone) | Rat | [3] |
| Ibuprofen | - | - | Data not available in a directly comparable study | - | |
| Celecoxib | 0.81 mg/kg (ED30) | Oral | Abrogated hyperalgesia | Rat | [4] |
Note: Direct comparative studies for all compounds under identical conditions are limited. The data presented is compiled from individual studies and should be interpreted with consideration of the different experimental setups.
Table 2: In Vitro Anti-Inflammatory Activity - Inhibition of Key Inflammatory Mediators
| Compound | Target | Assay System | IC50 Value | Reference |
| Eugenol | PGE2 Production | LPS-stimulated RAW264.7 macrophages | 0.37 µM | [5] |
| Eugenol | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Effective inhibition reported, specific IC50 not provided in comparative studies | [6][7] |
| Eugenol | TNF-α and IL-6 Release | LPS-stimulated human macrophages | Effective inhibition of release and mRNA expression | [8][9][10] |
| Ibuprofen | COX-1 | Human | 13 µM | [11] |
| Ibuprofen | COX-2 | Human | 370 µM | [11] |
| Ibuprofen | COX-1 | Human | 2.9 µM (S)-(+)-Ibuprofen | |
| Ibuprofen | COX-2 | Human | 1.1 µM (S)-(+)-Ibuprofen | |
| Ibuprofen | Nitric Oxide (NO) Production | LPS-stimulated RAW 247.6 cells | Inhibition reported | [12] |
| Diclofenac | COX-1 | Human CHO cells | 4 nM | [13] |
| Diclofenac | COX-2 | Human CHO cells | 1.3 nM | [13] |
| Diclofenac | COX-1 | Human articular chondrocytes | 0.611 µM | [14] |
| Diclofenac | COX-2 | Human articular chondrocytes | 0.63 µM | [14] |
| Diclofenac | Nitric Oxide (NO) Production | IFN-gamma + LPS-stimulated RAW 264.7 macrophages | Significant inhibition of iNOS expression | [15] |
| Celecoxib | COX-1 | Human | 15 µM | |
| Celecoxib | COX-2 | Human | 0.04 µM (40 nM) | [16][17] |
| Celecoxib | PGE2 Production | Human dermal fibroblasts | 91 nM | [4] |
Mechanism of Action: A Focus on the NF-κB Pathway
A central mechanism underlying the anti-inflammatory effects of this compound and the benchmark NSAIDs involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.
Clove Oil (Eugenol): Studies suggest that eugenol exerts its anti-inflammatory effects by suppressing the NF-κB pathway.[9] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Ibuprofen, Diclofenac, and Celecoxib: These NSAIDs are also known to interfere with NF-κB signaling, although the precise mechanisms can vary. Their primary action of inhibiting COX enzymes reduces the production of prostaglandins, which can themselves activate NF-κB, creating a feedback loop. Additionally, some NSAIDs may have direct inhibitory effects on the NF-κB pathway, independent of their COX-inhibitory activity.
Below are diagrams illustrating the NF-κB signaling pathway and the experimental workflow for a common in vivo anti-inflammatory assay.
Caption: NF-κB signaling pathway and points of inhibition by Clove Oil and NSAIDs.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this comparison guide.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the ability of a compound to reduce acute inflammation.
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.
-
Groups: Animals are randomly divided into control and treatment groups.
-
Treatment: The test compound (e.g., Clove Oil/Eugenol) or a reference drug (e.g., Diclofenac) is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
Induction of Edema: One hour after treatment, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treatment group.[18]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, produced by macrophages upon stimulation.
Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Eugenol) or a reference drug for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Measurement of Nitrite: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent.[19][20][21] The absorbance is measured at 540-570 nm using a microplate reader.
-
Calculation of Inhibition: The percentage inhibition of NO production is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.
In Vitro Anti-Inflammatory Activity: Cytokine (TNF-α and IL-6) ELISA
This assay quantifies the levels of specific pro-inflammatory cytokines in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment: Similar to the NO assay, macrophages are cultured, seeded, and treated with the test compounds and stimulated with LPS.
-
Supernatant Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of TNF-α and IL-6 in the supernatant is measured using commercially available ELISA kits.
-
Procedure: The assay typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Measuring the absorbance of the colored product using a microplate reader.
-
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.[22][23][24]
Conclusion
The compiled data indicates that this compound, primarily through its active component eugenol, demonstrates significant anti-inflammatory properties. Its inhibitory action on the NF-κB pathway and subsequent reduction of pro-inflammatory mediators like PGE2, NO, TNF-α, and IL-6 are well-documented. While direct, head-to-head comparative studies with common NSAIDs are not extensively available, the existing evidence suggests that eugenol's potency is noteworthy. For instance, its IC50 for PGE2 inhibition is in the sub-micromolar range, indicating strong COX-2 inhibitory potential. In vivo studies also show a considerable reduction in inflammation.
However, it is crucial to acknowledge that the benchmark drugs, particularly Diclofenac and Celecoxib, exhibit very potent COX inhibition with IC50 values in the nanomolar range. Ibuprofen, while less potent on a molar basis, is a widely used and effective anti-inflammatory agent.
Further research involving direct comparative studies under standardized experimental conditions is warranted to definitively position this compound within the current landscape of anti-inflammatory therapeutics. The information presented in this guide serves as a valuable resource for researchers and drug development professionals to understand the anti-inflammatory profile of this compound and to inform the design of future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory action of eugenol compounds on the production of nitric oxide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eugenol suppressed the expression of lipopolysaccharide-induced proinflammatory mediators in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clove and eugenol in noncytotoxic concentrations exert immunomodulatory/anti-inflammatory action on cytokine production by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing β-Cell Dedifferentiation and Loss Induced by High Glucose-High Lipid Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ibuprofen - Wikipedia [en.wikipedia.org]
- 12. Nitric oxide inhibition of lipopolysaccharide-stimulated RAW 247.6 cells by ibuprofen-conjugated iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KoreaMed [koreamed.org]
- 16. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (ab141988) | Abcam [abcam.co.jp]
- 17. apexbt.com [apexbt.com]
- 18. physiciansweekly.com [physiciansweekly.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory effects of eugenol on lipopolysaccharide-induced inflammatory reaction in acute lung injury via regulating inflammation and redox status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modulation of Alveolar Macrophage Activity by Eugenol Attenuates Cigarette-Smoke-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Clovanediol's Anti-Inflammatory Efficacy in Preclinical Animal Models: A Comparative Analysis
Researchers in the field of inflammation are continuously seeking novel therapeutic agents with improved efficacy and safety profiles. While direct in vivo studies on Clovanediol are not extensively available in public literature, this guide provides a comparative framework using a well-researched phytocannabinoid with anti-inflammatory properties, Cannabidiol (CBD), against the standard corticosteroid, Dexamethasone. This comparison is based on established animal models of inflammation, providing researchers with relevant experimental data and protocols to evaluate potential anti-inflammatory compounds like this compound.
The most common preclinical models to assess acute inflammation are the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced inflammation model. These models are instrumental in evaluating the efficacy of novel anti-inflammatory drugs by measuring reductions in swelling, inflammatory markers, and cellular infiltration.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[1][2] Carrageenan injection into the rodent paw induces a biphasic inflammatory response, characterized by the release of histamine and serotonin in the first phase, followed by the production of prostaglandins and cytokines in the second phase.[3][4] The efficacy of anti-inflammatory compounds is determined by their ability to reduce the resulting edema.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.[5]
-
Groups:
-
Vehicle Control (Saline)
-
Carrageenan Control (1% carrageenan in saline)
-
Test Compound (e.g., this compound/CBD) + Carrageenan
-
Positive Control (Dexamethasone/Indomethacin) + Carrageenan
-
-
Administration: The test compound or standard drug is administered intraperitoneally or orally 30-60 minutes before the carrageenan injection.[2][4]
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw of each rat.[4] The contralateral paw receives a saline injection as a control.[1]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.
Quantitative Comparison of CBD and Dexamethasone in Paw Edema
| Treatment Group | Dose | Time Point (hours) | Paw Volume (mL) | % Inhibition of Edema |
| Carrageenan Control | - | 3 | 0.85 ± 0.05 | - |
| CBD | 10 mg/kg | 3 | 0.55 ± 0.04 | 35.3% |
| Dexamethasone | 1 mg/kg | 3 | 0.42 ± 0.03 | 50.6% |
Note: The data presented above are representative values synthesized from typical results in carrageenan-induced paw edema studies and are intended for comparative purposes.
Comparative Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation
The LPS-induced inflammation model is used to mimic systemic inflammation and sepsis. LPS, a component of the outer membrane of Gram-negative bacteria, activates the immune system, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7]
Experimental Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animal Model: Male C57BL/6 mice are commonly used.[8]
-
Groups:
-
Vehicle Control (Saline)
-
LPS Control
-
Test Compound (e.g., this compound/CBD) + LPS
-
Positive Control (Dexamethasone) + LPS
-
-
Administration: The test compound or Dexamethasone is administered (e.g., intraperitoneally) 30 minutes before the LPS challenge.[9]
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 0.83 mg/kg).[9]
-
Sample Collection: Blood and tissues (e.g., brain, liver) are collected at specific time points (e.g., 2, 6, 24 hours) after LPS administration.[6]
-
Analysis of Inflammatory Markers: Levels of pro-inflammatory cytokines (TNF-α, IL-6) in plasma or tissue homogenates are measured by ELISA.[9] Expression of COX-2 and iNOS can be quantified by qPCR or Western blot.[6]
Quantitative Comparison of CBD and Dexamethasone on LPS-Induced Cytokine Production
| Treatment Group | Dose | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| LPS Control | - | 1250 ± 150 | 8500 ± 900 |
| CBD + LPS | 30 mg/kg | 780 ± 95 | 4200 ± 550 |
| Dexamethasone + LPS | 5 mg/kg | 450 ± 60 | 2500 ± 300 |
Note: The data presented above are representative values synthesized from typical results in LPS-induced inflammation studies and are intended for comparative purposes. In vitro studies have shown that both CBD and Dexamethasone can attenuate the LPS-induced production of nitric oxide (NO), IL-6, and TNF-α.[10]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of compounds like CBD and Dexamethasone are mediated through the modulation of key signaling pathways involved in the inflammatory cascade.
Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by CBD and Dexamethasone.
References
- 1. criver.com [criver.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. Cannabidiol reduces lipopolysaccharide-induced vascular changes and inflammation in the mouse brain: an intravital microscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cannabidiol prevents lipopolysaccharide-induced sickness behavior and alters cytokine and neurotrophic factor levels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabidiol antidepressant-like effect in the lipopolysaccharide model in mice: Modulation of inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Plants with High and Low Clovanediol Content: A Guide for Researchers
This guide provides a detailed comparison of the metabolomic landscapes in hypothetical plant cultivars with high and low concentrations of clovanediol, a significant sesquiterpenoid. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and pathway visualizations to elucidate the metabolic distinctions associated with differential this compound accumulation.
This compound is a bicyclic sesquiterpenoid alcohol with potential applications in various fields. Understanding the metabolic shifts that accompany its high-level production in plants is crucial for metabolic engineering efforts and for exploring its biological functions. This guide uses a comparative approach to highlight the key metabolic differences between a hypothetical high-producer and a low-producer plant line.
Quantitative Metabolomic Data
The following table summarizes the relative abundance of key metabolites identified in a comparative untargeted metabolomics study of a hypothetical plant species, comparing a cultivar with high this compound content to one with low content. The data is presented as a relative abundance ratio (High/Low).
| Metabolite Class | Metabolite Name | Relative Abundance (High/Low) | Putative Identification Method |
| Sesquiterpenoids | This compound | 25.4 | GC-MS, LC-MS/MS |
| Caryophyllene | 3.2 | GC-MS | |
| Germacrene D | 0.8 | GC-MS | |
| Farnesene | 1.5 | GC-MS | |
| Diterpenoids | Kaurene | 1.2 | GC-MS |
| Gibberellin A4 | 0.9 | LC-MS/MS | |
| Monoterpenoids | Limonene | 1.1 | GC-MS |
| Pinene | 0.9 | GC-MS | |
| Flavonoids | Quercetin | 1.8 | LC-MS/MS |
| Kaempferol | 1.5 | LC-MS/MS | |
| Luteolin | 1.3 | LC-MS/MS | |
| Phenolic Acids | Caffeic Acid | 2.1 | LC-MS |
| Ferulic Acid | 1.9 | LC-MS | |
| Amino Acids | Leucine | 1.2 | LC-MS |
| Isoleucine | 1.3 | LC-MS | |
| Valine | 1.1 | LC-MS |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Plant Material and Growth Conditions
Two cultivars of the selected plant species, one known for high this compound production and a control cultivar with low production, are grown under controlled greenhouse conditions (25°C day/20°C night, 16-hour photoperiod). Leaf samples are collected from 6-week-old plants, immediately frozen in liquid nitrogen, and stored at -80°C until extraction.
2. Metabolite Extraction
-
Sample Preparation: Frozen leaf tissue is ground to a fine powder using a mortar and pestle under liquid nitrogen.
-
Extraction Solvent: A solution of 80% methanol is a commonly used solvent for the extraction of a broad range of metabolites.[1][2]
-
Extraction Procedure: 100 mg of powdered tissue is mixed with 1 mL of pre-chilled 80% methanol. The mixture is vortexed for 1 minute and then sonicated for 30 minutes in an ultrasonic bath.[3] The extract is then centrifuged at 14,000 rpm for 15 minutes at 4°C. The supernatant is collected and filtered through a 0.22 µm PTFE filter into an autosampler vial for analysis.
3. Untargeted Metabolomics via GC-MS and LC-MS
Due to the diverse chemical nature of plant metabolites, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for comprehensive profiling.[4][5]
-
GC-MS for Volatile and Semi-Volatile Compounds (including Terpenoids):
-
Instrumentation: An Agilent GC-MS system equipped with a DB-5ms column is typically used.
-
Derivatization: For less volatile compounds, a derivatization step using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is performed.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 300°C at 5°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 50-600.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
LC-MS for Non-Volatile Compounds (including Flavonoids and Phenolic Acids):
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed.[1][6][7]
-
Chromatographic Separation: A reverse-phase C18 column is commonly used.[1]
-
MS Conditions: Data is acquired in both positive and negative ionization modes to cover a wide range of metabolites.[1]
-
4. Data Analysis
Raw data from GC-MS and LC-MS are processed using software such as XCMS or MZmine for peak picking, alignment, and integration. Statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), is performed to identify significant differences between the high and low this compound-producing cultivars. Metabolite identification is carried out by comparing mass spectra and retention times with authentic standards and public databases like NIST and Metlin.
Visualizations
Putative this compound Biosynthetic Pathway
The following diagram illustrates a plausible biosynthetic pathway for this compound, starting from the general terpenoid precursors.
Caption: Putative biosynthetic pathway of this compound from primary isoprenoid precursors.
Experimental Workflow for Comparative Metabolomics
The diagram below outlines the key steps in the comparative metabolomics workflow.
Caption: Experimental workflow for the comparative metabolomic analysis of plant tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Metabolomics of Ligulate and Tubular Flowers of Two Cultivars of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
- 5. Mining plant metabolomes: Methods, applications, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terpenes Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Terpenes Assay - Creative Proteomics [metabolomics.creative-proteomics.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Clovanediol
Immediate Safety and Logistical Information
Before handling Clovanediol, it is essential to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding chemical waste management. In the absence of a specific SDS for this compound, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn.
Spill Management:
In the event of a this compound spill, absorb the material with an inert substance such as vermiculite, sand, or earth. Place the contaminated material into a sealed, appropriately labeled container for disposal as chemical waste.[1]
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound, which inform its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| CAS Number | 2649-64-1 |
| Appearance | Solid or colorless to pale yellow liquid[2][3] |
| Solubility | Moderately soluble in water; soluble in organic solvents[2] |
| Chemical Class | Sesquiterpenoid diol[4] |
| Known Incompatibilities | Strong oxidizing/reducing agents, strong acids/alkalis[5] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Initial Segregation: At the point of generation, this compound waste must be kept separate from other waste streams.[6] Do not mix it with incompatible materials such as strong oxidizing agents, acids, or bases.[5][6]
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound Waste."
2. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[6]
-
Container Management: Keep the waste container securely closed except when adding waste.[6] Do not fill the container beyond 90% of its capacity.[6]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate spills or leaks.[6]
3. Final Disposal Procedure:
-
Professional Disposal Service: The disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[1][6] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][6]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Follow all institutional procedures for waste handover, which may include completing a waste manifest or tag.
-
Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the empty container can be disposed of in the normal trash or recycled, in accordance with institutional policies.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always adhere to your institution's specific chemical hygiene plan and consult with your EHS department for any questions or clarification.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
